Xylose-d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(2R,3S,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2D2 |
InChI Key |
PYMYPHUHKUWMLA-RFTGFFLTSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of Xylose-d2: A Technical Guide for Researchers
Introduction: D-xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose and a key player in various biological processes. Its isotopically labeled counterpart, Xylose-d2, serves as an invaluable tool in metabolic research, mechanistic studies of enzymes, and as an internal standard for mass spectrometry. The term "this compound" does not denote a single, unambiguously defined molecule; the positions of the two deuterium atoms can vary depending on the synthetic route employed. This guide provides an in-depth examination of a plausible and synthetically accessible isomer, D-Xylose-1,2-d2, and explores its characteristics, synthesis, and biological context.
Proposed Chemical Structure of D-Xylose-d2
In the absence of a universally defined structure for this compound, this guide focuses on α-D-Xylopyranose-1,2-d2. This isomer, with deuterium atoms at the anomeric (C1) and adjacent (C2) positions, represents a common outcome of synthetic deuteration strategies involving the reduction of an enose-type intermediate. The cyclic pyranose form is the most prevalent structure for xylose in solution.[1]
Quantitative Data Summary
The precise analytical data for any this compound isotopologue is dependent on its specific structure and purity. The following table summarizes calculated and representative analytical data for the proposed D-Xylose-1,2-d2. Experimental values must be confirmed through analysis of a synthesized standard.
| Property | Value | Notes |
| Chemical Formula | C₅H₈D₂O₅ | Based on the structure of D-Xylose.[2] |
| Molecular Weight | 152.14 g/mol | Calculated based on the atomic weights of the constituent isotopes. |
| Mass Spectrometry (m/z) | Varies with ionization method | Expected to show a +2 Da shift compared to unlabeled xylose. |
| ¹H NMR | Complex spectrum | Absence of signals for H1 and H2 protons would be expected. |
| ¹³C NMR | 5 peaks | C1 and C2 signals would show characteristic splitting due to C-D coupling. |
| Purity | >98% | Typical purity for isotopically labeled standards. |
| Isotopic Enrichment | >99 atom % D | Desirable for tracer studies to minimize interference from unlabeled species. |
Experimental Protocols
Representative Synthesis of D-Xylose-1,2-d2
The synthesis of 2-deoxyglycosides, and by extension their deuterated analogues, can be challenging. A common strategy involves the use of glycosyl halides or thioglycosides as donors. The following is a representative, multi-step protocol for the synthesis of D-Xylose-1,2-d2, conceptualized from general principles of carbohydrate chemistry.
Methodology:
-
Protection: The hydroxyl groups at positions C3 and C4 of D-xylose are protected using a suitable protecting group (e.g., benzyl or silyl ethers) to prevent their participation in subsequent reactions.
-
Glycal Formation: The protected xylose is converted into a glycal (an unsaturated carbohydrate with a double bond between C1 and C2). This is a key intermediate.
-
Deuteration: The glycal is subjected to a deuteration reaction. This can be achieved through various methods, such as catalytic deuteration using deuterium gas (D₂) and a palladium catalyst, or through reaction with a deuterated electrophile in the presence of a suitable promoter. This step introduces deuterium atoms across the double bond, yielding the 1,2-dideuterated product.
-
Deprotection: The protecting groups are removed under conditions that do not compromise the incorporated deuterium atoms (e.g., hydrogenolysis for benzyl groups).
-
Purification: The final product, D-Xylose-1,2-d2, is purified from reaction byproducts and residual reagents, typically using column chromatography.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the positions of the deuterium labels. The absence of proton signals at C1 and C2 in the ¹H spectrum and the presence of characteristic carbon-deuterium coupling in the ¹³C spectrum would confirm the 1,2-dideuterated structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the deuterated compound and to assess the level of isotopic enrichment.
Role in Biological Pathways: Xylose Metabolism
D-xylose is metabolized by various organisms through several distinct pathways. In many eukaryotes, including some yeasts, the oxido-reductase pathway is predominant.[3] This pathway involves the initial reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.[3] The use of this compound can help elucidate the kinetics and mechanisms of the enzymes involved, such as xylose reductase and xylitol dehydrogenase.
Conclusion
While "this compound" is not a uniquely defined chemical entity, a plausible and synthetically relevant structure is D-Xylose-1,2-d2. This isotopologue can be prepared through a multi-step synthesis involving the deuteration of a glycal intermediate. Its primary application lies in its use as a tracer for metabolic flux analysis and as a tool for studying the kinetics and mechanisms of carbohydrate-active enzymes. The detailed characterization of its structure and isotopic purity is paramount for its effective use in quantitative biological studies. This guide provides a foundational framework for researchers and professionals working with or developing deuterated xylose for advanced scientific applications.
References
The Isotopic Fingerprint: A Technical Guide to Deuterated Xylose
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties of deuterated xylose. By leveraging the subtle yet significant differences imparted by deuterium substitution, new avenues in metabolic research and therapeutic development are being explored.
Deuterated xylose, a stable isotope-labeled form of the five-carbon sugar xylose, serves as a powerful tool in a variety of scientific disciplines. Its unique properties allow for the tracing of metabolic pathways, the elucidation of enzymatic mechanisms, and the enhancement of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the core physical and chemical characteristics of deuterated xylose, provides an overview of relevant experimental protocols, and visualizes key metabolic and experimental workflows.
Core Physical and Chemical Properties
The introduction of deuterium, a heavy isotope of hydrogen, results in a marginal increase in molecular weight and can influence reaction kinetics, a phenomenon known as the kinetic isotope effect. While many of the fundamental properties of deuterated xylose are comparable to its non-deuterated counterpart, these subtle differences are key to its utility in research.
Physical Properties of D-Xylose (Non-Deuterated)
The physical properties of D-xylose provide a baseline for understanding its deuterated analogues.
| Property | Value | Citations |
| Molecular Formula | C5H10O5 | [1][2] |
| Molar Mass | 150.13 g/mol | [1][2][3] |
| Appearance | White crystalline powder or colorless needles | [1][3] |
| Taste | Sweet, approximately 40-70% the sweetness of sucrose | [3][4] |
| Melting Point | 153-158 °C | [1][2][3] |
| Density | 1.525 g/cm³ at 20 °C | [2][3] |
| Solubility | Soluble in water (1 g/0.8 mL), hot ethanol, and pyridine; slightly soluble in cold ethanol; insoluble in ether. | [1][2][3] |
| Optical Rotation | [α]D20 +92° to +18.6° | [2][3] |
| pKa | 12.14 at 18 °C | [2] |
Properties of Deuterated Xylose
The primary alteration in the physical properties of deuterated xylose is its molar mass, which varies depending on the extent and position of deuterium labeling. For instance, a xylose molecule where all ten hydrogen atoms are replaced by deuterium (perdeuterated xylose) would have the following property:
| Property | Value |
| Molecular Formula | C5D10O5 |
| Molar Mass | ~160.19 g/mol |
Specific deuteration at a single position, such as D-[5-2H]xylose, results in a smaller mass increase.[5] These seemingly minor mass changes are readily detectable by mass spectrometry, forming the basis of many tracer studies.
Metabolic Pathways of Xylose
D-xylose is metabolized by various organisms through several distinct pathways. Understanding these pathways is crucial for researchers using deuterated xylose to probe metabolic fluxes and enzyme kinetics.[6]
There are at least four known pathways for D-xylose catabolism:
-
Oxido-Reductase Pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, which is then oxidized to D-xylulose.[6]
-
Isomerase Pathway: Typically used by prokaryotes, this pathway directly converts D-xylose to D-xylulose.[6]
-
Weimberg Pathway (Oxidative): An oxidative pathway where D-xylose is converted to α-ketoglutarate semialdehyde.[6][7]
-
Dahms Pathway (Oxidative): Another oxidative pathway present in some prokaryotes.[8]
The following diagram illustrates the initial steps of the widely studied Oxido-Reductase and Isomerase pathways, which both converge on the intermediate D-xylulose-5-phosphate, a component of the pentose phosphate pathway.[9]
Key initial steps in the metabolic pathways of D-xylose.
In mammalian systems, UDP-xylose is synthesized from UDP-glucose and is essential for the biosynthesis of proteoglycans, which are critical components of the extracellular matrix.[10][11] The synthesis of UDP-xylose is a key area of interest for drug development, as its dysregulation can impact cell signaling and tissue structure.[10]
Biosynthesis of UDP-Xylose in mammals.
Experimental Protocols and Applications
Deuterated xylose is instrumental in a range of experimental applications, primarily due to the ease of its detection and the influence of deuterium on molecular properties.
Synthesis of Deuterated Xylose
The synthesis of deuterated xylose can be achieved through various chemical and enzymatic methods. A common approach involves the reduction of xylose precursors with a deuterium source, such as sodium borodeuteride, or through catalyzed hydrogen-deuterium exchange reactions. For instance, deuteration at the Cα position of alcohols can be achieved by refluxing in the presence of D₂O and a Raney nickel catalyst.[12] Chemo-enzymatic methods can also be employed to produce specific deuterated nucleotide sugars like UDP-α-D-xylose.[13]
Analytical Techniques
1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying the conformation and dynamics of biomolecules. In the context of carbohydrates, it can be used to distinguish between isomers.[14][15]
-
Principle: Labile hydrogens in the carbohydrate (such as those in hydroxyl groups) are exchanged for deuterium when exposed to a deuterated solvent (e.g., D₂O). The rate of exchange is dependent on the accessibility of these hydrogens, providing structural information.[14]
-
General Protocol:
-
A solution of the carbohydrate is diluted into a deuterated buffer.
-
The exchange reaction is allowed to proceed for a specific amount of time.
-
The reaction is quenched by lowering the temperature and pH.
-
The sample is analyzed by mass spectrometry to determine the degree of deuterium incorporation.[15]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium labeling is a valuable tool for simplifying complex NMR spectra of carbohydrates.[]
-
Principle: Replacing protons with deuterons removes their signals from the ¹H NMR spectrum, reducing signal overlap and aiding in the assignment of remaining proton signals. This is particularly useful for studying the conformation of carbohydrates, both free and protein-bound.[]
-
General Protocol:
-
Synthesize or acquire the specifically deuterated xylose.
-
Dissolve the sample in a suitable deuterated solvent.
-
Acquire ¹H and/or ¹³C NMR spectra.
-
Compare the spectra to that of the non-deuterated analogue to identify spectral simplifications and assign resonances.
-
The following diagram outlines a general experimental workflow for the analysis of deuterated xylose in a biological system.
General workflow for metabolic studies using deuterated xylose.
Conclusion
Deuterated xylose is more than just a heavy version of a simple sugar; it is a sophisticated probe for exploring the intricate world of carbohydrate metabolism and interaction. Its applications in elucidating metabolic pathways, understanding enzyme mechanisms, and enhancing analytical methodologies provide researchers and drug developers with a versatile tool. As analytical sensitivities continue to improve, the role of deuterated xylose and other stable isotope-labeled carbohydrates in biomedical research is set to expand, offering deeper insights into health and disease.
References
- 1. D(+)-Xylose | 58-86-6 [chemicalbook.com]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. D XYLOSE - Ataman Kimya [atamanchemicals.com]
- 5. omicronbio.com [omicronbio.com]
- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 7. Exploring d-xylose oxidation in Saccharomyces cerevisiae through the Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. facultygallery.harding.edu [facultygallery.harding.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Proposed Synthesis of D-xylose-5,5-d2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, a specific, peer-reviewed synthesis for D-xylose-5,5-d2 has not been prominently published in scientific literature. The following guide presents a viable and robust synthetic pathway based on well-established and analogous reactions in carbohydrate chemistry. The experimental protocols provided are illustrative and may require optimization.
Introduction
Isotopically labeled carbohydrates are invaluable tools in metabolic studies, mechanistic enzymology, and as internal standards in mass spectrometry. D-xylose, a key aldopentose, plays a significant role in the pentose phosphate pathway and is a structural component of hemicellulose. The specific labeling of D-xylose with deuterium at the C-5 position (D-xylose-5,5-d2) can provide a powerful probe for tracking its metabolic fate and for elucidating the mechanisms of enzymes that act on its C-5 position. This guide outlines a proposed multi-step chemical synthesis to obtain D-xylose-5,5-d2, starting from commercially available D-xylose.
Proposed Synthetic Pathway Overview
The proposed synthesis involves a five-stage process that focuses on the selective modification of the C-5 primary alcohol of D-xylose. The core strategy is as follows:
-
Initial Protection: D-xylose is converted to its furanose form and protected as 1,2-O-isopropylidene-α-D-xylofuranose. This step locks the anomeric center and protects the C-1 and C-2 hydroxyls, leaving the C-3 and C-5 hydroxyls available for further modification.
-
Selective Functionalization: A sequence of protection and deprotection steps is employed to isolate the C-5 hydroxyl group. This involves the selective protection of the more reactive primary C-5 alcohol with a bulky trityl group, followed by the protection of the remaining C-3 secondary alcohol with a stable benzyl group. The trityl group is then selectively removed, leaving the C-5 hydroxyl as the only free alcohol.
-
Oxidation to a Carboxylic Acid: The free primary alcohol at C-5 is oxidized to a carboxylic acid, forming a protected D-xyluronic acid derivative.
-
Deuterium Labeling via Reduction: The carboxylic acid is first converted to its methyl ester to facilitate reduction. The ester is then reduced with a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄), to install the two deuterium atoms at the C-5 position.
-
Final Deprotection: All remaining protecting groups (benzyl and isopropylidene) are removed to yield the final product, D-xylose-5,5-d2.
Below is a visual representation of the proposed experimental workflow.
Caption: Proposed synthetic workflow for D-xylose-5,5-d2.
Detailed Experimental Protocols
Stage 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This initial step protects the C-1 and C-2 hydroxyl groups, favoring the furanose ring structure.[1][2]
-
Materials: D-xylose, anhydrous acetone, concentrated sulfuric acid, anhydrous magnesium sulfate, ammonium hydroxide solution.
-
Procedure:
-
Suspend D-xylose (1.0 eq) and anhydrous magnesium sulfate (2.0 eq) in anhydrous acetone.
-
Cool the suspension in an ice bath and add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture by adding ammonium hydroxide solution until the pH is approximately 8-9.
-
Filter the mixture to remove the magnesium sulfate and ammonium salts. Wash the solid residue with acetone.
-
The combined filtrate contains the di-acetonated xylose. To selectively hydrolyze the 3,5-acetal, add water and adjust the pH to 2 with 1N HCl.
-
Stir the mixture at room temperature for 12 hours, monitoring by TLC until the di-acetonated species is consumed.
-
Neutralize with a suitable base (e.g., K₃PO₄ solution) and extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylofuranose as a crystalline solid or syrup.
-
Stage 2: Selective Functionalization of C-3 and C-5 Hydroxyls
This three-part stage isolates the C-5 hydroxyl group for subsequent oxidation.
-
Part A: Selective Tritylation of the C-5 Hydroxyl
-
Materials: 1,2-O-isopropylidene-α-D-xylofuranose, trityl chloride, anhydrous pyridine.
-
Procedure:
-
Dissolve the product from Stage 1 (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction at 40-50 °C until TLC indicates the consumption of the starting material.
-
Cool the mixture, add methanol to quench excess trityl chloride, and then concentrate under reduced pressure.
-
Purify by column chromatography to obtain 1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose.
-
-
-
Part B: Benzylation of the C-3 Hydroxyl
-
Materials: Product from Part A, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous THF.
-
Procedure:
-
Dissolve the tritylated sugar (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool to 0 °C and carefully add sodium hydride (1.2 eq).
-
Stir for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 3-O-benzyl-1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose.
-
-
-
Part C: Selective Detritylation
-
Materials: Product from Part B, 80% aqueous acetic acid or another mild acidic system.
-
Procedure:
-
Dissolve the fully protected sugar (1.0 eq) in 80% aqueous acetic acid.
-
Heat the solution to 60-70 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction and neutralize with saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate, dry, and concentrate.
-
Purify by column chromatography to yield 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.
-
-
Stage 3: Oxidation of C-5 Hydroxyl to a Carboxylic Acid
The Swern oxidation or a TEMPO-catalyzed oxidation can be used to convert the primary alcohol to an aldehyde, which can then be further oxidized to a carboxylic acid. A more direct route is a one-step oxidation.
-
Materials: Product from Stage 2, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium hypochlorite (bleach), sodium bromide, sodium bicarbonate, dichloromethane.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate, followed by sodium bromide and a catalytic amount of TEMPO.
-
Cool the biphasic mixture to 0 °C and add sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the protected D-xyluronic acid.
-
Stage 4: Deuterium Labeling via Reduction
-
Part A: Esterification
-
Materials: Protected D-xyluronic acid, methanol, acetyl chloride (catalytic).
-
Procedure:
-
Dissolve the carboxylic acid from Stage 3 in methanol.
-
Cool to 0 °C and add acetyl chloride dropwise.
-
Stir at room temperature overnight.
-
Neutralize with sodium bicarbonate and concentrate.
-
Purify the methyl ester by column chromatography.
-
-
-
Part B: Reduction with Lithium Aluminum Deuteride
-
Materials: Methyl ester from Part A, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or THF.
-
Procedure:
-
Under an inert atmosphere, suspend LiAlD₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool to 0 °C and add a solution of the methyl ester (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with ether.
-
Dry the combined filtrate over sodium sulfate and concentrate to give the 5,5-dideuterated protected xylose derivative.
-
-
Stage 5: Final Deprotection
This final step removes the remaining protecting groups to yield the target molecule.[3][4]
-
Materials: Product from Stage 4, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas, acidic resin or dilute HCl.
-
Procedure:
-
Dissolve the deuterated intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., THF) and treat with a strong acidic resin or dilute HCl to hydrolyze the isopropylidene group.
-
Monitor the reaction by TLC. Once complete, neutralize the acid with a basic resin or sodium bicarbonate.
-
Concentrate the solution and purify the final product, D-xylose-5,5-d2, by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the expected molecular weights and theoretical yields for each intermediate and the final product in the proposed synthesis of D-xylose-5,5-d2.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Assumed Yield (%) |
| 1 | 1,2-O-Isopropylidene-α-D-xylofuranose | C₈H₁₄O₅ | 190.19 | 70 |
| 2A | 1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranose | C₂₇H₂₈O₅ | 432.51 | 90 |
| 2B | 3-O-Benzyl-1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose | C₃₄H₃₄O₅ | 522.63 | 95 |
| 2C | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose | C₁₅H₂₀O₅ | 280.32 | 85 |
| 3 | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xyluronic acid | C₁₅H₁₈O₆ | 294.30 | 80 |
| 4A | Methyl 3-O-benzyl-1,2-O-isopropylidene-α-D-xyluronate | C₁₆H₂₀O₆ | 308.33 | 95 |
| 4B | 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose-5,5-d2 | C₁₅H₁₈D₂O₅ | 282.33 | 85 |
| 5 | D-Xylose-5,5-d2 | C₅H₈D₂O₅ | 152.14 | 80 |
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic route for the preparation of D-xylose-5,5-d2. The pathway employs standard transformations in carbohydrate chemistry, including protection/deprotection strategies, oxidation, and reduction. While this route is designed to be robust, each step would require laboratory optimization to maximize yields and ensure purity. The successful synthesis of D-xylose-5,5-d2 would provide a valuable tool for researchers in biochemistry, drug development, and metabolic studies.
References
In Vivo Metabolic Fate of Xylose-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylose, a five-carbon aldose monosaccharide, is a key component of hemicellulose in plant biomass. While its primary industrial applications are in the production of biofuels and other bio-based chemicals, there is growing interest in its metabolic fate within in vivo systems, particularly for applications in drug development and diagnostics. The use of isotopically labeled xylose, such as deuterium-labeled xylose (Xylose-d2), provides a powerful tool to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. This technical guide synthesizes the current understanding of the in vivo metabolic fate of xylose, drawing upon studies with isotopically labeled xylose to provide a detailed overview for researchers and professionals in the field.
Absorption
Following oral administration, D-xylose is primarily absorbed in the proximal small intestine. The absorption process is largely independent of active transport mechanisms, relying on passive diffusion. In healthy humans, approximately 50% of an administered dose of D-xylose is absorbed.
Distribution and Metabolism
Once absorbed, xylose enters the portal circulation and is distributed throughout the body. A significant portion of the absorbed xylose is metabolized through the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.
The initial step in the metabolism of D-xylose in mammals is its conversion to xylitol, catalyzed by aldose reductase. Xylitol is subsequently oxidized to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.
Studies utilizing isotopically labeled D-xylose have provided quantitative insights into its metabolic fate. In a study involving the intraperitoneal injection of D-xylose-1-14C in guinea pigs, approximately 11.3% of the injected dose was recovered as expired 14CO2, indicating its entry into oxidative metabolic pathways. The distribution of the 14C label in various tissues was found to be highest in the muscle, followed by the spleen, pancreas, liver, heart, and kidney.
Another significant metabolite of D-xylose is D-threitol, which is formed via a reductive pathway. In humans, approximately 15% of an administered dose of D-xylose is converted to D-threitol.
Excretion
A substantial portion of absorbed D-xylose is excreted unchanged in the urine. In healthy individuals, approximately 50% of an administered dose is eliminated via this route.[1] This characteristic forms the basis of the D-xylose absorption test, a clinical diagnostic tool for assessing intestinal malabsorption.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo metabolic fate of D-xylose, primarily derived from studies using isotopically labeled compounds.
Table 1: Pharmacokinetic Parameters of D-Xylose in Healthy Humans
| Parameter | Value | Reference |
| Absorption | ~50% of oral dose | [1] |
| Metabolism to CO2 | ~15% of administered dose | [1] |
| Conversion to D-threitol | ~15% of administered dose | [1] |
| Urinary Excretion (unchanged) | ~50% of administered dose | [1] |
Table 2: Tissue Distribution of 14C Label Following D-Xylose-1-14C Administration in Guinea Pigs
| Tissue | Relative Distribution of 14C |
| Muscle | Highest |
| Spleen | |
| Pancreas | |
| Liver | |
| Heart | |
| Kidney | Lowest |
Experimental Protocols
In Vivo Administration and Sample Collection (Rodent Model)
This protocol outlines a general procedure for studying the in vivo metabolic fate of isotopically labeled xylose in a rodent model.
Materials:
-
This compound (or other isotopically labeled xylose)
-
Vehicle for administration (e.g., sterile water or saline)
-
Metabolic cages for separate collection of urine and feces
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Tissue harvesting tools
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for a specified period.
-
Fasting: Fast animals overnight prior to administration to ensure an empty gastrointestinal tract.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound solution to the animals via oral gavage or intravenous injection.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces separately over a defined period (e.g., 24 or 48 hours).
-
Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, muscle, brain, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Sample Analysis
Analytical Techniques:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify this compound and its deuterated metabolites in plasma, urine, and tissue extracts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify deuterated metabolites.
-
Scintillation Counting: For radiolabeled xylose (e.g., 14C-xylose), scintillation counting can be used to quantify the amount of radioactivity in different samples.
Visualization of Metabolic Pathways and Experimental Workflows
Metabolic Pathway of D-Xylose
The following diagram illustrates the primary metabolic pathway of D-xylose in mammals, leading to its entry into the pentose phosphate pathway.
Experimental Workflow for In Vivo Study
The diagram below outlines a typical experimental workflow for investigating the in vivo metabolic fate of this compound.
References
The Unseen Workhorse: A Technical Guide to the Biological Applications of Deuterium-Labeled Xylose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological applications of deuterium-labeled xylose. While less ubiquitous in metabolic studies than its glucose counterpart, deuterated xylose serves as a powerful and precise tool for researchers in various fields. Its utility stems from the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen. The increased mass of deuterium compared to protium (¹H) allows for the differentiation and tracing of molecules in complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide will delve into the core applications, provide detailed experimental methodologies, and present quantitative data and metabolic pathway visualizations to facilitate a deeper understanding of this versatile molecule.
Core Applications of Deuterium-Labeled Xylose
The primary applications of deuterium-labeled xylose revolve around its use as a tracer and an internal standard in metabolic research and pharmacokinetic studies. The stability of the carbon-deuterium bond and the distinct mass shift it imparts make it an invaluable tool for precise quantification and pathway elucidation.
Internal Standard for Mass Spectrometry-Based Quantification
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reproducible results. Deuterium-labeled xylose, such as Xylose-d6, serves this purpose exceptionally well.[1] By adding a known amount of the deuterated standard to a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This is because the deuterated analog co-elutes with the unlabeled endogenous xylose and experiences identical ionization and fragmentation, differing only in its mass-to-charge ratio (m/z).
Key Advantages:
-
Accuracy: Corrects for matrix effects and variations in sample processing.
-
Precision: Improves the reproducibility of quantitative measurements.
-
Specificity: The distinct mass difference prevents interference from endogenous compounds.
| Parameter | Unlabeled D-Xylose | Deuterium-Labeled D-Xylose (Xylose-d6) |
| Molecular Formula | C₅H₁₀O₅ | C₅H₄D₆O₅ |
| Monoisotopic Mass | 150.0528 g/mol | 156.0905 g/mol |
| Primary Use | Analyte | Internal Standard |
| Detection Method | Mass Spectrometry | Mass Spectrometry |
Metabolic Flux Analysis and Pathway Tracing
Deuterium-labeled xylose is a valuable tracer for elucidating the metabolic fate of xylose in various organisms. By introducing deuterated xylose into a biological system, researchers can track the incorporation of deuterium into downstream metabolites. This provides insights into the activity of different metabolic pathways, such as the pentose phosphate pathway (PPP), and can help identify metabolic bottlenecks or alternative routes of xylose utilization. While carbon-13 (¹³C) is also commonly used for flux analysis, deuterium labeling offers complementary information and can be particularly useful for studying redox reactions and the transfer of hydride ions.
Experimental Approaches:
-
NMR Spectroscopy: Deuterium NMR (²H NMR) can directly detect the presence and location of deuterium in metabolites.
-
Mass Spectrometry: High-resolution mass spectrometry can resolve the mass isotopologues of metabolites, revealing the extent of deuterium incorporation.
| Pathway | Key Enzymes | Deuterium-Labeled Metabolites | Analytical Technique |
| Isomerase Pathway | Xylose Isomerase, Xylulokinase | Deuterated Xylulose-5-phosphate | LC-MS, NMR |
| Oxido-Reductase Pathway | Xylose Reductase, Xylitol Dehydrogenase | Deuterated Xylitol, Deuterated Xylulose | GC-MS, LC-MS |
| Pentose Phosphate Pathway | Transketolase, Transaldolase | Deuterated Sedoheptulose-7-P, Erythrose-4-P | LC-MS |
Investigating the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of unlabeled xylose with its deuterated counterpart in enzyme-catalyzed reactions, researchers can gain insights into the reaction mechanism. A significant KIE suggests that the breaking of a carbon-hydrogen (or carbon-deuterium) bond is a rate-determining step in the enzymatic process. This information is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.
Experimental Protocols
Protocol 1: Quantification of D-Xylose in Plasma using LC-MS with Deuterium-Labeled Internal Standard
Objective: To accurately quantify the concentration of D-xylose in human plasma.
Materials:
-
Human plasma samples
-
D-Xylose analytical standard
-
D-Xylose-d6 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates (96-well)
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control, add 200 µL of ACN containing 100 ng/mL of D-Xylose-d6.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
D-Xylose transition: m/z 149 -> 89
-
D-Xylose-d6 transition: m/z 155 -> 94
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (D-Xylose / D-Xylose-d6) against the concentration of the D-Xylose standards.
-
Determine the concentration of D-xylose in the plasma samples from the calibration curve.
-
Protocol 2: Metabolic Tracing of Deuterium-Labeled Xylose in Cell Culture
Objective: To trace the metabolic fate of D-xylose through the pentose phosphate pathway in a cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
DMEM media with and without glucose and xylose
-
D-Xylose-d6
-
Methanol (ice-cold)
-
Water (ice-cold)
-
Chloroform (ice-cold)
-
LC-HRMS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Culture and Labeling:
-
Culture A549 cells to ~80% confluency.
-
Replace the growth medium with glucose-free, xylose-free DMEM supplemented with 10 mM D-Xylose-d6.
-
Incubate for 24 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:water:chloroform).
-
Vortex vigorously and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing polar metabolites.
-
Dry the aqueous phase using a vacuum concentrator.
-
-
LC-HRMS Analysis:
-
Reconstitute the dried metabolites in 100 µL of 50% ACN.
-
Inject onto a C18 reverse-phase column.
-
Use a gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (ACN with 0.1% formic acid).
-
Acquire data in full scan mode to detect all ions.
-
-
Data Analysis:
-
Use metabolomics software to identify metabolites based on accurate mass and retention time.
-
Analyze the mass isotopologue distribution for key PPP metabolites (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) to determine the extent of deuterium incorporation.
-
Visualizations of Metabolic Pathways and Workflows
Caption: Major metabolic pathways for D-xylose utilization.
Caption: Workflow for LC-MS quantification of xylose.
References
The Unseen Journey: A Technical Guide to Utilizing Xylose-d2 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, the ability to trace the fate of molecules through complex biochemical pathways is paramount. Stable isotope tracers have emerged as an indispensable tool, offering a window into the dynamic processes that govern cellular function. While 13C-labeled substrates have been the cornerstone of metabolic flux analysis, deuterium-labeled compounds, such as Xylose-d2, present unique advantages and applications. This technical guide provides a comprehensive overview of the use of this compound as a tracer in metabolic research, with a focus on its application in studying the Pentose Phosphate Pathway (PPP) and its interplay with other central carbon metabolism pathways.
D-xylose is a five-carbon sugar that plays a crucial role in the metabolism of various organisms.[1] When introduced into a biological system, it is primarily metabolized through the PPP, a pathway of immense importance for generating NADPH, a key cellular reductant, and for producing precursors for nucleotide biosynthesis.[2][3] By using this compound, where one or more hydrogen atoms are replaced by deuterium, researchers can track the flow of xylose-derived carbons through the metabolic network, providing valuable insights into pathway activity and regulation.
This guide will delve into the core principles of this compound tracing, provide detailed experimental protocols, and present quantitative data in a clear and accessible format. Furthermore, it will utilize visualizations to illustrate key metabolic pathways and experimental workflows, empowering researchers to design and execute robust metabolic studies.
Metabolic Pathways of Xylose
Xylose catabolism primarily occurs through two main pathways before entering the central carbon metabolism: the isomerase pathway and the oxido-reductase pathway.[1][4] The choice of pathway is organism-dependent.
1. Isomerase Pathway:
Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][4] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the Pentose Phosphate Pathway.[1][4]
2. Oxido-reductase Pathway:
Common in eukaryotic microorganisms like yeast, this pathway involves a two-step conversion of D-xylose.[1][4] First, D-xylose is reduced to xylitol by xylose reductase, a reaction that utilizes NADH or NADPH.[1][4] Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase, using NAD+ as a cofactor.[1][4]
Once D-xylulose-5-phosphate is formed, it enters the non-oxidative branch of the Pentose Phosphate Pathway. The PPP consists of two branches:
-
Oxidative Branch: This irreversible phase generates NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.
-
Non-oxidative Branch: This reversible phase allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis and gluconeogenesis.[2]
The entry of xylose-derived carbons into the non-oxidative PPP makes it an excellent tracer for studying the flux through this pathway and its connections to other metabolic routes.
Figure 1: Overview of Xylose Metabolism Pathways.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing studies using this compound. These should be adapted based on the specific research question, biological system, and available instrumentation.
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes the labeling of cultured cells with this compound for metabolic flux analysis.
Materials:
-
Cell culture medium deficient in xylose
-
This compound (e.g., D-Xylose-1,2-d2)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase).
-
Medium Exchange: Aspirate the growth medium and wash the cells twice with pre-warmed, xylose-free medium.
-
Labeling: Add pre-warmed, xylose-free medium supplemented with a known concentration of this compound (e.g., 25 mM).
-
Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic rates of the cells and the pathways of interest.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold quenching solution.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Add the extraction solvent, vortex vigorously, and incubate on ice.
-
Cell Debris Removal: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the extracted metabolites for analysis.
Protocol 2: Analytical Methods for Deuterated Metabolites
The analysis of this compound and its labeled metabolites is typically performed using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
A. GC-MS Analysis:
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization is often required for sugars and other polar metabolites.
Sample Preparation (Derivatization):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Add a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate to derivatize hydroxyl and amine groups.
GC-MS Parameters (Example):
-
Column: DB-5ms or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 325°C).
-
Ionization: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to detect specific mass isotopologues.
B. LC-MS/MS Analysis:
LC-MS/MS is ideal for analyzing polar and thermally labile metabolites without the need for derivatization.
LC Parameters (Example):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column with an ion-pairing agent.
-
Mobile Phase A: Water with an additive (e.g., ammonium acetate)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic to high aqueous mobile phase.
MS/MS Parameters (Example):
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for sugar phosphates.
-
Mass Analyzer: Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolite transitions or full scan for untargeted analysis.
Figure 2: General Experimental Workflow for this compound Tracing.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data can be used to calculate metabolic fluxes through various pathways.
Table 1: Example Mass Isotopologue Distribution of PPP Intermediates
This table illustrates the expected mass isotopologue distribution for key Pentose Phosphate Pathway intermediates after labeling with D-Xylose-d2. The "M+n" notation refers to the mass of the metabolite plus 'n' deuterium atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Xylulose-5-Phosphate | 5 | 15 | 80 |
| Ribose-5-Phosphate | 10 | 25 | 65 |
| Sedoheptulose-7-Phosphate | 15 | 30 | 55 |
| Erythrose-4-Phosphate | 20 | 40 | 40 |
| Fructose-6-Phosphate | 30 | 50 | 20 |
| Glyceraldehyde-3-Phosphate | 40 | 45 | 15 |
Note: The values presented are hypothetical and will vary depending on the experimental conditions.
Table 2: Example Metabolic Flux Ratios
From the MID data, relative flux ratios can be calculated to compare the activity of different pathways under various conditions.
| Flux Ratio | Condition A | Condition B |
| PPP / Glycolysis | 0.8 | 1.2 |
| Oxidative PPP / Non-oxidative PPP | 0.3 | 0.5 |
| Anaplerosis / Cataplerosis | 1.1 | 0.9 |
Note: These ratios are illustrative and would be calculated using metabolic flux analysis software.
Signaling Pathways and Logical Relationships
The regulation of xylose metabolism and the PPP is complex and interconnected with cellular signaling pathways that sense nutrient availability and redox status.
Figure 3: Interplay of this compound Metabolism with Cellular Processes.
Conclusion
This compound is a powerful tool for dissecting the complexities of the Pentose Phosphate Pathway and its role in cellular metabolism. By combining careful experimental design, robust analytical techniques, and sophisticated data analysis, researchers can gain unprecedented insights into metabolic fluxes and regulatory mechanisms. This technical guide provides a foundational understanding and practical framework for the successful implementation of this compound as a metabolic tracer. As analytical technologies continue to advance, the application of deuterated tracers like this compound will undoubtedly expand, furthering our understanding of metabolic networks in health and disease and paving the way for novel therapeutic interventions.
References
Assessing the Isotopic Purity of Xylose-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of deuterated xylose (Xylose-d2). Ensuring the isotopic enrichment and structural integrity of labeled compounds is critical for their application in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry-based assays. This document details the primary analytical techniques, experimental protocols, and data interpretation strategies for the accurate characterization of this compound.
Introduction to Isotopic Purity Assessment
The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can arise from incomplete deuteration during synthesis or from back-exchange of deuterium with hydrogen. Accurate determination of isotopic purity is essential as it directly impacts the reliability of experimental results. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] High-resolution mass spectrometry (HRMS) is adept at determining the distribution of isotopologues (molecules that differ only in their isotopic composition), while NMR spectroscopy provides detailed information about the specific sites and extent of deuteration.[1]
General Workflow for Isotopic Purity Assessment
A robust assessment of the isotopic purity of this compound involves a multi-step process, often combining both MS and NMR techniques for a comprehensive analysis. The general workflow is outlined below.
Mass Spectrometry for Isotopic Purity
High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of different isotopologues of this compound. By analyzing the mass-to-charge ratio (m/z) of the ions, the distribution of molecules with zero, one, two, or more deuterium atoms can be determined.
Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol is adapted from established methods for the analysis of sugars.[2][3]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 75% acetonitrile).[3]
-
For complex matrices, a solid-phase extraction (SPE) or filtration step may be necessary to remove interfering substances.[4]
2. Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar compounds like xylose.[3]
-
Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of an additive like ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for sugars.[5]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required to achieve the high resolution needed to separate the isotopic peaks.
-
Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-200 for the deprotonated xylose ion).
-
Resolution: A resolving power of at least 70,000 is recommended to resolve the deuterated species from the naturally occurring ¹³C isotopes.
Data Analysis and Isotopic Purity Calculation
-
Extract Ion Chromatograms (EICs): Obtain EICs for the theoretical m/z values of the unlabeled xylose ([M-H]⁻) and the deuterated isotopologues (e.g., [M-H+d1]⁻, [M-H+d2]⁻).
-
Integrate Peak Areas: Integrate the peak areas for each isotopologue.
-
Correct for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O. Several software packages and established algorithms can perform this deconvolution.
-
Calculate Isotopic Purity: The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all xylose-related species.
Isotopic Purity (%) = (Area of d2 isotopologue / Sum of areas of all isotopologues) x 100
Representative Data
| Isotopologue | Theoretical m/z ([M-H]⁻) | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| d0 (unlabeled) | 149.0450 | 0.8 | 0.5 |
| d1 | 150.0513 | 1.2 | 1.0 |
| d2 | 151.0576 | 98.0 | 98.5 |
Table 1: Illustrative LC-HRMS data for the isotopic purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
NMR spectroscopy is invaluable for determining the specific location of the deuterium labels and for providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are highly informative.
Experimental Protocol: Quantitative ¹H and ²H NMR
This protocol is based on general principles of quantitative NMR (qNMR) for deuterated compounds.[6][7]
1. Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals. For ¹H NMR, a non-deuterated standard can be used. For ²H NMR, a deuterated standard with a known isotopic enrichment is required.[8]
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
The degree of deuteration can be estimated by the reduction in the integral of the proton signal at the deuterated position compared to the integral of a proton signal at a non-deuterated position within the molecule or the internal standard.
-
-
²H NMR:
-
A specific probe capable of detecting the ²H frequency is required.
-
Acquire a one-dimensional ²H spectrum. The presence of a signal at the chemical shift corresponding to the deuterated position confirms the location of the label.
-
The isotopic enrichment can be quantified by comparing the integral of the ²H signal of this compound to the integral of the deuterated internal standard.
-
Data Analysis and Isotopic Enrichment Calculation
The isotopic enrichment at a specific site can be calculated from the ¹H NMR data using the following formula:
Isotopic Enrichment (%) = [1 - (Integral of H at deuterated site / Integral of H at non-deuterated site)] x 100
For ²H NMR, the enrichment is calculated relative to the known enrichment of the internal standard.
Representative Data
| Nucleus | Parameter | Value |
| ¹H NMR | Isotopic Enrichment (calculated) | 98.7% |
| ²H NMR | Isotopic Enrichment (vs. standard) | 98.4% |
| ¹³C NMR | Positional Confirmation | Deuterium at C1 and C2 |
Table 2: Illustrative NMR data for the isotopic purity and positional analysis of this compound.
Logical Relationship of Analytical Techniques
The complementary nature of MS and NMR provides a high degree of confidence in the assessment of isotopic purity.
Conclusion
The accurate assessment of the isotopic purity of this compound is a critical quality control step that underpins its effective use in scientific research and drug development. A combined strategy utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization of the deuterated material. While HRMS excels at determining the overall isotopologue distribution, NMR offers definitive confirmation of the deuteration sites and an orthogonal method for quantifying enrichment. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers with the necessary information to confidently evaluate the isotopic purity of this compound and other deuterated compounds.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. rsc.org [rsc.org]
- 6. ives-openscience.eu [ives-openscience.eu]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of absolute 2H enrichment of plasma glucose by 2H NMR analysis of its monoacetone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols for handling deuterated compounds in a laboratory setting. Deuterated compounds, while chemically similar to their non-deuterated (protio) counterparts, can present unique safety considerations. This document outlines best practices for the procurement, storage, handling, and disposal of these valuable research materials, with a focus on ensuring the safety of laboratory personnel and the integrity of experimental data.
General Safety Principles and Hazard Assessment
While the toxicological properties of many deuterated compounds are not extensively studied, a conservative approach assuming similar or identical toxicity to the corresponding non-deuterated compound is recommended. The primary kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can in some cases lead to slightly different metabolic pathways and toxicological profiles. For instance, deuterated chloroform is thought to be less prone to forming the destructive trichloromethyl radical, potentially reducing its hepatotoxicity and nephrotoxicity compared to chloroform.[1]
A thorough risk assessment should be conducted before working with any new deuterated compound. This involves reviewing the Safety Data Sheet (SDS) for both the deuterated and non-deuterated forms of the substance. Key information to consider includes:
-
Flammability: Many deuterated solvents are flammable and can form explosive mixtures with air.[2]
-
Toxicity: Assess acute and chronic health effects, including potential carcinogenicity, mutagenicity, and reproductive toxicity.
-
Reactivity: Understand the compound's stability and potential for hazardous reactions with other chemicals.
-
Physical Hazards: Consider hazards associated with high-pressure gases like deuterium.
Regulatory Compliance and Good Laboratory Practice (GLP)
In the context of drug development, studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) guidelines. GLP ensures the quality, integrity, and reliability of non-clinical safety data. While GLP does not apply to the synthesis of a test substance itself, it does govern its characterization, handling, and storage. Proper documentation of the synthesis and characterization of deuterated active pharmaceutical ingredients (APIs) is crucial for regulatory filings.[3][4]
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for some common deuterated solvents. It is important to note that data for many deuterated compounds is limited, and the values for the non-deuterated analogues should be considered in the absence of specific data.
| Deuterated Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) | Reference(s) |
| Methanol-d4 | 811-98-3 | 5628 mg/kg | 17100 mg/kg | Not Available | [1] |
| Chloroform-d | 865-49-6 | 908 mg/kg | Not Available | 3.1 mg/L (4h) | [5] |
| Acetone-d6 | 666-52-4 | 5800 mg/kg | 20000 mg/kg | 76 mg/L (4h) | |
| Toluene-d8 | 2037-26-5 | 636 mg/kg | 12200 mg/kg | Not Available | [5][6] |
| Deuterium Oxide | 7789-20-0 | Not Classified as Acutely Toxic | Not Classified as Acutely Toxic | Not Classified as Acutely Toxic |
Note: The toxicity data presented here is for the deuterated compound where available. In some cases, the data for the non-deuterated analogue is provided for reference and should be used for risk assessment in the absence of specific data for the deuterated compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The specific PPE required will depend on the hazards of the deuterated compound being handled.
Standard Laboratory PPE:
-
Safety Glasses or Goggles: Always wear appropriate eye protection.
-
Laboratory Coat: A flame-resistant lab coat is recommended when working with flammable materials.
-
Gloves: Select gloves that are resistant to the specific chemical being handled.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory in a laboratory environment.
Additional PPE for Specific Hazards:
-
Face Shield: Use in conjunction with safety glasses or goggles when there is a risk of splashing.
-
Respirator: A respirator may be necessary when working with volatile or highly toxic compounds, or in poorly ventilated areas. The type of respirator should be selected based on the specific hazard.
-
Flame-Retardant Clothing: Essential when working with flammable gases like deuterium.
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the purity of deuterated compounds.
General Handling
-
Ventilation: Always handle volatile or hazardous deuterated compounds in a well-ventilated area, preferably within a chemical fume hood.
-
Inert Atmosphere: Many deuterated compounds are hygroscopic and can exchange deuterium with atmospheric moisture. Handle these compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic dilution.
-
Grounding and Bonding: When transferring flammable deuterated solvents, ensure that containers and equipment are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[7]
-
Avoid Contamination: Use clean, dry glassware and equipment to prevent contamination of the deuterated compound.
Storage
-
Segregation: Store deuterated compounds according to their hazard class. Flammable liquids should be stored in approved flammable storage cabinets. Segregate incompatible chemicals.
-
Temperature: Store deuterated compounds at the temperature recommended by the manufacturer. Some compounds may require refrigeration.
-
Light Protection: Protect light-sensitive compounds from light by storing them in amber bottles.
-
Container Integrity: Ensure that all containers are in good condition, properly sealed, and clearly labeled.
Experimental Protocols: Safety in Practice
This section provides detailed methodologies for common laboratory procedures involving deuterated compounds, with a strong emphasis on safety.
Deuteration using Deuterium Gas (D₂)
Deuterium gas is highly flammable and can form explosive mixtures with air.[2] Extreme caution must be exercised when handling this gas.
Methodology:
-
Cooling: After the Grignard reaction is complete, cool the reaction vessel in an ice-water bath to moderate the quenching reaction.
-
Slow Addition: Add the deuterium oxide (D₂O) slowly and dropwise to the cooled reaction mixture with vigorous stirring. [8]3. Temperature Control: Monitor the internal temperature of the reaction. If the reaction becomes too vigorous, stop the addition of D₂O until it subsides.
-
Completion: Continue adding D₂O until no further exothermic reaction is observed.
-
Work-up: Once the quenching is complete, proceed with the standard aqueous work-up and extraction to isolate the deuterated product.
Waste Disposal
The disposal of deuterated waste must comply with all local, state, and federal regulations for hazardous waste.
Waste Segregation
-
Halogenated vs. Non-Halogenated: Segregate halogenated and non-halogenated deuterated solvent waste into separate, clearly labeled containers. * Aqueous Waste: Collect aqueous waste containing deuterated compounds separately.
-
Solid Waste: Dispose of solid waste contaminated with deuterated compounds (e.g., filter paper, silica gel) in a designated solid waste container.
-
Reactive Waste: Quench any reactive deuterated reagents before disposal. The resulting mixture can then be disposed of through the appropriate waste stream.
Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents. Do not use abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.
Waste Disposal Workflow:
Emergency Procedures
In the event of a spill or accidental release of a deuterated compound, follow the established emergency procedures for the specific chemical.
-
Evacuate: Evacuate the immediate area if the spill is large or involves a highly hazardous substance.
-
Ventilate: Ensure adequate ventilation to disperse flammable or toxic vapors.
-
Contain: Contain the spill using appropriate absorbent materials.
-
First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Always have the Safety Data Sheet readily available for emergency responders.
By adhering to these safety protocols, researchers, scientists, and drug development professionals can safely and effectively work with deuterated compounds, minimizing risks to themselves and the environment while advancing scientific discovery.
References
- 1. Methanol-D4 CAS 811-98-3 | 106025 [merckmillipore.com]
- 2. DEUTERIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eag.com [eag.com]
- 5. Toluene-d8, deuteration degree min. 99,5%, NMR spectroscopy grade, Spectrosol®, Methylbenzene deuterated - Scharlab [scharlab.com]
- 6. carlroth.com [carlroth.com]
- 7. youtube.com [youtube.com]
- 8. essex.ac.uk [essex.ac.uk]
The Potential of Xylose-d2: A Technical Review of Applications in Metabolism and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of molecules.[1][2] Deuterium-labeled compounds, in particular, have gained attention for their potential to alter pharmacokinetic profiles and reduce toxicities.[3] This technical guide provides a comprehensive overview of the potential applications of Xylose-d2, a deuterated form of the five-carbon sugar xylose. While direct and extensive research specifically on this compound is limited, this paper will extrapolate from the wealth of knowledge on D-xylose metabolism and the established applications of other isotopically labeled sugars to present a thorough technical guide for researchers. This document will cover the metabolic pathways of xylose, potential experimental protocols for this compound studies, and visualizations of relevant pathways and workflows.
D-Xylose Metabolic Pathways
D-xylose is a pentose sugar that is primarily absorbed in the small intestine.[4] Its metabolism can follow several pathways depending on the organism. In humans, D-xylose is passively absorbed and a significant portion is excreted unchanged in the urine.[4] The fraction that is metabolized enters the pentose phosphate pathway (PPP). In various microorganisms, D-xylose can be metabolized through several distinct pathways.[5] Understanding these pathways is crucial for interpreting data from this compound tracer studies.
The primary metabolic routes for D-xylose include:
-
Oxido-Reductase Pathway: Prevalent in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[5][6]
-
Isomerase Pathway: Commonly found in prokaryotes, this pathway features the direct isomerization of D-xylose to D-xylulose by xylose isomerase. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.[5][6]
-
Weimberg Pathway: An oxidative pathway where D-xylose is oxidized to D-xylonolactone and subsequently to 2-keto-3-deoxy-xylonate, which is then cleaved to pyruvate and glycolaldehyde.[5]
-
Dahms Pathway: Another oxidative pathway that proceeds through 2-keto-3-deoxy-xylonate, which is then converted to α-ketoglutarate semialdehyde and subsequently to α-ketoglutarate, an intermediate of the citric acid cycle.[5]
Visualization of D-Xylose Metabolic Pathways
Caption: Major metabolic pathways of D-xylose in eukaryotes and prokaryotes.
Potential Applications of this compound
Based on the applications of other isotopically labeled sugars, this compound could be a valuable tool in several areas of research:
Diagnosis of Malabsorption and Small Intestinal Bacterial Overgrowth (SIBO)
The D-xylose absorption test has historically been used to assess malabsorption.[1] More recently, breath tests using 13C- or 14C-labeled D-xylose have been employed to diagnose SIBO.[4][7][8] In these tests, the labeled xylose is administered orally. If bacteria are present in the small intestine, they will metabolize the xylose, releasing labeled CO2 which can be detected in the breath.[4]
A this compound based breath test could offer a non-radioactive, stable isotope alternative. The principle would be similar: after oral administration of this compound, intestinal bacteria would metabolize it, producing deuterated metabolites such as deuterated methane (CD4) or other volatile organic compounds that could be detected in the breath using techniques like gas chromatography-mass spectrometry (GC-MS).
Caption: Hypothetical workflow for a this compound breath test to diagnose SIBO.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[9][10][11][12] Stable isotope tracers are essential for MFA.[2] this compound could be used to trace the flow of xylose through various metabolic pathways, particularly in microorganisms engineered to utilize xylose for the production of biofuels or other valuable chemicals.[13] By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into pathway utilization, identify metabolic bottlenecks, and optimize strain performance.[9][11]
Pharmacokinetic Studies
Deuteration of drugs can significantly alter their pharmacokinetic properties, often leading to a slower rate of metabolism and increased exposure.[3][] While xylose itself is not a therapeutic drug, studying the pharmacokinetics of this compound could provide valuable information on the absorption and disposition of pentose sugars. This could be relevant in the context of dietary supplements or as a probe to study the effects of various conditions on sugar absorption.[15][16] The use of deuterated compounds in pharmacokinetic studies can help to overcome interindividual variations and improve the accuracy of the data.[]
Hypothetical Quantitative Data and Experimental Protocol
Given the absence of specific this compound literature, the following table and protocol are hypothetical, based on the principles of existing isotopically labeled xylose breath tests.
Table 1: Hypothetical Quantitative Data from a this compound Breath Test Study for SIBO Diagnosis
| Patient Group | N | Baseline Deuterated Methane (CD4) Level (ppm) (Mean ± SD) | Peak Deuterated Methane (CD4) Level (ppm) (Mean ± SD) | Time to Peak (minutes) (Mean ± SD) | Area Under the Curve (AUC) (ppm*min) (Mean ± SD) |
| Healthy Controls | 50 | < 1 | 2.5 ± 1.2 | 150 ± 30 | 300 ± 120 |
| SIBO Patients | 50 | < 1 | 25.8 ± 8.5 | 60 ± 20 | 2800 ± 950 |
Hypothetical Experimental Protocol for a this compound Breath Test
Objective: To assess the presence of small intestinal bacterial overgrowth (SIBO) by measuring the production of deuterated methane (CD4) in breath following the oral administration of this compound.
Materials:
-
This compound (e.g., 1,2-d2-D-xylose)
-
Drinking water
-
Breath collection bags
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Patient Preparation: Patients are required to fast for at least 12 hours overnight prior to the test. They should also avoid certain foods and medications that could interfere with the test results for a specified period before the test.
-
Baseline Breath Sample: A baseline breath sample is collected from the patient before the administration of this compound.
-
Administration of this compound: A solution of 25 grams of this compound dissolved in 250 mL of water is given to the patient to drink.
-
Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of 3 hours after the ingestion of the this compound solution.
-
Sample Analysis: The collected breath samples are analyzed by GC-MS to quantify the concentration of deuterated methane (CD4).
-
Data Interpretation: An increase in the concentration of CD4 in the breath, particularly an early peak (within 90 minutes), is indicative of the presence of bacteria in the small intestine that are metabolizing the this compound, suggesting a positive diagnosis for SIBO.
Conclusion
While dedicated research on this compound is currently sparse, the established principles of D-xylose metabolism and the successful application of other isotopically labeled compounds provide a strong foundation for its potential use in research and clinical diagnostics. This compound holds promise as a non-radioactive tracer for SIBO breath tests, a tool for metabolic flux analysis in biotechnology, and a probe for pharmacokinetic studies of pentose sugars. The hypothetical data and protocols presented in this guide are intended to serve as a starting point for researchers interested in exploring the utility of this novel isotopic tracer. Further studies are warranted to validate these potential applications and to fully characterize the behavior of this compound in biological systems.
References
- 1. Xylose Testing: MedlinePlus Medical Test [medlineplus.gov]
- 2. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbon-13 labeled D-xylose breath test - WikiLectures [wikilectures.eu]
- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Predisposing factors for positive D-Xylose breath test for evaluation of small intestinal bacterial overgrowth: A retrospective study of 932 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-xylose testing: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [D-xylose absorption test. A pharmacokinetic and statistical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of D-xylose absorption after its intragastric administration to mares deprived of food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of Deuterium and Its Effect on Xylose Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the natural abundance of deuterium, the heavy isotope of hydrogen, and its inherent effects on the analytical quantification and structural elucidation of xylose. For researchers in metabolic studies, biotechnology, and drug development, a precise understanding of xylose is critical. This document details the theoretical and practical implications of deuterium's presence in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, offering detailed experimental protocols and data interpretation guidelines to ensure accuracy and reproducibility.
The Natural Abundance of Deuterium
Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of the far more common protium (¹H).[1] This doubling in mass is the most extreme stable isotope difference for any element and gives rise to significant isotope effects. Deuterium accounts for approximately 0.0156% of all naturally occurring hydrogen on Earth.[1][2] Its abundance, however, is not uniform and varies slightly depending on the source of water due to fractionation effects where "light water" (H₂O) evaporates at a slightly higher rate than "heavy water" (HDO).[3]
The Vienna Standard Mean Ocean Water (VSMOW) is the international standard for isotopic composition. The data below summarizes the natural abundance of deuterium in different environments.
| Source | Deuterium Abundance (ppm) | Ratio (¹H : ²H) | Reference |
| Earth's Oceans (VSMOW) | 155.76 ± 0.1 | ~6420 : 1 | [1] |
| Temperate Climate Water | ~150 | ~6667 : 1 | [2] |
| Equatorial Water | ~155 | ~6452 : 1 | [2] |
| Northern Canada Water | ~135 | ~7407 : 1 | [2] |
| Primordial (Big Bang) | ~26 | ~38,462 : 1 | [1] |
| Jupiter's Atmosphere | ~26 | ~38,462 : 1 | [1] |
The Isotope Effect: A Consequence of Mass
The significant mass difference between protium and deuterium leads to differing physicochemical properties, collectively known as the deuterium isotope effect. The C-D bond is shorter and stronger than the C-H bond, resulting from a lower zero-point energy.[4] This difference means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-D bond is cleaved in the rate-determining step. This phenomenon is termed the Kinetic Isotope Effect (KIE).[4][5]
In analytical chemistry, these differences manifest in several ways:
-
Chromatography: Deuterated compounds may exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts, a phenomenon that can impact quantification if not properly managed.[6]
-
Mass Spectrometry: The mass difference is directly measured.
-
NMR Spectroscopy: The difference in nuclear properties leads to distinct spectral characteristics.
Impact of Natural Deuterium on Xylose Analysis
Xylose (C₅H₁₀O₅) is a pentose sugar crucial in various biological pathways and industrial processes. The presence of naturally abundant isotopes, primarily ²H and ¹³C, has a direct and predictable impact on its analysis.
Mass Spectrometry (MS)
In mass spectrometry, the natural abundance of deuterium, along with other heavy isotopes like ¹³C and ¹⁷O/¹⁸O, results in a characteristic isotopic pattern for any given molecule. For a molecule of xylose, which contains 10 hydrogen atoms, the probability of one of these atoms being a deuterium atom is non-negligible and contributes to the M+1 peak in its mass spectrum.
The presence of these naturally occurring heavier isotopes means that a population of xylose molecules will not consist solely of ¹²C₅¹H₁₀¹⁶O₅. Instead, it will be a mixture of isotopologues. The table below outlines the primary isotopic contributions for xylose.
| Isotope | Natural Abundance (%) | Contribution to Xylose (C₅H₁₀O₅) |
| ¹H | 99.9844 | Primary mass |
| ²H | 0.0156 | Contributes to M+1 peak |
| ¹²C | 98.93 | Primary mass |
| ¹³C | 1.07 | Primary contributor to M+1 peak |
| ¹⁶O | 99.757 | Primary mass |
| ¹⁷O | 0.038 | Contributes to M+1 peak |
| ¹⁸O | 0.205 | Contributes to M+2 peak |
Implications for Xylose Quantification: For accurate quantification, especially when using isotope dilution methods with labeled standards (e.g., ¹³C-xylose), it is essential to account for the contribution of natural isotopes to the measured ion intensities.[7][8] High-resolution mass spectrometry can resolve these isotopologues, but for quantitative analysis using quadrupole instruments, the entire isotopic cluster for both the analyte and the internal standard should be considered to avoid underestimation.
Below is a logical workflow for the quantitative analysis of xylose using Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, deuterium is not observed because its nucleus has a different spin (I=1) and resonates at a much different frequency.[9] The natural abundance of deuterium is generally too low to cause observable signals in a standard ¹H NMR spectrum of an unenriched compound like xylose.[9] However, its presence has subtle, indirect effects:
-
Simplification of Spectra: If a proton is replaced by a deuteron, its corresponding signal disappears from the ¹H NMR spectrum. This principle is exploited in H/D exchange experiments using D₂O to identify labile protons (e.g., -OH, -NH), as the exchange replaces them with deuterium.[10] For xylose, adding D₂O as the solvent will cause the hydroxyl proton signals to disappear.
-
Secondary Isotope Shifts: The substitution of a proton with a deuteron can cause small changes in the chemical shifts of neighboring nuclei (both ¹H and ¹³C).[11] A one-bond isotope shift on a carbon due to deuterium substitution can be between 0.2 and 1.5 ppm, while two-bond shifts are typically around 0.1 ppm.[11] These effects are usually too small to be noticed in routine analysis of unenriched xylose but are fundamental in specialized structural studies.
The diagram below illustrates the origin of the secondary isotope effect on a neighboring carbon's chemical shift.
Experimental Protocols
Protocol for GC-MS Analysis of Xylose in Serum
This protocol is a representative method for xylose quantification using isotope dilution GC-MS, adapted from established procedures.[7][8]
1. Materials and Reagents:
-
D-Xylose standard
-
[¹³C₅]-D-Xylose (or other suitable stable isotope-labeled internal standard)
-
Serum samples (patient or QC)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
Pipette 100 µL of serum into a clean glass tube.
-
Add 10 µL of the internal standard ([¹³C₅]-D-Xylose) solution at a known concentration. Vortex briefly.
-
Lyophilize the sample to complete dryness.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature. The sample is now ready for injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent with a capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Quadrupole MS in Electron Ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions for xylose-TMS and its labeled internal standard. For example, monitor ions such as m/z 204, 217 for xylose and m/z 208, 221 for [¹³C₅]-xylose (ions will vary based on derivatization and fragmentation).
4. Data Analysis:
-
Integrate the peak areas for the selected ions for both the endogenous xylose and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by preparing standards with known concentrations of xylose and a fixed concentration of the internal standard, processing them in the same manner as the samples.
-
Determine the concentration of xylose in the unknown samples by interpolating their area ratios on the calibration curve.
Protocol for NMR Analysis of Xylose
This protocol outlines basic sample preparation for ¹H NMR analysis of a pure xylose sample.
1. Materials and Reagents:
-
D-Xylose
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of D-xylose directly into a clean, dry vial.
-
Add 0.6-0.7 mL of D₂O to the vial.
-
Vortex gently until the xylose is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the tube and place it in the NMR spectrometer.
3. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Solvent: D₂O.
-
Key Parameters:
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply solvent suppression techniques to attenuate the residual HOD signal.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction. The resulting spectrum will show the anomeric protons and the complex multiplet region for the other sugar protons.[12]
-
Application in Metabolic Tracing
While natural abundance presents a background consideration, deuterium is also a powerful tool when used intentionally as a tracer. In metabolic flux analysis, organisms or cells can be cultured in media containing a known enrichment of D₂O.[13][14] Deuterium from the water is incorporated into non-essential amino acids and other metabolites, including intermediates of the pentose phosphate pathway where xylose is metabolized, via enzymatic reactions.[13][15] By measuring the rate and pattern of deuterium incorporation into downstream products using MS, researchers can quantify metabolic pathway activity.
The diagram below shows a simplified view of how deuterium from D₂O can be incorporated into the pentose phosphate pathway, which metabolizes xylose.
Conclusion
The natural abundance of deuterium is a fundamental aspect of chemical analysis that cannot be ignored. In xylose analysis, its presence creates a predictable isotopic signature in mass spectrometry that must be accounted for in high-accuracy quantitative studies. In NMR, while its direct effects are minimal in standard experiments, the principles of H/D exchange are invaluable for structural assignment. For researchers and drug development professionals, a thorough understanding of these isotope effects is not merely academic; it is a prerequisite for generating precise, reliable, and reproducible data in the study of carbohydrates and their metabolic pathways.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. qlarivia.com [qlarivia.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 12. D(+)-Xylose(58-86-6) 1H NMR spectrum [chemicalbook.com]
- 13. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Stability of Deuterium-Labeled Xylose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deuterium labels on xylose, a critical consideration for its use as a tracer in metabolic research and as an internal standard in drug development. Understanding the potential for deuterium exchange is paramount for accurate data interpretation in studies involving mass spectrometry and NMR spectroscopy.
Introduction to Deuterium Labeling and Stability
Deuterium (²H or D), a stable isotope of hydrogen, is widely used to label molecules for various scientific applications. In drug discovery and metabolic research, deuterium labeling offers several advantages, including its use in kinetic isotope effect (KIE) studies, as a tracer for metabolic flux analysis, and as a non-radioactive, stable internal standard for quantitative analysis.[1] The stability of the deuterium label is crucial, as its loss or exchange can lead to erroneous interpretations of experimental results.[2]
The strength of a carbon-deuterium (C-D) bond is significantly greater than that of a carbon-hydrogen (C-H) bond. This difference in bond energy is the basis for the kinetic isotope effect and generally confers high stability to deuterium labels on carbon atoms under physiological conditions. However, hydrogen atoms attached to heteroatoms, such as the oxygen in hydroxyl (-OH) groups, are labile and can readily exchange with hydrogen atoms in the surrounding solvent, a process known as hydrogen-deuterium exchange (HDX).[3] For a sugar like xylose, which has multiple hydroxyl groups, understanding the rate and extent of this exchange is essential.
Mechanisms of Deuterium Exchange on Xylose
The primary mechanism for the loss of deuterium labels from the hydroxyl groups of xylose in aqueous solution is through acid- and base-catalyzed hydrogen-deuterium exchange.[2][4] The rate of this exchange is highly dependent on the pH and temperature of the solution.
-
Acid-Catalyzed Exchange: At low pH, the hydroxyl oxygen is protonated (or deuterated), making it a better leaving group. A water molecule can then attack the carbon atom, leading to an exchange of the hydroxyl proton.
-
Base-Catalyzed Exchange: At high pH, a base can abstract a proton (or deuteron) from the hydroxyl group, forming an alkoxide. Subsequent protonation by a solvent molecule completes the exchange.
The rate of HDX for hydroxyl protons is generally very fast, occurring on the millisecond to second timescale.[] This is a critical consideration when designing experiments and preparing samples for analysis.
Deuterium atoms directly attached to the carbon skeleton (C-D) of xylose are significantly more stable and are not typically subject to exchange under physiological conditions. However, extreme pH or temperature conditions can potentially lead to some loss, although this is generally not a concern in biological studies.
Quantitative Analysis of Deuterium Label Stability
The stability of a deuterium label on xylose can be quantitatively assessed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the determination of the rate of deuterium loss or "back-exchange" under various experimental conditions.
Table 1: Factors Influencing the Stability of Deuterium Labels on Xylose
| Parameter | Effect on Stability of -OD Groups | Effect on Stability of -CD Groups | Rationale |
| pH | Decreased stability at acidic and basic pH | Generally stable | Acid and base catalysis accelerates the exchange of labile hydroxyl protons.[2][4] |
| Temperature | Decreased stability with increasing temperature | Generally stable | Higher temperatures provide the activation energy needed for exchange reactions.[6] |
| Solvent | High exchange in protic solvents (e.g., H₂O) | Stable | Protic solvents provide a source of protons for exchange with deuterons on hydroxyl groups. |
| Enzymatic Action | Can be stable or lost depending on the reaction | Generally stable | Some enzymatic reactions may involve the abstraction of a proton from a hydroxyl group, leading to exchange.[7] |
While specific quantitative data for the back-exchange of deuterium from all positions of xylose under a wide range of conditions is not extensively published, studies on other carbohydrates provide valuable insights. For instance, the hydrogen/deuterium exchange rate constant for a non-hydrogen-bonded hydroxyl group in maltose at pH 6.2 and 278 K has been measured to be around 114 s⁻¹.[8] This indicates a very rapid exchange for unprotected hydroxyl groups.
Experimental Protocols for Assessing Deuterium Label Stability
Mass Spectrometry-Based Protocol (HDX-MS)
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to monitor the exchange of labile protons.[9][10] While typically used for proteins, the principles can be adapted for small molecules like xylose.
Objective: To determine the rate of deuterium back-exchange from fully deuterated xylose in an aqueous solution at a specific pH and temperature.
Materials:
-
Deuterium-labeled xylose (perdeuterated or specifically labeled)
-
Deuterium oxide (D₂O, 99.9%)
-
HPLC-grade water (H₂O)
-
Buffers of desired pH (e.g., phosphate buffer)
-
Quenching solution (e.g., 0.1% formic acid in water, cooled to 0°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a stock solution of deuterium-labeled xylose in D₂O.
-
Initiation of Exchange: At time t=0, dilute an aliquot of the deuterated xylose stock solution into a large excess of H₂O-based buffer at the desired pH and temperature. This initiates the back-exchange of deuterium for hydrogen on the labile hydroxyl groups.
-
Time-Point Quenching: At various time points (e.g., 10s, 30s, 1min, 5min, 15min, 60min), take an aliquot of the reaction mixture and immediately add it to the pre-chilled quenching solution. The low pH and temperature drastically slow down the exchange reaction.[11]
-
LC-MS Analysis: Promptly inject the quenched sample into the LC-MS system. The LC separation should be rapid to minimize further back-exchange on the column.
-
Data Analysis: Determine the mass distribution of the xylose molecules at each time point. The average mass of the xylose will decrease over time as deuterium is replaced by hydrogen. Plot the average mass or the percentage of deuterium remaining as a function of time to determine the back-exchange rate.
NMR Spectroscopy-Based Protocol
NMR spectroscopy can be used to monitor the disappearance of the deuterium signal or the appearance of the proton signal at specific positions on the xylose molecule.[12]
Objective: To quantify the stability of a deuterium label at a specific position on the xylose molecule.
Materials:
-
Specifically deuterium-labeled xylose
-
NMR tubes
-
D₂O and H₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the deuterium-labeled xylose in D₂O for a stable reference spectrum.
-
Initiation of Exchange: Dissolve a known amount of the labeled xylose in H₂O-based buffer directly in an NMR tube.
-
NMR Data Acquisition: Acquire a series of ¹H or ²H NMR spectra over time.
-
Data Analysis: Integrate the signal corresponding to the proton that has replaced the deuterium (in ¹H NMR) or the diminishing deuterium signal (in ²H NMR). The change in signal intensity over time provides a measure of the exchange rate at that specific position. The anomeric proton region (4.5-5.5 ppm in ¹H NMR) is often well-resolved and can be a good indicator of exchange at the C1 hydroxyl group.[13]
Application in Metabolic Studies: The Pentose Phosphate Pathway
Deuterated xylose is a valuable tracer for studying the pentose phosphate pathway (PPP). Xylose can be metabolized by some organisms through a series of reactions that convert it to xylulose-5-phosphate, an intermediate of the PPP.[7][14] By using specifically labeled [¹³C, ²H]-glucose, researchers can distinguish between glycolytic and PPP fluxes by analyzing the isotopic labeling patterns of downstream metabolites like lactate.[15]
The stability of the deuterium label during these metabolic transformations is critical. While C-D bonds are generally stable, enzymatic reactions can sometimes lead to the loss of a deuterium label. For example, isomerases that proceed through an enol-diol intermediate can cause the exchange of a proton (or deuteron) at a carbon adjacent to a carbonyl group. Therefore, careful control experiments are necessary to account for any potential label loss during metabolic studies.
Visualization of Key Concepts
Hydrogen-Deuterium Exchange Workflow
Caption: Workflow for assessing deuterium back-exchange from xylose using HDX-MS.
Xylose Metabolism via the Pentose Phosphate Pathway
Caption: Simplified pathway of D-xylose metabolism entering the Pentose Phosphate Pathway.
Conclusion
The stability of the deuterium label on xylose is a multifaceted issue that depends on the position of the label, the experimental conditions, and the biological system under investigation. While C-D bonds offer robust stability, the hydroxyl (-OD) groups are highly labile and prone to rapid back-exchange in aqueous environments. Researchers utilizing deuterium-labeled xylose must carefully consider these factors and employ appropriate experimental designs and analytical methods to ensure the integrity of their data. By following the protocols and understanding the principles outlined in this guide, scientists and drug development professionals can confidently use deuterium-labeled xylose as a powerful tool in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. facultygallery.harding.edu [facultygallery.harding.edu]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 8. Measuring hydroxyl exchange rates in glycans using a synergistic combination of saturation transfer and relaxation dispersion NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen/deuterium exchange for the analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of Xylose-d2 in Studying the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of stable isotope tracers, with a specific focus on the potential application of deuterium-labeled xylose (Xylose-d2), to elucidate the dynamics of the Pentose Phosphate Pathway (PPP). While the use of 13C-labeled substrates is well-established for metabolic flux analysis of the PPP, this document also explores the theoretical and practical considerations for employing this compound, a less common but potentially powerful tool for probing specific aspects of this vital metabolic pathway, particularly NADPH regeneration.
Introduction to the Pentose Phosphate Pathway and Xylose Metabolism
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is a critical hub for cellular biosynthesis and redox balance, with two main outcomes: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, such as ribose-5-phosphate, the precursor for nucleotides and nucleic acids.[1][2] The PPP is divided into an oxidative and a non-oxidative phase. The oxidative phase is responsible for NADPH generation, while the non-oxidative phase allows for the interconversion of pentose phosphates back into glycolytic intermediates.[1]
Xylose, a five-carbon sugar abundant in lignocellulosic biomass, can be metabolized by various organisms and channeled into the PPP. In many microorganisms, xylose is first converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, a key intermediate of the non-oxidative PPP.[3] The entry of xylose-derived carbons into the PPP makes it a valuable substrate for studying the pathway's flux and regulation.
Stable Isotope Tracing in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[4] A common approach in MFA is the use of stable isotope-labeled substrates, such as 13C-labeled glucose or xylose.[5] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can deduce the activity of different metabolic pathways.[4] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to measure the mass isotopomer distribution in metabolites, which reflects the pattern of isotope labeling.[2]
The Potential Role of this compound in PPP Research
While 13C-based tracers are widely used, deuterium (2H)-labeled substrates offer unique advantages for studying certain metabolic processes. The primary role of deuterated tracers in the context of the PPP is to investigate the production and consumption of NADPH.[6][7] The redox-active hydrogen on NADPH can be traced from deuterated substrates, providing a direct measure of NADPH production from specific pathways.[6]
Rationale for Using this compound
The use of specifically deuterated glucose, such as [3-2H]-glucose, has been shown to trace NADPH production by the oxidative PPP.[6] The principle lies in the stereospecific transfer of hydrogen during the enzymatic reactions of the oxidative phase. Similarly, this compound could be a valuable tool for dissecting NADPH metabolism, especially in organisms that readily metabolize xylose. By introducing xylose labeled with deuterium at specific positions, it would be theoretically possible to trace the flow of these deuterium atoms to NADPH. This would allow for the quantification of NADPH production directly linked to xylose metabolism through the PPP.
Advantages of Deuterium Labeling
Deuterium-labeled compounds offer several benefits in metabolic studies:
-
Enhanced Detection: Deuterium labeling can improve the sensitivity and quantification in mass spectrometry and NMR spectroscopy.[8]
-
Improved Stability: The substitution of hydrogen with deuterium can increase the metabolic stability of a compound due to the kinetic isotope effect.[8]
-
Tracing Redox Reactions: Deuterium is particularly well-suited for tracing the movement of hydrogen atoms in redox reactions, making it ideal for studying NADPH metabolism.[6][7]
Challenges and Considerations
A potential challenge in using deuterated tracers is the metabolic loss of deuterium through exchange reactions. For instance, studies with deuterated glucose have shown that deuterium can be lost from the C1 position through the action of phosphomannose isomerase, which can lead to an overestimation of PPP activity if not accounted for.[9][10] Similar side reactions could potentially affect the interpretation of data from this compound experiments. Therefore, careful selection of the deuterated positions on the xylose molecule and appropriate control experiments are crucial.
Experimental Protocols
While specific, published protocols for the use of this compound in PPP analysis are not widely available, a general methodology can be adapted from established stable isotope tracing experiments in cell culture.
General Protocol for Stable Isotope Labeling of Adherent Cells
This protocol provides a framework for conducting a stable isotope tracing experiment using a labeled substrate like this compound.
Materials:
-
Adherent cell line of interest
-
Appropriate cell culture medium (e.g., DMEM) lacking the unlabeled version of the tracer (e.g., glucose- and xylose-free DMEM)
-
Dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites in the serum
-
Sterile phosphate-buffered saline (PBS)
-
This compound (or other desired stable isotope tracer)
-
6-well cell culture plates
-
Cold 80% methanol (for metabolite extraction)
-
Liquid nitrogen or dry ice for quenching
-
Scraper for cell harvesting
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of extraction. Include at least three replicate wells per condition.[11]
-
Overnight Incubation: Incubate the cells overnight to allow for attachment and recovery.[12]
-
Media Change to Isotope-Containing Medium:
-
Prepare the labeling medium by supplementing the base medium with the desired concentration of this compound and other necessary nutrients. The use of dialyzed FBS is recommended.[11][12]
-
After the overnight incubation, aspirate the old medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.[12]
-
-
Incubation with Tracer: Incubate the cells with the this compound containing medium for a predetermined amount of time. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for glycolysis and the PPP to several hours for other pathways.[11][12]
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, quickly aspirate the labeling medium and place the culture plates on dry ice or in a liquid nitrogen bath to flash-freeze the cells.[13]
-
Add a pre-chilled extraction solvent, such as 80% methanol, to each well.[12]
-
Scrape the frozen cells into the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples and incubate at a low temperature (e.g., -20°C) to ensure complete extraction.
-
Centrifuge the samples at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: The extracted metabolites are then dried and reconstituted in a suitable solvent for analysis by LC-MS or GC-MS to determine the mass isotopomer distribution of PPP intermediates.[14]
Data Presentation
Quantitative data from metabolic flux analysis experiments are typically presented in tables that summarize the calculated flux rates through key reactions in the metabolic network. While specific quantitative data for this compound is not available in the literature, the following table illustrates how such data, if obtained, would be structured, using hypothetical values for demonstration.
| Reaction | Metabolic Flux (relative to Xylose uptake) |
| Xylose Metabolism | |
| Xylose Uptake | 100 |
| Xylulose Kinase | 100 |
| Oxidative PPP | |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 15 |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | 15 |
| Non-Oxidative PPP | |
| Transketolase (TKT) | 80 |
| Transaldolase (TALDO) | 60 |
| Glycolysis | |
| Phosphofructokinase (PFK) | 70 |
| Pyruvate Kinase (PK) | 140 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Xylose Metabolism and Entry into the Pentose Phosphate Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Advances and Techniques in Analyzing Pentose Phosphate Pathway Metabolites - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Xylose-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utilization of Xylose-d2, a deuterated isotopologue of xylose, by various microorganisms. While specific quantitative data on the metabolism of this compound is not extensively published, its primary application lies in stable isotope tracing for metabolic flux analysis (MFA). This guide will detail the foundational metabolic pathways of xylose, the principles of using this compound as a tracer, and generalized experimental protocols for its application in research.
Foundational Xylose Metabolism in Microorganisms
D-xylose, the second most abundant sugar in nature, is metabolized by a variety of microorganisms through several distinct pathways.[1] Understanding these native pathways is crucial for interpreting data from this compound tracing studies. The primary routes for xylose catabolism are the Isomerase Pathway, the Oxido-Reductase Pathway, and the Oxidative Pathways (Weimberg and Dahms).
-
Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][2][3] The D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).[3][4]
-
Oxido-Reductase Pathway: Common in eukaryotic microorganisms like yeast, this pathway consists of a two-step conversion of D-xylose to D-xylulose.[1][3] D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1] Similar to the isomerase pathway, D-xylulose is then phosphorylated and enters the PPP.
-
Oxidative Pathways (Weimberg and Dahms): These pathways are found in some prokaryotes and involve the oxidation of D-xylose.[1][5] The Weimberg pathway converts D-xylose to α-ketoglutarate, an intermediate of the TCA cycle.[1][5] The Dahms pathway also starts with the oxidation of D-xylose but ultimately splits a key intermediate into pyruvate and glycolaldehyde.[1]
This compound as a Tool for Metabolic Flux Analysis
This compound is a stable isotope-labeled sugar used as a tracer in metabolic studies. By introducing this compound into a microbial culture, researchers can track the deuterium atoms as they are incorporated into various metabolites. This allows for the elucidation of active metabolic pathways and the quantification of the rates (fluxes) of reactions within the cell's metabolic network. This technique is known as Metabolic Flux Analysis (MFA).
The core principle of MFA is to measure the isotopic labeling patterns in downstream metabolites. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a common analytical technique for this purpose. The distribution of mass isotopologues (molecules of the same compound that differ in their isotopic composition) provides information on the relative contributions of different pathways to the production of a particular metabolite.
Applications in Research and Development
-
Identifying Active and Alternative Metabolic Pathways: Tracing the deuterium from this compound can confirm the activity of known metabolic pathways and potentially uncover novel or previously uncharacterized routes for xylose metabolism.
-
Quantifying Metabolic Fluxes: MFA allows for the calculation of the rates of intracellular reactions, providing a quantitative understanding of the metabolic state of a microorganism under specific conditions.
-
Metabolic Engineering and Strain Optimization: By understanding the metabolic fluxes, researchers can identify bottlenecks in production pathways for biofuels, biochemicals, and pharmaceuticals. This knowledge guides genetic engineering strategies to optimize microbial strains for enhanced production.
-
Drug Discovery and Development: Understanding the metabolic adaptations of pathogenic microorganisms can reveal novel targets for antimicrobial drugs. This compound can be used to probe the essential metabolic pathways of pathogens that may utilize xylose in a host environment.
Experimental Protocols for Stable Isotope Tracing with this compound
While specific protocols will vary depending on the microorganism and the research question, the following provides a generalized workflow for a stable isotope tracing experiment using this compound.
Materials
-
Microorganism of interest
-
Defined growth medium with a known carbon source concentration
-
This compound (specific deuteration pattern to be chosen based on the experimental goals)
-
Unlabeled D-xylose
-
Sterile culture flasks or bioreactor
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
LC-MS system for metabolite analysis
Generalized Experimental Workflow
-
Pre-culture Preparation: Grow the microorganism in a pre-culture with unlabeled xylose to ensure consistent and active growth.
-
Isotopic Labeling Experiment:
-
Inoculate the main culture in a defined medium containing a specific ratio of this compound and unlabeled xylose. The choice of a mixture or a pure labeled substrate depends on the goals of the MFA.
-
Incubate the culture under controlled conditions (temperature, pH, aeration).
-
Monitor cell growth (e.g., by measuring optical density).
-
-
Metabolite Quenching and Extraction:
-
At a desired growth phase (typically mid-exponential), rapidly harvest the cells.
-
Immediately quench metabolic activity by adding a cold quenching solution to prevent further enzymatic reactions.
-
Separate the cells from the medium via centrifugation.
-
Extract intracellular metabolites using a suitable extraction solvent.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using LC-MS to determine the mass isotopologue distribution of key metabolites in the central carbon metabolism.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use specialized software to calculate the metabolic fluxes based on the measured labeling patterns and a stoichiometric model of the organism's metabolic network.
-
Visualization of Pathways and Workflows
Metabolic Pathways of Xylose
Caption: Major metabolic pathways for D-xylose utilization in microorganisms.
Experimental Workflow for Metabolic Flux Analysis
Caption: Generalized workflow for a stable isotope tracing experiment.
Quantitative Data Summary
As specific quantitative data for this compound utilization is sparse in publicly available literature, the following table provides a template for how such data would be presented. Researchers conducting these experiments would populate this table with their findings.
| Microorganism | Pathway(s) Active | Xylose Uptake Rate (mmol/gDCW/h) | Key Labeled Metabolites | Noteworthy Flux Ratios | Reference |
| Escherichia coli | Isomerase, PPP | Data to be determined | Xylulose-5-P, Sedoheptulose-7-P | e.g., PPP/Glycolysis | [Your Study] |
| Saccharomyces cerevisiae | Oxido-Reductase, PPP | Data to be determined | Xylitol, Xylulose-5-P | e.g., Flux to ethanol vs. biomass | [Your Study] |
| Caulobacter crescentus | Weimberg Pathway | Data to be determined | α-Ketoglutarate | e.g., Flux to TCA cycle | [Your Study] |
Note: The values in this table are placeholders and would be determined experimentally. gDCW stands for grams of dry cell weight.
Conclusion
This compound is a powerful tool for dissecting the complexities of xylose metabolism in microorganisms. While this guide provides a framework for its utilization, the successful application of this compound in metabolic flux analysis requires careful experimental design and sophisticated data analysis. The insights gained from such studies are invaluable for advancing the fields of metabolic engineering, biotechnology, and drug development.
References
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Key differences between D-xylose and L-xylose for labeling
Executive Summary
D-xylose and L-xylose, as aldopentose enantiomers, possess identical physical properties such as molecular weight and chemical formula but exhibit profound differences in their biological recognition and metabolic processing.[1][2][3] D-xylose, the naturally occurring form, is actively transported and metabolized, serving as a crucial tool in diagnostic tests for intestinal malabsorption.[4][5][6] In contrast, L-xylose is poorly recognized by cellular machinery, leading to minimal absorption and metabolism, which makes it an excellent candidate as a non-metabolized tracer for applications like assessing intestinal permeability. This guide provides a detailed comparison of their biochemical properties, metabolic fates, and applications in labeling, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Chemical and Biological Differences
The primary distinction between D-xylose and L-xylose lies in their stereochemistry. They are non-superimposable mirror images, a difference that dictates their interaction with chiral biological molecules like enzymes and transporters.[3]
-
D-Xylose : This is the dextrorotatory, naturally occurring form of xylose.[1][2][7] It is found in plant hemicellulose and is recognized by biological systems.[8] Human enzymes can process D-xylose, allowing it to enter metabolic pathways, primarily the pentose phosphate pathway.[7][9]
-
L-Xylose : This is the levorotatory, synthetic form.[1][2][7] Because the vast majority of enzymes and transporters in mammals are stereospecific for D-sugars, L-xylose is not significantly metabolized or absorbed.[3] This metabolic inertia is the key to its utility in labeling studies where a passive, non-interactive marker is required.
Table 1: Comparative Physicochemical and Biological Properties
| Property | D-Xylose | L-Xylose | Reference(s) |
| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | [2][10] |
| Molecular Weight | 150.13 g/mol | 150.13 g/mol | [7][10] |
| Natural Occurrence | Abundant in plants (endogenous) | Synthesized (exogenous) | [1][2][7] |
| Metabolic Fate | Metabolized via Pentose Phosphate Pathway | Largely unmetabolized, excreted via kidneys | [1][7][9] |
| Intestinal Absorption | Moderately absorbed in the small intestine | Minimally absorbed | [4][11] |
| Primary Application | Diagnostic agent for intestinal malabsorption | Tracer for intestinal permeability studies | [4][12] |
Metabolic Pathways and Labeling Implications
The divergent metabolic routes of D-xylose and L-xylose are fundamental to their distinct labeling applications.
D-Xylose Metabolism
D-xylose absorbed by the small intestine enters the Pentose Phosphate Pathway (PPP) .[7][9] The initial steps, common in eukaryotic microorganisms and relevant to human metabolism, involve a two-step conversion to D-xylulose-5-phosphate, an intermediate of the PPP.[7][9]
-
Reduction : D-xylose is reduced to xylitol by xylose reductase (XR).[9]
-
Oxidation : Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[9]
-
Phosphorylation : D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), which then enters the PPP.[7][9]
This metabolic activity means that labels incorporated into D-xylose (e.g., ¹³C, ¹⁴C) will be distributed among various downstream metabolites, making it a useful tool for metabolic flux analysis within the PPP.
Caption: Metabolic pathway of D-xylose into the Pentose Phosphate Pathway.
L-Xylose Fate
L-xylose is not a substrate for the enzymes that process D-xylose. Consequently, it is poorly absorbed from the intestine and, if any enters circulation, it is rapidly cleared by the kidneys with minimal to no metabolic alteration. This makes L-xylose an ideal inert marker. When used in combination with a readily absorbed monosaccharide (like D-xylose or mannitol), the differential urinary excretion ratio can be used to assess the integrity of the intestinal mucosal barrier.
Caption: Biological fate of L-xylose, highlighting its minimal absorption and excretion.
Quantitative Data Summary
The key quantitative differences relate to their absorption and clearance rates.
Table 2: Pharmacokinetic and Absorption Parameters
| Parameter | D-Xylose (Healthy Adults) | L-Xylose (Assumed) | Reference(s) |
| Oral Bioavailability | ~69% | < 5% (estimated) | [7][13] |
| Absorption Site | Proximal Small Intestine | Not actively absorbed | [4][11] |
| Elimination Half-Life | ~75 minutes | Shorter (due to rapid clearance) | [7] |
| Renal Clearance | ~89 mL/min | High (approaches GFR) | [7] |
| Non-Renal Clearance | ~91 mL/min (presumed hepatic) | Negligible | [7][13] |
| Urinary Excretion (5-hr post 25g dose) | ~4.5 g (18%) | Near total amount absorbed | [4] |
Experimental Protocols
Protocol: D-Xylose Absorption Test (for Malabsorption)
This test assesses the integrity of the proximal small intestinal mucosa.[4]
Objective: To measure the amount of D-xylose absorbed from the intestine and excreted in the urine over a 5-hour period.
Methodology:
-
Patient Preparation: The patient must fast for 8-12 hours prior to the test. For 24 hours before the test, foods high in pentose (fruits, jams, pastries) should be avoided.[6]
-
Baseline Samples: A baseline (fasting) blood sample and a total urine void are collected. The initial urine is discarded.[5]
-
Administration: A standard dose of 25 grams of D-xylose dissolved in approximately 240 mL of water is given to the patient to drink.[5][14]
-
Sample Collection:
-
Analysis: D-xylose concentrations in the collected blood and total urine volume are quantified using spectrophotometric methods (e.g., reaction with o-toluidine or enzymatic assays).[15][16]
-
Interpretation:
Caption: Workflow for the D-Xylose Absorption Test.
Protocol: Dual-Sugar Intestinal Permeability Test (using L-Xylose)
This test uses a non-metabolized sugar (L-xylose or lactulose) and a readily absorbed sugar (D-xylose or mannitol) to assess intestinal barrier function.
Objective: To determine the ratio of a large, poorly absorbed sugar to a small, readily absorbed sugar in urine to measure intestinal permeability.
Methodology:
-
Subject Preparation: The subject fasts overnight (8-12 hours).
-
Administration: A test solution containing a known amount of L-xylose (e.g., 1g) and D-xylose or mannitol (e.g., 5g) in water is consumed orally.
-
Sample Collection: All urine is collected over a 6-hour period.
-
Analysis: The concentrations of both L-xylose and D-xylose in the urine are measured, typically using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS/MS) for accurate differentiation and quantification.
-
Calculation: The L-xylose/D-xylose (or L/D) ratio is calculated from the percentage of each sugar dose recovered in the urine.
-
Interpretation:
-
Normal Permeability: A low L/D ratio indicates a healthy, intact intestinal barrier.
-
Increased Permeability ("Leaky Gut"): An elevated L/D ratio suggests damage to the intestinal mucosa, allowing the larger L-xylose molecule to pass through more easily. This is seen in conditions like inflammatory bowel disease or celiac disease.
-
Conclusion
The stereochemical difference between D-xylose and L-xylose is the critical factor determining their application in biomedical research and diagnostics. D-xylose's active metabolism makes it the standard for assessing absorptive function of the small intestine. Conversely, L-xylose's metabolic inertia makes it an excellent non-invasive marker for labeling studies focused on intestinal barrier integrity. The selection between these enantiomers is therefore entirely dependent on whether the experimental goal is to trace an active metabolic process or to measure passive gut permeability.
References
- 1. Xylose - Wikipedia [en.wikipedia.org]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. D-xylose absorption test - Wikipedia [en.wikipedia.org]
- 5. testing.com [testing.com]
- 6. cigna.com [cigna.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Plant cell | Definition, Diagram, Model, Labeled, Characteristics, Functions, & Facts | Britannica [britannica.com]
- 9. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 10. Xylose [webbook.nist.gov]
- 11. Comparative assessment of D-xylose absorption between small intestine and large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Putative intestinal permeability markers do not correlate with cardiometabolic health and gut microbiota in humans, except for peptides recognized by a widely used zonulin ELISA kit. | Semantic Scholar [semanticscholar.org]
- 13. Kinetic analysis of D-xylose absorption in normal subjects and in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. D-xylose absorption test. Urine or blood? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Xylose-d2 for Metabolic Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cellular systems. Xylose-d2 (deuterated xylose) is a valuable tracer for investigating the pentose phosphate pathway (PPP) and related metabolic routes. As a five-carbon sugar, xylose enters central carbon metabolism and its deuterated forms can be tracked through various enzymatic reactions, providing insights into pathway activity and substrate utilization. These application notes provide a standardized protocol for the use of this compound in mammalian cell culture experiments, covering experimental design, cell labeling, sample preparation, and analysis.
Metabolic Fate of Xylose
In mammalian cells, D-xylose can be metabolized through several pathways. The primary route involves the oxido-reductase pathway, where xylose is first reduced to xylitol and then oxidized to D-xylulose. D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the pentose phosphate pathway.[1] From here, the carbon skeleton of xylose can be further metabolized through the non-oxidative PPP, entering glycolysis and the tricarboxylic acid (TCA) cycle.
Caption: Metabolic pathway of this compound in mammalian cells.
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled xylose
-
Xylose-free medium
-
This compound (D-xylose, deuterated)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing xylose-free basal medium with dialyzed FBS, antibiotics, and other necessary supplements. Add this compound to the desired final concentration. A starting concentration range of 5-25 mM is recommended, based on the transport kinetics of xylose in various cell lines.[2]
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled sugars.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration. The optimal incubation time will vary depending on the metabolic rate of the cell line and the specific pathway being investigated. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling window.
-
Metabolite Quenching and Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
-
II. Sample Preparation for LC-MS Analysis
Materials:
-
Metabolite extracts from this compound labeled cells
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (or other appropriate mobile phase modifier)
-
LC-MS vials
-
SpeedVac or nitrogen evaporator
Procedure:
-
Drying: Dry the metabolite extracts to completeness using a SpeedVac or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade solvent (e.g., 50-100 µL of 50% methanol in water). The choice of solvent should be compatible with the liquid chromatography method.
-
Clarification: Centrifuge the reconstituted samples at high speed to pellet any remaining insoluble material.
-
Transfer: Carefully transfer the supernatant to LC-MS vials with inserts to maximize sample injection.
-
Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). The specific LC method (e.g., HILIC, reversed-phase) and MS parameters should be optimized for the detection of polar metabolites, including sugar phosphates and organic acids.
Data Presentation
The following tables provide a template for summarizing quantitative data from a this compound labeling experiment.
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | e.g., HeLa, A549 |
| Seeding Density | e.g., 2 x 10^5 cells/well |
| This compound Concentration | 10 mM |
| Incubation Time | 24 hours |
| Number of Replicates | 3 |
Table 2: Relative Abundance of Deuterated Metabolites
| Metabolite | Average % Deuterium Labeling | Standard Deviation |
| Xylitol-d2 | 85.2 | 3.1 |
| D-Xylulose-5-P-d2 | 65.7 | 4.5 |
| Sedoheptulose-7-P-d(x) | 40.1 | 2.8 |
| Ribose-5-P-d(x) | 35.9 | 3.3 |
| Lactate-d(x) | 15.4 | 1.9 |
| Citrate-d(x) | 10.8 | 1.5 |
(Note: d(x) indicates the presence of deuterium, with the number of deuterium atoms varying depending on the metabolic pathway.)
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for a this compound tracer experiment.
References
Application Notes and Protocols for Administering Xylose-d2 to Animal Models for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. Xylose-d2, a deuterated form of the five-carbon sugar xylose, serves as a powerful probe for investigating the pentose phosphate pathway (PPP) and other interconnected metabolic routes. Unlike the more commonly used 13C-labeled tracers, deuterated compounds can offer lower background signals and unique insights into metabolic processes. Administration of this compound to animal models allows for the tracing of its metabolic fate, providing quantitative data on pathway activity under various physiological, pathological, and pharmacological conditions.
This document provides detailed application notes and protocols for the administration of this compound to animal models, sample collection, and analysis to facilitate robust and reproducible metabolic studies. The protocols are primarily designed for rodent models (mice and rats) but can be adapted for other species.
Core Applications
-
Pentose Phosphate Pathway (PPP) Flux Analysis: Quantify the rate of carbon flow through the oxidative and non-oxidative branches of the PPP, which is crucial for producing NADPH for reductive biosynthesis and nucleotide precursors for DNA and RNA synthesis.
-
De Novo Nucleotide Synthesis: Trace the incorporation of the deuterated label into ribose and deoxyribose moieties of nucleotides.
-
Redox Homeostasis: Assess the impact of various interventions on the production of NADPH, a key antioxidant.
-
Drug Efficacy and Target Engagement: Evaluate the effects of therapeutic compounds on xylose metabolism and related pathways.
Experimental Protocols
I. Animal Preparation and Acclimation
-
Animal Models: This protocol is suitable for common laboratory rodent models such as C57BL/6 mice or Sprague-Dawley rats. The choice of model will depend on the specific research question.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week to allow for acclimation before the experiment.
-
Fasting: For studies investigating acute metabolic responses, fast the animals overnight (approximately 12-16 hours) with free access to water. For chronic studies, this compound can be incorporated into the diet or drinking water.
II. This compound Administration
The route and dosage of this compound administration will depend on the experimental goals. Oral gavage is a common and precise method for delivering a bolus dose.
Protocol for Oral Gavage of this compound in Mice:
-
Tracer Preparation: Prepare a sterile solution of this compound in water. A typical concentration is 200 mg/mL. Ensure the this compound is fully dissolved.
-
Dosage Calculation: A recommended starting dosage for a tracer study is 2 g/kg body weight. This is analogous to dosages used in glucose tracer studies and should be optimized for specific experimental needs.
-
Gavage Procedure:
-
Weigh the fasted mouse to determine the exact volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Use a proper-sized, flexible feeding tube to deliver the solution directly into the stomach.
-
Administer the solution slowly to prevent regurgitation.
-
Monitor the animal for any signs of distress after the procedure.
-
III. Sample Collection
The timing of sample collection is critical for capturing the dynamics of this compound metabolism.
-
Blood Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aspirate the plasma and store it at -80°C until analysis.
-
-
Tissue Collection:
-
At the final time point, euthanize the animal using a humane method (e.g., cervical dislocation under anesthesia).
-
Rapidly dissect the tissues of interest (e.g., liver, brain, muscle, adipose tissue).
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
IV. Metabolite Extraction from Tissues
This protocol is designed for the extraction of polar metabolites from frozen tissues.
-
Preparation:
-
Pre-cool all tubes and solutions.
-
Weigh approximately 20-50 mg of frozen tissue.
-
-
Homogenization:
-
Add the frozen tissue to a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater for 30-60 seconds. Keep the sample on ice or dry ice to prevent warming.
-
-
Phase Separation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (methanol/water phase) to a new tube.
-
To the supernatant, add 500 µL of chloroform and 200 µL of water to achieve a final methanol:chloroform:water ratio of 2:1:1.
-
Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the upper aqueous phase containing the polar metabolites.
-
Dry the aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Store the dried metabolite extracts at -80°C until analysis.
-
V. Analytical Methodology: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for analyzing the isotopic enrichment of metabolites.
-
Derivatization (for GC-MS):
-
The dried metabolite extracts need to be derivatized to make them volatile for GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples on a GC-MS or LC-MS system.
-
Monitor for the mass isotopologues of xylose and its downstream metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, lactate, and amino acids).
-
-
Data Analysis:
-
Calculate the isotopic enrichment by determining the ratio of the deuterated isotopologue to the total abundance of the metabolite.
-
Correct for the natural abundance of isotopes.
-
Use the isotopic enrichment data to calculate metabolic fluxes using appropriate metabolic modeling software.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: this compound Administration and Sampling Parameters
| Parameter | Value |
| Animal Model | C57BL/6 Mouse |
| Body Weight | 20-25 g |
| Tracer | This compound |
| Administration Route | Oral Gavage |
| Dosage | 2 g/kg body weight |
| Vehicle | Sterile Water |
| Fasting Period | 16 hours |
| Blood Sampling Times | 0, 15, 30, 60, 120, 240 min |
| Tissue Collection Time | 240 min |
Table 2: Estimated Isotopic Enrichment of Key Metabolites in Liver Tissue 240 minutes Post this compound Administration
Note: The following data is an estimation based on typical results from deuterated glucose tracer studies and should be empirically determined for this compound.
| Metabolite | Estimated Isotopic Enrichment (M+2 %) |
| Ribose-5-phosphate | 10 - 20 % |
| Sedoheptulose-7-phosphate | 5 - 15 % |
| Lactate | 2 - 8 % |
| Alanine | 1 - 5 % |
| Glutamate | 1 - 4 % |
Visualizations
Experimental Workflow for this compound Metabolic Tracer Study
Caption: A flowchart of the experimental workflow for a this compound metabolic tracer study.
Simplified Metabolic Pathway of this compound
Caption: Simplified metabolic fate of this compound via the Pentose Phosphate Pathway.
Application Note: Quantification of Xylose-d2 Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry is a powerful technique for tracing metabolic pathways and quantifying the flux of metabolites within biological systems. The use of deuterated substrates, such as D-Xylose-d2, offers a non-radioactive and sensitive method to probe the intricacies of cellular metabolism. When cells are cultured in the presence of D-Xylose-d2, the deuterium atoms are incorporated into various downstream metabolites and biomolecules. Mass spectrometry can then be employed to detect the mass shift resulting from this incorporation, allowing for the precise quantification of the labeled species. This application note provides detailed protocols for the use of D-Xylose-d6 (specifically D-Xylose-1,2,3,4,5,5'-C-d6) to quantify its incorporation into cellular metabolites and glycoproteins.
Principle of the Method
D-Xylose is a five-carbon sugar that is metabolized through the pentose phosphate pathway (PPP). By introducing D-Xylose labeled with deuterium at specific positions (in this case, D-Xylose-1,2,3,4,5,5'-C-d6), the deuterium atoms serve as tracers. As the xylose is metabolized, these deuterium atoms are incorporated into downstream intermediates of the PPP, glycolysis, and potentially into the building blocks for biosynthesis, such as nucleotides and amino acids. Furthermore, as a precursor for UDP-xylose, deuterated xylose can be incorporated into glycans, allowing for the study of glycosylation dynamics. The extent of deuterium incorporation can be quantified by measuring the relative abundance of the labeled (heavy) and unlabeled (light) isotopologues of a given molecule using mass spectrometry.
Applications
-
Metabolic Flux Analysis: Quantifying the rate of xylose metabolism and its contribution to various metabolic pathways.
-
Glycobiology: Studying the biosynthesis and turnover of glycoproteins and proteoglycans.
-
Drug Discovery: Assessing the effect of therapeutic agents on xylose metabolism and related pathways.
-
Bioprocessing: Monitoring and optimizing the utilization of xylose in microbial fermentation.
Experimental Protocols
I. Materials and Reagents
-
Stable Isotope: D-Xylose-1,2,3,4,5,5'-C-d6 (e.g., from Toronto Research Chemicals)
-
Cell Culture:
-
Mammalian cells (e.g., HEK293, HepG2) or microbial cultures (e.g., E. coli, S. cerevisiae)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) or growth medium
-
Fetal Bovine Serum (FBS), if required
-
Penicillin-Streptomycin, if required
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA for adherent cells
-
-
Metabolite Extraction:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Milli-Q water
-
Chloroform
-
-
Glycoprotein Analysis:
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Enrichment kit for glycopeptides (e.g., using hydrazide chemistry or lectin affinity)
-
-
Mass Spectrometry:
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
GC-MS system with derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Appropriate columns for chromatography (e.g., C18 for LC, DB-5 for GC)
-
II. Experimental Workflow Diagram
Caption: Experimental workflow for quantifying Xylose-d6 incorporation.
III. Protocol for Metabolic Labeling with D-Xylose-d6
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing D-Xylose-d6. The final concentration of D-Xylose-d6 may vary depending on the cell type and experimental goals, but a starting point of 1-10 mM is recommended. If the medium already contains glucose, consider using a glucose-free medium or a medium with a reduced glucose concentration to enhance xylose uptake and metabolism.
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the D-Xylose-d6 labeling medium.
-
Incubation: Incubate the cells for a defined period. For time-course experiments, harvest cells at different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of deuterium incorporation.
IV. Protocol for Metabolite Extraction
-
Quenching and Harvesting:
-
Aspirate the labeling medium and immediately place the culture dish on dry ice.
-
Add 1 ml of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
-
Phase Separation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
For a more comprehensive extraction, a biphasic extraction using methanol, water, and chloroform can be performed.
-
-
Drying and Reconstitution:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until analysis.
-
Before analysis, reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol for LC-MS or a derivatization agent for GC-MS).
-
V. Protocol for Glycoprotein Analysis
-
Cell Lysis: After labeling, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion:
-
Take a known amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Glycopeptide Enrichment: Enrich for glycopeptides using a commercially available kit or established methods such as solid-phase extraction with hydrazide chemistry.
-
Desalting: Desalt the enriched glycopeptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.
VI. Mass Spectrometry Analysis
A. LC-MS/MS for Metabolite and Glycopeptide Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15-30 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS (dd-MS2) for fragmentation and identification.
-
Mass Resolution: High resolution (e.g., > 60,000) is crucial to accurately measure the mass difference between isotopologues.
-
B. GC-MS for Volatile Metabolite Analysis
-
Derivatization: Derivatize the dried metabolite extracts with a silylating agent like BSTFA to make them volatile.
-
Chromatography:
-
Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 325°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron ionization (EI).
-
Scan Mode: Full scan to acquire mass spectra of the eluting compounds.
-
Data Analysis and Presentation
I. Calculation of Deuterium Incorporation
The percentage of deuterium incorporation can be calculated by comparing the peak areas of the labeled (M+n) and unlabeled (M+0) isotopologues of a specific metabolite.
Formula: Percentage Incorporation = [Σ(Area of Labeled Isotopologues) / (Area of Unlabeled Isotopologue + Σ(Area of Labeled Isotopologues))] x 100
II. Mass Isotopomer Distribution Analysis (MIDA)
MIDA is used to determine the fractional contribution of a labeled precursor to a product molecule by analyzing the distribution of mass isotopomers. This analysis can provide insights into the relative activities of different metabolic pathways.
III. Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Quantification of Deuterium Incorporation into Key Metabolites
| Metabolite | Unlabeled (M+0) Peak Area | Labeled (M+n) Peak Area | % Deuterium Incorporation | Fold Change vs. Control |
| Ribose-5-phosphate | 1.2 x 10^6 | 8.5 x 10^5 | 41.5% | 5.2 |
| Fructose-6-phosphate | 2.5 x 10^6 | 1.1 x 10^6 | 30.6% | 3.8 |
| Glyceraldehyde-3-phosphate | 3.1 x 10^6 | 9.8 x 10^5 | 24.0% | 2.9 |
| Lactate | 5.8 x 10^7 | 1.5 x 10^7 | 20.5% | 2.1 |
Table 2: Relative Abundance of Glycopeptide Isotopologues
| Glycopeptide (m/z) | Unlabeled (M+0) Relative Abundance | Labeled (M+n) Relative Abundance | % Labeled Glycan |
| 1234.56 | 65% | 35% | 35.0% |
| 1456.78 | 80% | 20% | 20.0% |
| 1678.90 | 55% | 45% | 45.0% |
Metabolic Pathway of D-Xylose-d6
The following diagram illustrates the metabolic fate of the deuterium atoms from D-Xylose-1,2,3,4,5,5'-C-d6 as it enters the pentose phosphate pathway.
Caption: Metabolic fate of deuterium from D-Xylose-d6.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Xylose-d2
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Xylose-d2 in biological matrices. This method is applicable for researchers, scientists, and drug development professionals involved in metabolic studies, pharmacokinetic analysis, and other research where tracing and quantifying deuterated xylose is crucial. The protocol outlines procedures for sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures accuracy and precision.
Introduction
Xylose is a five-carbon aldose sugar that plays a significant role in various biological processes. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research to trace the fate of molecules in vivo and in vitro. Accurate and sensitive quantification of these labeled compounds is essential for obtaining reliable data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the development and application of an LC-MS/MS method for the detection and quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Xylose (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Spike Internal Standard: Add an appropriate volume of a known concentration of unlabeled xylose (acting as an internal standard) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the biological sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen gas and reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Analysis: The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 60% B
-
5-5.1 min: 60% to 90% B
-
5.1-8 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Xylose and this compound. The MRM transitions for this compound are predicted based on the fragmentation of unlabeled xylose and should be experimentally confirmed during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Xylose (Internal Standard) | 149.0 | 89.0 | 100 | 15 |
| This compound | 151.0 | 91.0 | 100 | 15 |
| This compound (Qualifier) | 151.0 | 61.0 | 100 | 25 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical diagram of the MRM transitions for this compound detection.
Application Note: GC-MS Protocol for Analyzing Derivatized Xylose-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of deuterium-labeled xylose (Xylose-d2) using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a two-step derivatization process, methoximation followed by silylation, to enhance the volatility and thermal stability of the sugar for GC analysis. This protocol is designed for researchers in metabolic studies, pharmacokinetic analysis, and other applications where tracing and quantifying xylose is crucial. The inclusion of detailed experimental procedures, data presentation in tabular format, and workflow diagrams aims to facilitate the adoption of this method in various research and development settings.
Introduction
Xylose, a five-carbon aldose sugar, is a key component of hemicellulose and plays a significant role in various biological processes. The use of stable isotope-labeled xylose, such as this compound, allows for precise tracing and quantification in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. However, the analysis of sugars by GC-MS requires a derivatization step to convert the non-volatile sugar molecules into thermally stable and volatile derivatives. This protocol details a robust methoximation-silylation procedure for the derivatization of this compound, followed by its analysis using GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Sorbitol or a 13C-labeled sugar)
-
Organic solvent (e.g., Acetonitrile or Methanol, GC grade)
-
Nitrogen gas for drying
Sample Preparation
-
Standard and Sample Aliquoting: Accurately weigh and dissolve the this compound standard in the chosen organic solvent to prepare a stock solution. For biological samples, perform an appropriate extraction procedure to isolate the sugar fraction.
-
Internal Standard Addition: Add a known amount of the internal standard to all standards, samples, and quality control samples.
-
Drying: Evaporate the solvent from the samples to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all moisture is removed as it can interfere with the derivatization process.
Derivatization: Methoximation and Silylation
This two-step process first protects the carbonyl group of the sugar and then replaces the active hydrogens with trimethylsilyl (TMS) groups.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to each dried sample vial.
-
Seal the vials tightly and incubate at 60°C for 30 minutes with occasional vortexing.
-
Allow the vials to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of BSTFA with 1% TMCS to each vial.
-
Seal the vials and incubate at 60°C for 60 minutes.
-
Allow the vials to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 5°C/min to 250°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for TMS-derivatized this compound | m/z 206, 218, 309 (tentative, requires empirical determination) |
Note: The specific ions for this compound will be shifted by +2 amu compared to unlabeled xylose. The exact m/z values should be confirmed by analyzing the derivatized this compound standard in full scan mode to identify the most abundant and characteristic fragment ions.
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables represent typical performance characteristics that should be established during method validation.
Table 1: Calibration Curve for Derivatized this compound
| Concentration (µg/mL) | Peak Area Ratio (this compound / IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Linearity (R²) | >0.995 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | Example: 0.1 µg/mL |
| Limit of Quantification (LOQ) | Example: 0.5 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
| Accuracy (% Recovery) | 90-110% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of derivatized this compound.
Xylose Metabolism Pathway
D-Xylose can be metabolized through several pathways in different organisms.[1] The oxido-reductase pathway is common in eukaryotic microorganisms, while prokaryotes often utilize the isomerase pathway.[1] Two oxidative pathways, the Weimberg and Dahms pathways, are also found in prokaryotes.[1]
Caption: Overview of the primary xylose metabolic pathways.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of derivatized this compound. The detailed protocol for sample preparation, derivatization, and GC-MS analysis, along with the provided data structure and workflow diagrams, offers a comprehensive guide for researchers. Proper method validation is essential to ensure accurate and precise results in specific applications. This application note serves as a valuable resource for laboratories involved in metabolic research, drug development, and other scientific disciplines requiring the analysis of isotopically labeled sugars.
References
Application Notes and Protocols for Measuring Metabolic Flux with Xylose-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates, researchers can gain a detailed understanding of cellular physiology and identify metabolic bottlenecks or alterations in disease states and in response to therapeutic interventions. While carbon-13 (¹³C) labeled substrates are widely used, deuterium (²H or D) labeled tracers, such as Xylose-d2, offer unique advantages, particularly for probing specific aspects of redox metabolism.
This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis. Xylose, a five-carbon sugar, is primarily metabolized through the pentose phosphate pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. By tracing the deuterium atoms from this compound, researchers can specifically investigate the flux through the oxidative and non-oxidative branches of the PPP and its contributions to cellular redox homeostasis.
Principle of this compound Tracing
When cells are cultured in the presence of this compound, the deuterated xylose is taken up and enters the pentose phosphate pathway. The position of the deuterium labels on the xylose backbone determines which downstream metabolites will become labeled and provides insights into the activity of specific enzymes. For instance, if the deuterium is on a carbon that is subject to an oxidation step where a hydrogen is removed, the transfer of this deuterium to NADP+ to form NADPH can be inferred. The subsequent incorporation of deuterium into various metabolites can be quantified using mass spectrometry (MS), and this data can be used to calculate metabolic fluxes.
A key application of using a deuterated tracer like this compound is to specifically track the flow of reducing equivalents (in the form of hydrogen/deuterium) and to distinguish the contributions of different pathways to the cellular NADPH pool. This is particularly valuable in studies of cancer metabolism, neurodegenerative diseases, and in the development of drugs targeting metabolic pathways.
Experimental Protocols
Cell Culture and Labeling
A detailed protocol for labeling cultured mammalian cells with this compound is provided below. This protocol can be adapted for other cell types and experimental systems.
Materials:
-
Mammalian cells of interest (e.g., cancer cell line, primary cells)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources that could interfere with xylose metabolism.
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (specific deuteration pattern to be chosen based on the experimental question)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Liquid nitrogen or a dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow overnight in standard culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with this compound at a final concentration typically ranging from 5 to 25 mM. The optimal concentration should be determined empirically for the specific cell line and experimental conditions. Also, add dFBS to the desired final concentration (e.g., 10%).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual medium.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a specific duration. The labeling time is a critical parameter and can range from a few hours to 24 hours or longer, depending on the metabolic rates of the cells and the pathways being investigated. A time-course experiment is recommended to determine the optimal labeling duration to achieve isotopic steady-state.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with a larger volume of ice-cold PBS.
-
Aspirate the PBS and add a specific volume of an ice-cold extraction solvent, typically 80% methanol in water.
-
Place the culture vessel on a dry ice/ethanol bath or in a freezer at -80°C to rapidly freeze the cells and facilitate lysis.
-
Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Vortex the tube thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the polar metabolites.
-
The metabolite extract is now ready for analysis by mass spectrometry. It is advisable to store the samples at -80°C until analysis.
-
Sample Analysis by Mass Spectrometry
The analysis of deuterated metabolites is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving mass isotopologues.
General LC-MS Method:
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and organic acids.
-
Acquire data in full scan mode to capture the mass isotopologue distributions of all detectable metabolites.
-
The mass resolution should be sufficient to distinguish between different isotopologues (e.g., >50,000).
-
-
Data Analysis:
-
Process the raw LC-MS data using specialized software to identify metabolites based on their accurate mass and retention time.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of heavy isotopes.
-
Data Presentation and Interpretation
The quantitative data obtained from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Hypothetical Quantitative Data
The following tables present hypothetical data from a this compound tracing experiment in a cancer cell line under normoxic and hypoxic conditions to illustrate how the data can be presented.
Table 1: Relative Abundance of Deuterated Isotopologues of Key Metabolites
| Metabolite | Isotopologue | Normoxia (%) | Hypoxia (%) |
| Xylulose-5-phosphate | M+2 | 95.2 ± 1.5 | 94.8 ± 1.8 |
| Ribose-5-phosphate | M+2 | 85.1 ± 2.1 | 75.3 ± 2.5 |
| Sedoheptulose-7-phosphate | M+2 | 70.4 ± 3.0 | 55.1 ± 3.2 |
| Fructose-6-phosphate | M+1 | 15.3 ± 1.1 | 25.6 ± 1.5 |
| M+2 | 50.2 ± 2.5 | 35.7 ± 2.1 | |
| Glyceraldehyde-3-phosphate | M+1 | 20.1 ± 1.4 | 30.5 ± 1.9 |
| Lactate | M+1 | 8.5 ± 0.9 | 15.2 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Table 2: Calculated Relative Metabolic Fluxes
| Metabolic Flux | Normoxia (Relative Flux) | Hypoxia (Relative Flux) |
| Xylose Uptake | 100 | 125 |
| Oxidative PPP | 35.2 ± 2.8 | 55.1 ± 3.5 |
| Non-oxidative PPP (Transketolase) | 60.1 ± 4.1 | 40.2 ± 3.1 |
| Non-oxidative PPP (Transaldolase) | 45.3 ± 3.5 | 28.9 ± 2.7 |
| Glycolysis (from F6P) | 50.7 ± 3.9 | 70.3 ± 4.5 |
Fluxes are normalized to the xylose uptake rate in the normoxia group. Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the entry of this compound into the pentose phosphate pathway and the subsequent labeling of downstream metabolites.
Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.
Experimental Workflow
The diagram below outlines the key steps in a this compound metabolic flux analysis experiment.
Application of Xylose-d2 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variations that can occur during sample preparation, extraction, and analysis. Stable isotope-labeled internal standards are considered the gold standard due to their similar physicochemical properties to the endogenous analytes of interest.[1][2][3] This document provides detailed application notes and protocols for the use of Xylose-d2, a deuterated form of xylose, as an internal standard in mass spectrometry-based metabolomics studies.
This compound is an ideal internal standard for the quantification of xylose and other structurally similar monosaccharides. Its deuterium labels provide a distinct mass shift, allowing it to be differentiated from the endogenous analyte by the mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample processing and ionization.[2] This minimizes analytical variability and improves the accuracy of quantification.
Experimental Protocols
The following protocols outline the general steps for utilizing this compound as an internal standard for the quantification of xylose in biological samples. These protocols may require optimization based on the specific sample matrix and analytical instrumentation.
Preparation of this compound Internal Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound that will be used to spike into samples.
-
Materials:
-
This compound powder
-
LC-MS grade methanol
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg).
-
Dissolve the powder in a known volume of LC-MS grade methanol:water (1:1, v/v) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in an amber vial to prevent degradation.
-
Sample Preparation and Extraction
The choice of extraction method depends on the biological matrix. Below are example protocols for cell cultures and tissue samples.
-
Objective: To extract metabolites from adherent mammalian cells, incorporating the this compound internal standard.
-
Materials:
-
Cultured adherent cells
-
Phosphate-buffered saline (PBS), 37°C
-
Ice-cold 80% methanol containing a known concentration of this compound (e.g., 1 µg/mL)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
-
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with pre-warmed PBS to remove any remaining media.[4]
-
Immediately add a sufficient volume of ice-cold 80% methanol containing this compound to cover the cell monolayer. This step simultaneously quenches metabolism and initiates metabolite extraction.[5]
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells from the culture dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Vortex the lysate thoroughly.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the extracted metabolites and the internal standard to a new microcentrifuge tube for LC-MS analysis.
-
-
Objective: To extract metabolites from biological tissue samples using this compound as an internal standard.
-
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Ice-cold 80% methanol containing a known concentration of this compound (e.g., 1 µg/mL)
-
Bead homogenizer with ceramic beads
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
-
Procedure:
-
Weigh the frozen tissue sample.
-
Place the tissue in a pre-chilled bead beating tube containing ceramic beads.[6]
-
Add a defined volume of ice-cold 80% methanol containing this compound.[6]
-
Homogenize the tissue using a bead homogenizer. The duration and intensity of homogenization should be optimized for the specific tissue type.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the extracted metabolites and the internal standard, for subsequent analysis.
-
LC-MS/MS Analysis
-
Objective: To quantify xylose using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).
-
Chromatographic Conditions (Example):
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous to retain and elute polar compounds like xylose.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both xylose and this compound.
-
Xylose: The exact m/z will depend on the adduct formed (e.g., [M-H]⁻).
-
This compound: The precursor ion will be shifted by +2 Da compared to unlabeled xylose.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.
-
Data Presentation
The use of an internal standard allows for accurate quantification. A calibration curve should be prepared using known concentrations of a xylose standard, with a constant concentration of this compound added to each standard. The ratio of the peak area of the xylose to the peak area of this compound is then plotted against the concentration of the xylose standard.
Table 1: Example Calibration Curve Data for Xylose Quantification
| Xylose Concentration (µg/mL) | Xylose Peak Area | This compound Peak Area | Peak Area Ratio (Xylose/Xylose-d2) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,345 | 0.050 |
| 1.0 | 153,890 | 1,509,876 | 0.102 |
| 5.0 | 775,450 | 1,530,123 | 0.507 |
| 10.0 | 1,540,980 | 1,520,456 | 1.013 |
| 50.0 | 7,654,321 | 1,515,678 | 5.050 |
Table 2: Example Quantification of Xylose in Biological Samples
| Sample ID | Xylose Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Control 1 | 234,567 | 1,498,765 | 0.157 | 1.55 |
| Control 2 | 256,789 | 1,523,456 | 0.168 | 1.66 |
| Treated 1 | 457,890 | 1,510,987 | 0.303 | 2.99 |
| Treated 2 | 489,012 | 1,532,109 | 0.319 | 3.15 |
Visualizations
Experimental Workflow for Metabolite Quantification using this compound
References
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. southalabama.edu [southalabama.edu]
Application Notes and Protocols for In Vivo Stable Isotope Labeling with Xylose-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in vivo, providing critical insights into pathway dynamics and fluxes.[1] While glucose isotopes are commonly used to study central carbon metabolism, labeled xylose offers unique advantages for investigating specific pathways. Xylose is a five-carbon sugar that serves as a key intermediate in the pentose phosphate pathway (PPP) and is the initiating sugar for the biosynthesis of glycosaminoglycans (GAGs), crucial components of the extracellular matrix.[2][3]
This document provides detailed application notes and protocols for designing and conducting in vivo stable isotope labeling experiments using Deuterium-labeled xylose (Xylose-d2). These guidelines are intended for researchers in academia and industry aiming to quantify metabolic fluxes through the PPP, study GAG biosynthesis, and explore the metabolic impact of novel therapeutics.
Metabolic Pathways of Xylose
In vivo, xylose is primarily metabolized through pathways that lead to intermediates of the pentose phosphate pathway. The initial steps can vary between organisms, but they ultimately converge on xylulose-5-phosphate, which then enters the non-oxidative branch of the PPP.[4][5] This pathway is central to the generation of NADPH for reductive biosynthesis and nucleotide precursors (ribose-5-phosphate).[1]
Furthermore, xylose is the foundational monosaccharide for the synthesis of GAG chains on proteoglycans. The enzyme xylosyltransferase initiates this process by transferring xylose from UDP-xylose to specific serine residues on a core protein.[3] Tracing with this compound can thus provide a direct measure of new GAG biosynthesis.
Applications of In Vivo this compound Labeling
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: By measuring the incorporation of deuterium from this compound into PPP intermediates and downstream metabolites like lactate and ribose in nucleotides, researchers can calculate the relative contribution of this pathway to overall glucose metabolism.[6][7] This is crucial for studying diseases with altered redox homeostasis, such as cancer and neurodegenerative disorders.
-
Measuring Glycosaminoglycan (GAG) Biosynthesis Rates: this compound acts as a direct precursor for GAG synthesis. Quantifying deuterium enrichment in GAGs extracted from tissues or biofluids provides a dynamic measure of their synthesis rate, which is invaluable for studying connective tissue disorders, fibrosis, and the efficacy of drugs targeting the extracellular matrix.[3]
-
Investigating Drug Effects on Metabolism: The experimental framework can be used to assess how therapeutic agents impact PPP activity or GAG synthesis. This provides mechanistic insights into a drug's mode of action and potential off-target effects.
Experimental Design and Protocols
A successful in vivo stable isotope labeling experiment requires careful planning from tracer administration to data analysis. The following workflow and protocols provide a comprehensive guide.
Protocol 1: In Vivo Administration of this compound via Intravenous Infusion
This protocol is designed for a mouse model but can be adapted for other species. Maintaining a steady-state enrichment of the tracer in the plasma is crucial for accurate flux analysis.[8]
Materials:
-
This compound (e.g., D-Xylose-1,2-d2 or uniformly deuterated)
-
Sterile 0.9% saline
-
Infusion pump and catheters
-
Animal restraining device
-
Anesthetic (if required)
Procedure:
-
Tracer Preparation: Prepare a sterile stock solution of this compound in 0.9% saline at the desired concentration (e.g., 100-200 mg/mL). The exact concentration depends on the target plasma enrichment and infusion rate.
-
Animal Preparation: Acclimatize animals to handling and the restraining device for several days prior to the experiment to minimize stress. On the day of the experiment, weigh the animal and place it in the restrainer.
-
Catheterization: Surgically implant a catheter into the tail vein or jugular vein for tracer infusion. A second catheter can be implanted (e.g., in the carotid artery) for blood sampling.
-
Bolus and Infusion:
-
Administer an initial bolus dose of this compound to rapidly achieve the target plasma concentration. The bolus dose (mg) is typically calculated as: Target Plasma Concentration (mg/mL) * Volume of Distribution (mL/kg) * Body Weight (kg).
-
Immediately following the bolus, begin a continuous infusion using the infusion pump. The infusion rate (mg/hr) is calculated to match the expected metabolic clearance rate of xylose. A typical starting rate might be 20-40 mg/kg/hr.
-
-
Monitoring: Collect small blood samples (10-20 µL) at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor plasma this compound enrichment and ensure a steady state is reached.[8]
-
Termination: At the end of the infusion period (typically 2-4 hours for central carbon metabolism), proceed immediately to tissue harvesting.[7]
Protocol 2: Tissue Collection and Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent post-mortem changes in metabolite levels and labeling patterns.[9]
Materials:
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water)
-
Wollenberg tongs or similar tools pre-chilled in liquid nitrogen
-
Homogenizer (e.g., bead beater)
-
Centrifuge
Procedure:
-
Tissue Harvesting: At the designated timepoint, euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia).
-
Quenching: Immediately excise the tissue of interest (e.g., liver, tumor) and freeze-clamp it with pre-chilled Wollenberg tongs. Alternatively, drop the tissue directly into liquid nitrogen. The time from euthanasia to freezing should be minimized (<30 seconds).
-
Storage: Store frozen tissues at -80°C until extraction.
-
Extraction:
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add a calculated volume of -80°C extraction solvent (e.g., 1 mL per 20 mg of tissue).
-
Add pre-chilled homogenization beads.
-
Homogenize the tissue using a bead beater, keeping the samples cold.
-
Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites. This extract can be stored at -80°C or dried down for analysis.
Protocol 3: Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for analyzing polar metabolites like sugar phosphates and organic acids from the extracted samples.[9]
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Appropriate chromatography column (e.g., HILIC or ion-pairing)
-
Mobile phases
-
Metabolite standards (labeled and unlabeled)
Procedure:
-
Sample Preparation: Resuspend dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile/50% water).
-
Chromatography: Separate metabolites using a chromatographic method optimized for polar compounds. For example, a HILIC column with a gradient of acetonitrile and ammonium acetate buffer.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for sugar phosphates and organic acids.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the precursor ions of target metabolites and their deuterated isotopologues.
-
Acquire full scan data to identify unexpected labeled species.
-
-
Data Acquisition: For each metabolite of interest, collect the ion counts for the unlabeled form (M+0) and all possible deuterated forms (M+1, M+2, etc.).
Data Presentation and Analysis
The raw data from the mass spectrometer consists of ion intensities for different mass isotopomers of each metabolite. This data must be corrected for the natural abundance of heavy isotopes before calculating the fractional enrichment from the this compound tracer.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Liver Metabolites after a 2-hour Infusion with [1,2-d2]-Xylose
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | Fractional Enrichment (%) |
| Xylulose-5-Phosphate | 20.5% | 2.1% | 77.4% | 0.0% | 0.0% | 79.5% |
| Ribose-5-Phosphate | 55.2% | 5.3% | 39.5% | 0.0% | 0.0% | 44.8% |
| Sedoheptulose-7-Phosphate | 68.1% | 8.2% | 20.5% | 1.1% | 2.1% | 31.9% |
| Lactate | 85.4% | 12.3% | 2.3% | 0.0% | N/A | 14.6% |
Data is for illustrative purposes only and must be corrected for natural isotope abundance.
Interpretation of Hypothetical Data:
-
Xylulose-5-Phosphate: The high abundance of the M+2 isotopologue (77.4%) indicates direct and significant labeling from the [1,2-d2]-Xylose tracer, as expected.
-
Ribose-5-Phosphate: The presence of M+2 R5P confirms flux from xylulose-5-phosphate through the non-oxidative PPP. The lower fractional enrichment compared to its precursor suggests contributions from other unlabeled sources or slower turnover.
-
Lactate: The presence of M+1 and M+2 lactate demonstrates that carbon (and associated deuterium) from the PPP has entered glycolysis via intermediates like glyceraldehyde-3-phosphate and fructose-6-phosphate. The specific isotopomer pattern can be used to model the relative activities of different PPP enzymes.[6]
By applying metabolic flux analysis models to these datasets, researchers can derive quantitative flux rates through the targeted pathways, providing a deeper understanding of cellular metabolism in an in vivo context.
References
- 1. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth and glycosaminoglycan biosynthesis by xylose analog 2-Az-Xyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the D-xylose-d2 Absorption Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-xylose absorption test is a well-established diagnostic tool for assessing the integrity and absorptive capacity of the proximal small intestine.[1][2] D-xylose, a pentose sugar, is readily absorbed by the small intestine primarily through passive diffusion and does not require enzymatic digestion for its absorption.[2] Its subsequent excretion in the urine provides a non-invasive measure of intestinal absorption function.[2] The use of a deuterated form of D-xylose (D-xylose-d2) coupled with mass spectrometry offers a highly sensitive and specific method for analysis, distinguishing it from endogenous substances. This document provides detailed protocols for the D-xylose-d2 absorption test, including patient preparation, sample collection, and analysis, as well as interpretation of results.
Principle of the Test
Following oral administration, D-xylose is absorbed in the duodenum and jejunum.[3] The amount of D-xylose absorbed is proportional to the surface area and integrity of the intestinal mucosa. Once absorbed into the bloodstream, D-xylose is filtered by the kidneys and excreted in the urine.[3] A low level of D-xylose in the blood or urine can indicate malabsorption due to conditions such as celiac disease, Crohn's disease, or small intestinal bacterial overgrowth.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the D-xylose absorption test.
Table 1: D-xylose Dosage
| Population | D-xylose Dose | Reference |
| Adults | 25 g | [2][4] |
| Children | 0.5 g/kg of body weight (up to 25 g) | [5] |
| Children | 5 g | [6][7] |
Table 2: Sample Collection Timing
| Sample Type | Population | Timing | Reference |
| Blood | Adults | Fasting (baseline), 1 and 3 hours post-ingestion | [4] |
| Fasting (baseline), 2 hours post-ingestion | [3] | ||
| Blood | Children | Fasting (baseline), 1 hour post-ingestion | [6] |
| Urine | Adults | 5-hour collection post-ingestion | [2][4] |
| Urine | Children | 5-hour collection post-ingestion | [5] |
Table 3: Reference Ranges for D-xylose Absorption Test
| Sample Type | Population | Dose | Normal Range | Reference |
| Blood | ||||
| Adults (1-hour) | 25 g | > 20-30 mg/dL | [7] | |
| Adults (2-hour) | 25 g | > 40-50 mg/dL | [7] | |
| Children (>6 months, 1-hour) | 5 g | > 20 mg/dL | [8] | |
| Children (<6 months, 1-hour) | 5 g | > 15 mg/dL | [8] | |
| Children (1-hour) | 5 g | 37.0 +/- 7.7 mg/dL (mean +/- 1 SD) | [6] | |
| Urine | ||||
| Adults | 25 g | > 4.0 g / 5 hours | [2] | |
| 25 g | 4.1 - 8.2 g / 5 hours | [5] | ||
| Children | 5 g | 1.2 - 2.4 g / 5 hours | [5] | |
| 5 g | > 1.25 g / 5 hours | [3] |
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for 8-12 hours prior to the test. For infants, a 4-hour fast is recommended.[5] Water can be consumed during this period.
-
Dietary Restrictions: For 24 hours before the test, patients should avoid foods high in pentose, such as fruits, jams, and pastries.[9]
-
Medication Review: Certain medications, including aspirin and indomethacin, may interfere with test results and should be discontinued after consulting with a physician.[4]
D-xylose-d2 Administration
-
Administer the appropriate dose of D-xylose-d2 (refer to Table 1) dissolved in 250 mL of water.[5]
-
An additional 250 mL of water should be consumed immediately after the D-xylose-d2 solution.[5]
Sample Collection
-
Baseline Blood Sample: Collect a fasting blood sample into an appropriate tube (e.g., serum separator tube) before D-xylose-d2 administration.
-
Post-Dose Blood Samples: Collect blood samples at the time points indicated in Table 2.
-
Urine Collection: Begin a 5-hour urine collection immediately after the D-xylose-d2 is administered. The patient should empty their bladder completely at the start of the test, and this first void is discarded. All subsequent urine for the next 5 hours is collected in a single container.[5]
Sample Processing and Storage
-
Blood: Allow blood to clot, then centrifuge to separate serum. Transfer serum to a clean, labeled tube.
-
Urine: At the end of the 5-hour collection period, measure and record the total volume of urine. Mix the entire collection well and transfer an aliquot to a labeled tube.
-
Storage: Store serum and urine samples at -20°C or lower until analysis.
Analytical Methodology: D-xylose-d2 Analysis by LC-MS/MS
This section outlines a general approach for the analysis of D-xylose-d2 in serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method should be validated in the user's laboratory.
1. Sample Preparation
-
Protein Precipitation (for serum samples):
-
Urine Sample Dilution:
-
Dilute urine samples with an appropriate volume of mobile phase or a suitable buffer containing the internal standard. The dilution factor will depend on the expected concentration of D-xylose-d2.
-
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.[11]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve ionization.
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for sugars.[11]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-xylose-d2 and the internal standard. The exact m/z values will depend on the deuteration pattern of the D-xylose-d2 standard used.
-
Data Analysis: Quantify D-xylose-d2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., charcoal-stripped serum or synthetic urine).
Diagrams
Caption: D-xylose-d2 Absorption Pathway.
Caption: D-xylose-d2 Absorption Test Workflow.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. D-xylose absorption test - Wikipedia [en.wikipedia.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. mountsinai.org [mountsinai.org]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. The 1-hr blood xylose test in the evaluation of malabsorption in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-xylose testing: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. testing.com [testing.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Xylose-d2 Analysis in Blood and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of blood and urine samples for the quantitative analysis of Xylose-d2, a stable isotope-labeled form of xylose. The methodologies outlined are primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for stable isotope tracer studies.
Introduction
D-xylose is a five-carbon sugar used in clinical settings to assess intestinal absorption. The use of stable isotope-labeled this compound allows for tracer studies to investigate its metabolism and pharmacokinetics without the need for radioactive isotopes. Accurate quantification of this compound in biological matrices such as blood and urine is crucial for these studies. The following protocols detail robust and reproducible sample preparation techniques to ensure high-quality data for clinical and research applications.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of xylose using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Quantitative Parameters for Xylose Analysis in Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.6 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 1.8 µg/mL | [1][2] |
| Linearity Range | 0.0500 - 25.0 µg/mL | [3] |
| Recovery | 90.2% - 100% | [1][2][4] |
| Inter-day Precision (RSD) | 3.3% - 5.5% | [1][2] |
Table 2: Quantitative Parameters for Xylose Analysis in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Not Specified | |
| Limit of Quantification (LOQ) | 2.5 µg/mL (for Lactulose) | [4] |
| Linearity Range | Up to 1000 µg/mL (for Mannitol) | [4] |
| Recovery | >90.2% | [4] |
| Inter-day Precision (RSD) | 1.9% - 4.7% | [4] |
Experimental Protocols
Protocol 1: Sample Preparation of Blood (Plasma) for this compound Analysis
This protocol describes the preparation of plasma samples using protein precipitation with acetonitrile. This method is effective for removing proteins that can interfere with LC-MS/MS analysis.[1][2]
Materials:
-
Whole blood collected in anticoagulant-containing tubes (e.g., EDTA, heparin)
-
Centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., ¹³C-labeled xylose)
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 90% acetonitrile with 1 mM ammonium formate)[1][2]
-
LC-MS vials
Procedure:
-
Plasma Collection: Centrifuge the whole blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Transfer a known volume (e.g., 100 µL) of the plasma supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying (Optional): Dry the supernatant under a gentle stream of nitrogen.[1][2]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the reconstitution solution.[1][2]
-
Transfer for Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Sample Preparation of Urine for this compound Analysis
This protocol outlines a simple dilution method for the preparation of urine samples. Due to the lower protein content in urine compared to blood, extensive protein removal is often not necessary.[5][6]
Materials:
-
Urine sample
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Deionized water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., ¹³C-labeled xylose)
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Centrifugation: Centrifuge the urine sample at 2000 x g for 5 minutes to pellet any particulate matter.
-
Aliquoting: Transfer a known volume (e.g., 50 µL) of the urine supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the urine sample.
-
Dilution: Add a diluent (e.g., a mixture of water and methanol) to the urine sample. A 1:10 or 1:20 dilution is common.[6]
-
Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.
-
Transfer for Analysis: Transfer the diluted sample to an LC-MS vial for analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the sample preparation of blood and urine for this compound analysis.
Caption: Workflow for Blood (Plasma) Sample Preparation.
Caption: Workflow for Urine Sample Preparation.
References
- 1. Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus) [mro.massey.ac.nz]
- 3. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Tracing Gut Microbiota Metabolism with Xylose-d2
For Researchers, Scientists, and Drug Development Professionals
The intricate metabolic interplay within the gut microbiome is a critical determinant of host health and disease. Understanding the specific metabolic activities of different microbial species is paramount for developing targeted therapeutic strategies. Stable isotope probing (SIP) is a powerful technique to trace the flow of nutrients through microbial metabolic networks. This document provides detailed application notes and protocols for utilizing Xylose-d2 , a deuterated version of the pentose sugar xylose, to study the metabolism of the gut microbiota.
D-xylose is a significant component of hemicellulose in plant-based dietary fibers and is readily metabolized by various gut bacteria.[1][2][3][4] The use of this compound allows for the precise tracking of xylose utilization and its conversion into various metabolic end-products by gut microbes. This approach can elucidate which microbial species are actively consuming xylose, the metabolic pathways involved, and the downstream impact on the host.
Core Applications
-
Identifying Active Xylose Consumers: Pinpoint specific bacterial taxa that actively metabolize xylose within a complex gut microbial community.
-
Mapping Metabolic Pathways: Elucidate the metabolic fate of xylose, including its entry into the pentose phosphate pathway and conversion to short-chain fatty acids (SCFAs) and other metabolites.
-
Quantifying Metabolic Flux: Determine the rate of xylose consumption and metabolite production by different microbial groups.
-
Evaluating Prebiotic Potential: Assess the efficacy of xylose or xylo-oligosaccharides as prebiotics by tracking their consumption by beneficial gut bacteria.
-
Drug Development and Discovery: Understand how gut microbiota metabolize dietary components and how this may influence the metabolism of orally administered drugs.
Data Presentation
Table 1: Example Data on this compound Incorporation into Bacterial Biomass
| Bacterial Taxon | Isotopic Enrichment (%) | Fold Change vs. Control |
| Bacteroides thetaiotaomicron | 15.2 ± 2.1 | 12.5 |
| Prevotella copri | 8.7 ± 1.5 | 7.1 |
| Bifidobacterium longum | 2.5 ± 0.8 | 2.0 |
| Faecalibacterium prausnitzii | Not Detected | - |
Table 2: Example Data on Labeled Metabolites in Fecal Water after this compound Administration
| Metabolite | Labeled Fraction (%) | Concentration (µM) |
| Acetate-d1 | 25.8 ± 3.4 | 150 ± 25 |
| Propionate-d1 | 18.2 ± 2.9 | 85 ± 15 |
| Lactate-d1 | 12.5 ± 1.8 | 40 ± 8 |
| Formate-d1 | 30.1 ± 4.1 | 180 ± 30 |
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation with Fecal Slurry
This protocol outlines the use of this compound in a controlled in vitro setting to study its metabolism by a complex microbial community from a fecal sample.
Materials:
-
Fresh fecal sample
-
Anaerobic chamber or workstation
-
Sterile, anaerobic phosphate-buffered saline (PBS)
-
Reduced anaerobic growth medium (e.g., Gifu Anaerobic Medium)
-
This compound solution (sterile, anaerobic)
-
Unlabeled xylose solution (sterile, anaerobic, for control)
-
Sterile, anaerobic cryovials
-
Centrifuge
-
Instruments for downstream analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), 16S rRNA gene sequencing)
Procedure:
-
Fecal Slurry Preparation:
-
Within an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS.
-
Allow the slurry to settle for 5 minutes to pellet large debris.
-
Use the supernatant containing the microbial suspension for inoculation.
-
-
Incubation:
-
In the anaerobic chamber, dispense 9 mL of pre-reduced anaerobic growth medium into sterile culture tubes.
-
Inoculate each tube with 1 mL of the fecal slurry supernatant.
-
Add this compound to the treatment tubes to a final concentration of 10 mM.
-
Add unlabeled xylose to the control tubes to a final concentration of 10 mM.
-
Incubate the tubes at 37°C for a defined period (e.g., 24, 48 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect samples from both treatment and control cultures.
-
Centrifuge a portion of the culture to separate the bacterial pellet from the supernatant.
-
Store the supernatant at -80°C for metabolite analysis (e.g., by GC-MS or LC-MS).
-
Wash the bacterial pellet twice with sterile PBS and store at -80°C for DNA and protein extraction.
-
-
Downstream Analysis:
-
Metabolite Analysis: Analyze the supernatant for deuterated metabolites (e.g., SCFAs, organic acids) using GC-MS or LC-MS.
-
DNA-SIP: Extract DNA from the bacterial pellets. Perform isopycnic centrifugation to separate labeled ("heavy") DNA from unlabeled ("light") DNA. Analyze the DNA fractions by 16S rRNA gene sequencing to identify the bacteria that incorporated the deuterium from this compound into their biomass.
-
Protein-SIP: Extract proteins from the bacterial pellets. Analyze by LC-MS/MS to identify and quantify labeled peptides, providing insights into the active metabolic functions of specific taxa.[5][6]
-
Protocol 2: In Vivo Mouse Gavage Study
This protocol describes the administration of this compound to mice to study its metabolism by the gut microbiota in a living organism.
Materials:
-
Experimental mice (e.g., C57BL/6)
-
Metabolic cages for separate collection of feces and urine
-
Sterile this compound solution for oral gavage
-
Sterile vehicle control (e.g., water)
-
Oral gavage needles
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Acclimation and Baseline Sampling:
-
Acclimate mice to metabolic cages for at least 3 days.
-
Collect baseline fecal and urine samples for 24 hours prior to the start of the experiment.
-
-
This compound Administration:
-
Administer a single dose of this compound solution (e.g., 2 g/kg body weight) via oral gavage to the treatment group.
-
Administer the vehicle control to the control group.
-
-
Sample Collection:
-
Collect fecal and urine samples at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) post-gavage.
-
At the end of the experiment, anesthetize the mice and collect cecal contents, colon tissue, and blood samples.
-
Immediately snap-freeze all samples in liquid nitrogen and store at -80°C.
-
-
Downstream Analysis:
-
Metabolomics: Analyze fecal, cecal, urine, and blood samples for deuterated metabolites using GC-MS or LC-MS.
-
Metagenomics/Metatranscriptomics: Extract DNA and RNA from fecal and cecal samples to assess changes in the gut microbial community composition and gene expression in response to this compound administration.
-
Host Tissue Analysis: Analyze host tissues (e.g., colon, liver) for labeled metabolites to understand the host's absorption and metabolism of microbial-derived compounds.
-
Visualizations
Caption: Experimental workflow for studying gut microbiota metabolism using this compound.
Caption: Simplified metabolic pathway of this compound in gut bacteria.
References
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Studying the Temporal Dynamics of the Gut Microbiota Using Metabolic Stable Isotope Labeling and Metaproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xylose-d2 in Biofuel and Industrial Biotechnology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Xylose-d2, a deuterium-labeled form of xylose, in advancing research in the fields of biofuel production and industrial biotechnology. The inclusion of detailed experimental protocols and quantitative data aims to facilitate the adoption of this powerful tracer in metabolic flux analysis and fermentation optimization studies.
Introduction to this compound in Metabolic Research
Xylose, the second most abundant sugar in lignocellulosic biomass, is a key substrate for the sustainable production of biofuels and biochemicals.[1][2][3] Understanding and engineering microbial metabolic pathways for efficient xylose utilization is a critical area of research. Isotope tracers, such as deuterated xylose (this compound), are invaluable tools for elucidating metabolic fluxes and identifying bottlenecks in these pathways.
The use of stable isotopes like deuterium (²H) allows for the tracking of carbon and hydrogen atoms through metabolic networks without the concerns associated with radioactive isotopes. By providing this compound as a carbon source to microorganisms, researchers can trace the distribution of deuterium into various intracellular metabolites and final products. This information is crucial for quantifying the rates of enzymatic reactions (fluxes) and understanding the dynamic response of cells to genetic and environmental perturbations. While 13C-based tracers have been more commonly used in metabolic flux analysis (MFA), deuterium labeling offers complementary information and can be a powerful alternative or co-substrate in isotopic studies.
Applications of this compound
Metabolic Flux Analysis (MFA)
This compound is a powerful tool for quantifying the intracellular fluxes of xylose metabolism in various microorganisms, including bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae. By analyzing the deuterium labeling patterns in amino acids, organic acids, and other metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain a detailed understanding of pathway utilization.
Key insights from this compound based MFA include:
-
Quantification of pathway splits: Determine the flux distribution between the pentose phosphate pathway (PPP) and glycolysis.
-
Cofactor balancing: Elucidate the regeneration and consumption of redox cofactors such as NAD(P)H, which is critical in pathways like the xylose reductase/xylitol dehydrogenase (XR/XDH) pathway.
-
Identification of metabolic bottlenecks: Pinpoint enzymatic steps that limit the overall conversion of xylose to the desired product.
-
Validation of metabolic models: Provide experimental data to constrain and validate genome-scale metabolic models.
Fermentation Optimization
The data obtained from this compound tracer studies can be directly applied to optimize fermentation processes for the production of biofuels (e.g., ethanol, butanol) and other valuable chemicals (e.g., xylitol, organic acids). By understanding the metabolic response to different conditions, such as oxygen availability, nutrient composition, and genetic modifications, bioprocess engineers can design more efficient and economically viable production strategies.
Strain Engineering and Development
This compound is instrumental in the rational design and evaluation of genetically engineered microbial strains. By comparing the metabolic fluxes of wild-type and engineered strains, researchers can:
-
Assess the impact of gene knockouts or overexpressions on xylose metabolism.
-
Validate the functionality of heterologous pathways introduced for xylose utilization (e.g., the xylose isomerase pathway).
-
Identify off-target effects of genetic modifications.
Quantitative Data from Xylose Fermentation Studies
The following tables summarize key quantitative data from various studies on xylose fermentation by different microorganisms. While these studies may not have specifically used this compound, the reported yields and productivities provide a valuable baseline for designing and interpreting tracer experiments.
Table 1: Ethanol Production from Xylose by Engineered Saccharomyces cerevisiae
| Strain | Fermentation Conditions | Xylose Consumed (g/L) | Ethanol Produced (g/L) | Ethanol Yield (g/g) | Reference |
| S. cerevisiae TMB 3001 | Anaerobic chemostat, xylose-glucose mixture (3:1) | 12% of initial | - | 0.21 (estimated on xylose) | [4] |
| S. cerevisiae expressing camel rumen XI | Semi-anaerobic batch, 40 g/L xylose | 40 | ~16 | 0.40 (90% theoretical) | [5] |
| S. cerevisiae expressing sheep rumen XI | Semi-anaerobic batch, 40 g/L xylose | 40 | ~15.5 | 0.39 (88% theoretical) | [5] |
| S. cerevisiae CAT-1-XIT (pRS42K::XI) | YP medium, 40 g/L xylose | 29.6 | 12.6 | 0.31 |
Table 2: Xylitol and Ethanol Production from Xylose by Candida Species
| Strain | Fermentation Conditions | Xylose Consumed (%) | Xylitol Produced (g/L) | Xylitol Yield (g/g) | Ethanol Produced (g/L) | Ethanol Yield (g/g) | Reference |
| Candida materiae UFMG-CM-Y480 | Moderate oxygen-limiting, 50 g/L xylose | 98.9 | 32.23 | 0.743 | - | - | [1][3] |
| Candida intermedia clones | 20% (v/v) wheat straw hydrolysate | - | - | 0.00-0.29 | - | 0.22-0.33 | [2] |
| Candida materiae UFMG-CM-Y483 | 25 g/L glucose, 25 g/L xylose | 95.3 | 12.84 | - | 10.25 | 0.265 | [1] |
| Candida materiae UFMG-CM-Y482 | 40 g/L glucose, 10 g/L xylose | 95.9 | 6.04 | 0.131 | 14.82 | 0.310 | [1] |
Experimental Protocols
Protocol 1: Metabolic Flux Analysis of Xylose Metabolism using this compound
This protocol outlines a general workflow for conducting a metabolic flux analysis experiment using this compound as a tracer. It is adapted from established 13C-MFA protocols and highlights key considerations for using a deuterium label.
1. Strain Cultivation and Isotopic Labeling:
-
Pre-culture: Grow the microbial strain of interest in a non-labeled medium to obtain sufficient biomass for inoculation.
-
Main Culture: Inoculate a defined minimal medium where the primary carbon source is a mixture of unlabeled xylose and a known percentage of this compound (e.g., 50% this compound). The exact percentage will depend on the analytical sensitivity and the pathways of interest.
-
Steady-State Growth: Cultivate the cells in a chemostat or in the exponential phase of a batch culture to ensure metabolic and isotopic steady state. This is crucial for accurate flux calculations.
-
Cell Harvesting: Rapidly quench metabolic activity and harvest the cells. This is typically done by quickly filtering the culture and freezing the cells in liquid nitrogen.
2. Metabolite Extraction:
-
Extract intracellular metabolites from the harvested cell pellets using a suitable solvent system, such as a cold methanol-water mixture or chloroform-methanol-water.
-
Separate the polar (containing central metabolites) and non-polar fractions.
3. Analytical Methods for Deuterium Labeling Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the amino acids and organic acids in the polar extract to make them volatile for GC analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites. The mass shifts due to deuterium incorporation will provide information on the labeling patterns.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Directly analyze phosphorylated intermediates and other polar metabolites from the extract.
-
Use tandem mass spectrometry (MS/MS) to fragment the molecules and gain positional information about deuterium labeling.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H or ²H NMR can be used to determine the positional enrichment of deuterium in metabolites. This can provide more detailed information than MS alone but generally requires larger sample amounts.
-
4. Data Analysis and Flux Calculation:
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw MS data for the natural abundance of isotopes.
-
Flux Estimation: Use a computational flux analysis software (e.g., INCA, Metran, OpenFLUX) to estimate the intracellular fluxes. The software uses the measured MIDs and a stoichiometric model of the organism's central metabolism to find the flux distribution that best fits the experimental data.
Protocol 2: Xylose Fermentation in Saccharomyces cerevisiae**
This protocol describes a typical batch fermentation experiment to evaluate the performance of an engineered S. cerevisiae strain in converting xylose to ethanol.
1. Strain and Media Preparation:
-
Yeast Strain: Use an engineered S. cerevisiae strain capable of xylose fermentation.
-
Pre-culture Medium: YP medium (10 g/L yeast extract, 20 g/L peptone) with 20 g/L glucose.
-
Fermentation Medium: YP medium with the desired concentration of xylose (e.g., 40 g/L). For inhibitor tolerance studies, lignocellulosic hydrolysate can be used.
2. Fermentation Setup:
-
Inoculum Preparation: Grow the yeast strain in the pre-culture medium to an optical density at 600 nm (OD600) of approximately 5.
-
Fermentation: Inoculate the fermentation medium with the pre-culture to a starting OD600 of around 1.
-
Conditions: Maintain the fermentation at 30°C with agitation (e.g., 150 rpm) under micro-aerobic or anaerobic conditions. Anaerobic conditions can be achieved by using fermentation locks or by sparging the medium with nitrogen gas.
3. Sampling and Analysis:
-
Time-course Sampling: Take samples at regular intervals throughout the fermentation (e.g., every 12 hours).
-
Cell Growth: Measure the OD600 to monitor cell growth.
-
Substrate and Product Analysis: Analyze the concentration of xylose, ethanol, xylitol, and other byproducts in the supernatant using High-Performance Liquid Chromatography (HPLC).
4. Calculation of Fermentation Parameters:
-
Substrate Consumption Rate: Calculate the rate of xylose consumption over time.
-
Product Yield: Determine the grams of product (e.g., ethanol) produced per gram of xylose consumed.
-
Productivity: Calculate the grams of product produced per liter of culture per hour.
Visualizations of Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the application of this compound.
Metabolic Pathways
References
Tracing Xylose Metabolism in Plant Biology with Xylose-d2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylose is a pentose sugar that plays a fundamental role in the structure of the plant cell wall as a major component of hemicellulose. The metabolic pathways of xylose are intricately linked with central carbon metabolism, including the pentose phosphate pathway (PPP), which is crucial for the biosynthesis of nucleotides, aromatic amino acids, and lignin precursors. Understanding the flux of xylose through these pathways is vital for research in plant growth and development, biomass utilization for biofuels, and for developing strategies to enhance crop resilience.
The use of stable isotope-labeled compounds, such as deuterium-labeled xylose (Xylose-d2), provides a powerful tool for tracing the metabolic fate of xylose in vivo. By introducing this compound into a plant system, researchers can track the incorporation of deuterium into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of key regulatory points. Mass spectrometry is a highly sensitive and selective analytical technique that enables the detection and quantification of these deuterated metabolites in complex biological samples.
These application notes provide detailed protocols for tracing xylose metabolism in the model plant Arabidopsis thaliana using this compound. The protocols cover hydroponic administration of the labeled sugar, extraction of metabolites from plant tissues, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathways of Xylose in Plants
In plants, xylose can be metabolized through several interconnected pathways. The primary route for xylose phosphorylation is via a specific xylulokinase to form xylulose-5-phosphate, which then enters the pentose phosphate pathway. The key enzymes in this initial conversion are xylose isomerase, which converts xylose to xylulose, and xylulokinase. Xylulose-5-phosphate is a central intermediate of the non-oxidative branch of the PPP and can be converted to other sugar phosphates, such as ribose-5-phosphate, sedoheptulose-7-phosphate, and fructose-6-phosphate, which can then enter glycolysis.
Caption: Overview of Xylose Metabolism in Plants.
Experimental Protocols
Protocol 1: Hydroponic Administration of this compound to Arabidopsis thaliana
This protocol describes the administration of this compound to Arabidopsis thaliana seedlings grown in a hydroponic system. This method allows for controlled and uniform delivery of the labeled substrate to the plant roots.
Materials:
-
Arabidopsis thaliana (e.g., Col-0) seeds
-
1.5 mL microcentrifuge tubes
-
Rockwool plugs
-
Pipette tip rack
-
Hoagland's hydroponic solution (0.25X and 0.5X)
-
This compound (D-Xylose-1,2-d2)
-
Sterile distilled water
-
70% ethanol
-
10% sodium hypochlorite solution
-
Polysorbate 20 (Tween 20)
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Wash with 70% ethanol for 5 minutes with gentle agitation.
-
Remove ethanol and add 1 mL of 10% sodium hypochlorite solution containing a drop of Tween 20. Agitate for 10 minutes.
-
Carefully remove the bleach solution and rinse the seeds 5 times with sterile distilled water.
-
Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.
-
-
Hydroponic System Setup:
-
Prepare rockwool plugs by cutting them to fit into the openings of a pipette tip rack.
-
Thoroughly rinse the rockwool plugs with sterile distilled water.
-
Place the pipette tip rack into a container that will serve as the reservoir for the hydroponic solution.
-
Fill the reservoir with 0.25X Hoagland's solution to a level where the bottom of the rockwool plugs is submerged.
-
-
Seed Germination and Growth:
-
Sow 2-3 stratified seeds onto each rockwool plug.
-
Cover the container to maintain high humidity and place it in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.
-
After 7-10 days, thin the seedlings to one per rockwool plug.
-
Once the seedlings are established (around 14 days old), replace the 0.25X Hoagland's solution with 0.5X Hoagland's solution.
-
-
This compound Labeling:
-
Prepare a fresh 0.5X Hoagland's solution containing 5 mM this compound. The optimal concentration may need to be determined empirically for different experimental goals.
-
Carefully replace the existing hydroponic solution with the this compound containing solution.
-
Continue to grow the plants in the labeling solution for the desired duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to track the dynamics of xylose metabolism.
-
-
Harvesting:
-
At each time point, harvest the whole seedlings or specific tissues (e.g., roots, shoots).
-
Quickly rinse the harvested tissue with ice-cold water to remove any external labeling solution.
-
Blot the tissue dry and immediately freeze it in liquid nitrogen to quench metabolism.
-
Store the frozen samples at -80°C until metabolite extraction.
-
Caption: Experimental Workflow for Hydroponic Labeling.
Protocol 2: Metabolite Extraction from this compound Labeled Plant Tissue
This protocol describes the extraction of polar metabolites from frozen plant tissue using a methanol-chloroform-water extraction method.
Materials:
-
Frozen plant tissue (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol (pre-chilled to -20°C)
-
Chloroform (pre-chilled to -20°C)
-
Ultrapure water (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Grinding:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Place the frozen plant tissue into the mortar and add a small amount of liquid nitrogen.
-
Grind the tissue to a fine powder. Allow the liquid nitrogen to evaporate.
-
-
Metabolite Extraction:
-
Transfer the frozen powder to a pre-weighed 1.5 mL microcentrifuge tube.
-
Add 1 mL of a pre-chilled extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v).
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the sample on a shaker at 4°C for 15 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new 1.5 mL microcentrifuge tube. Avoid disturbing the protein/lipid interface.
-
-
Drying and Storage:
-
Dry the collected aqueous phase in a vacuum concentrator without heat.
-
The dried metabolite extract can be stored at -80°C until LC-MS/MS analysis.
-
Caption: Metabolite Extraction Workflow.
Protocol 3: LC-MS/MS Analysis of Deuterium-Labeled Xylose Metabolites
This protocol provides a general framework for the analysis of this compound and its downstream metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Instrument parameters will need to be optimized for the specific LC-MS/MS system being used.
Materials:
-
Dried metabolite extract
-
Ultrapure water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile in water.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Separation:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Linear gradient to 5% B
-
9-11 min: Hold at 5% B
-
11-12 min: Return to 95% B
-
12-15 min: Equilibrate at 95% B
-
-
Injection Volume: 5 µL
-
-
MS/MS Detection (MRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for the deuterated metabolites of interest. The exact m/z values will depend on the specific this compound isotopologue used. For D-Xylose-1,2-d2, the mass will be increased by 2 Da compared to the unlabeled compound. The following table provides hypothetical MRM transitions for key metabolites, assuming the use of this compound. These will need to be empirically determined and optimized.
-
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 151.05 | 89.02 | 15 |
| Xylulose-d2 | 151.05 | 89.02 | 15 |
| Xylulose-5-P-d2 | 231.02 | 97.00 | 20 |
| Ribulose-5-P-d2 | 231.02 | 97.00 | 20 |
| Ribose-5-P-d2 | 231.02 | 97.00 | 20 |
| Sedoheptulose-7-P-d2 | 291.03 | 97.00 | 25 |
Note: The precursor and product ion m/z values are illustrative and should be optimized based on the specific labeled xylose and the mass spectrometer used.
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the isotopic enrichment for each metabolite by comparing the peak area of the deuterated form to the sum of the peak areas of the deuterated and non-deuterated forms.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison between different time points or experimental conditions.
Table 1: Isotopic Enrichment of Xylose and Downstream Metabolites in Arabidopsis thaliana after Hydroponic Feeding with 5 mM this compound.
| Metabolite | 6 hours | 12 hours | 24 hours | 48 hours |
| Xylose | 85.2 ± 3.1% | 88.5 ± 2.5% | 90.1 ± 1.9% | 92.3 ± 1.5% |
| Xylulose | 65.7 ± 4.2% | 72.3 ± 3.8% | 78.9 ± 3.1% | 81.5 ± 2.7% |
| Xylulose-5-Phosphate | 42.1 ± 5.5% | 55.8 ± 4.9% | 68.2 ± 4.1% | 75.6 ± 3.5% |
| Ribulose-5-Phosphate | 35.6 ± 6.1% | 48.9 ± 5.3% | 60.1 ± 4.7% | 68.4 ± 4.0% |
| Ribose-5-Phosphate | 33.8 ± 5.9% | 46.2 ± 5.1% | 58.7 ± 4.5% | 66.9 ± 3.8% |
| Sedoheptulose-7-Phosphate | 25.4 ± 7.2% | 38.1 ± 6.5% | 50.3 ± 5.8% | 59.8 ± 5.1% |
| Fructose-6-Phosphate | 15.9 ± 8.1% | 25.3 ± 7.4% | 38.6 ± 6.6% | 48.2 ± 5.9% |
Data are presented as mean isotopic enrichment (%) ± standard deviation (n=3). Isotopic enrichment is calculated as (Peak Area of Labeled Metabolite) / (Peak Area of Labeled Metabolite + Peak Area of Unlabeled Metabolite) x 100.
Conclusion
The use of this compound as a metabolic tracer, coupled with robust experimental protocols and sensitive analytical techniques like LC-MS/MS, offers a powerful approach to dissect the complexities of xylose metabolism in plants. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the dynamic flow of carbon through xylose-related metabolic pathways. This knowledge is fundamental for advancing our understanding of plant biology and has significant implications for the development of improved crops and sustainable bio-based products.
Application Notes and Protocols for the Analytical Resolution of Xylose-d2 from other Pentoses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of Xylose-d2 from other pentoses, including arabinose, ribose, and lyxose. The protocols described herein are intended for use in research and development settings, particularly in metabolic studies, pharmacokinetic analyses, and other applications where tracing and quantification of deuterated xylose are required.
Introduction
Xylose, a five-carbon aldose sugar, is a key component of hemicellulose in plant biomass and plays a role in various biological processes. Stable isotope-labeled xylose, such as this compound, is a valuable tool in metabolic research to trace the fate of this pentose in biological systems. The accurate resolution and quantification of this compound from other structurally similar pentoses are critical for obtaining reliable data in such studies. This document outlines detailed protocols for the analytical separation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Capillary Electrophoresis (CE).
Sample Preparation
Proper sample preparation is crucial for the accurate analysis of pentoses. The following protocols describe the hydrolysis of complex carbohydrates to release monosaccharides and the subsequent derivatization required for GC-MS analysis.
Acid Hydrolysis of Polysaccharides (from Plant Biomass)
This protocol is suitable for releasing pentose sugars from hemicellulose in plant materials.
Protocol:
-
Weigh approximately 100 mg of dried, ground biomass into a pressure-resistant vial.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the vial tightly and heat at 121°C for 1 hour.
-
Cool the vial to room temperature and centrifuge to pellet the solid residue.
-
Transfer the supernatant containing the monosaccharides to a clean tube.
-
Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the dried residue in 1 mL of deionized water.
-
The sample is now ready for cleanup and/or derivatization.
Derivatization for GC-MS Analysis (Alditol Acetates)
This derivatization procedure reduces the sugar to its corresponding alditol, which is then acetylated. This method is advantageous as it produces a single peak for each sugar.
Protocol:
-
To 1 mL of the aqueous sugar sample (or a dried standard), add 1 mL of a freshly prepared solution of 20 mg/mL sodium borohydride in 1 M ammonium hydroxide.
-
Incubate at 40°C for 90 minutes to reduce the sugars to alditols.
-
To stop the reaction, add 200 µL of glacial acetic acid.
-
Evaporate the sample to dryness under a stream of nitrogen at 40°C.
-
Add 1 mL of methanol and evaporate to dryness; repeat this step three times to remove all borate.
-
Add 500 µL of acetic anhydride and 500 µL of pyridine.
-
Seal the vial and incubate at 100°C for 30 minutes.
-
Cool the sample to room temperature.
-
The resulting alditol acetates can be extracted by adding 1 mL of dichloromethane and 1 mL of water, vortexing, and collecting the lower organic layer.
-
Evaporate the organic solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. After derivatization, pentoses can be readily analyzed with high resolution and sensitivity.
Experimental Protocol:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MS or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 200°C, hold for 0 minutes
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
Data Presentation:
| Analyte (as Alditol Acetate) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Ribose | ~15.5 | 73, 103, 115, 145, 217 |
| Arabinose | ~15.8 | 73, 103, 115, 145, 217 |
| Xylose | ~16.2 | 73, 103, 115, 145, 217 |
| This compound | Slightly earlier than Xylose | 74, 104, 117, 147, 219 (expected shifts) |
| Lyxose | ~16.5 | 73, 103, 115, 145, 217 |
Note: Retention times are approximate and will vary depending on the specific instrument and column conditions. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in GC[1]. The mass fragments for this compound are predicted based on a +2 Da shift for fragments containing the deuterium labels.
Mass Spectral Interpretation: The mass spectrum of xylose alditol acetate will show characteristic fragments. For this compound, fragments containing the deuterium labels will be shifted by +2 mass units. By monitoring these specific mass fragments, selective detection and quantification of this compound can be achieved, even if it co-elutes with other pentoses.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is well-suited for the separation of polar compounds like underivatized sugars. Coupling HILIC with mass spectrometry provides high selectivity and sensitivity.
Experimental Protocol:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-1 min: 90% B
-
1-10 min: 90% to 70% B
-
10-12 min: 70% to 90% B
-
12-15 min: 90% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation:
| Analyte | Expected Retention Time (min) | MRM Transition (m/z) |
| Ribose | ~5.2 | 149 -> 89 |
| Arabinose | ~5.8 | 149 -> 89 |
| Xylose | ~6.5 | 149 -> 89 |
| This compound | ~6.5 | 151 -> 91 |
| Lyxose | ~7.1 | 149 -> 89 |
Note: Retention times are approximate and will vary. This compound will have a similar retention time to unlabeled xylose but will be distinguished by its mass. The MRM transition for this compound is predicted based on a +2 Da shift.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and is an excellent technique for the analysis of charged or derivatized sugars. For enhanced sensitivity, derivatization with a fluorescent tag and Laser-Induced Fluorescence (LIF) detection is recommended.
Experimental Protocol (CE-LIF of APTS-labeled sugars):
-
Derivatization with APTS (8-aminopyrene-1,3,6-trisulfonic acid):
-
To 10 µL of the sugar sample, add 10 µL of 0.2 M APTS in 1.2 M citric acid.
-
Add 10 µL of 1 M sodium cyanoborohydride in DMSO.
-
Incubate at 55°C for 2 hours.
-
Dilute the sample with water prior to CE analysis.
-
-
CE-LIF Conditions:
-
CE System: Beckman P/ACE MDQ or equivalent
-
LIF Detector: Excitation at 488 nm, Emission at 520 nm
-
Capillary: Fused silica, 50 µm I.D., 30 cm total length (20 cm to detector)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds
-
Separation Voltage: 20 kV (reverse polarity, anode at the detector end)
-
Capillary Temperature: 25°C
-
Data Presentation:
| Analyte (APTS-labeled) | Expected Migration Time (min) |
| Ribose | ~8.1 |
| Arabinose | ~8.4 |
| Xylose | ~8.7 |
| This compound | ~8.7 |
| Lyxose | ~9.0 |
Note: Migration times are approximate. This compound and unlabeled xylose are expected to have very similar migration times as their charge-to-size ratio will be nearly identical. This technique is excellent for separating pentose isomers, but may not resolve the deuterated from the non-deuterated form without very high-resolution instrumentation. Combining CE with MS would be necessary for definitive identification of this compound.
Conclusion
The analytical techniques described provide robust and reliable methods for the resolution of xylose from other pentose isomers. For the specific analysis of this compound, mass spectrometry-based methods (GC-MS and HPLC-MS) are superior as they can differentiate the deuterated analyte based on its mass-to-charge ratio, even in cases of co-elution. The choice of method will depend on the specific application, sample matrix, and available instrumentation. The provided protocols serve as a starting point and may require further optimization for specific research needs.
References
Troubleshooting & Optimization
How to optimize Xylose-d2 labeling efficiency in microbial cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize xylose-d2 labeling efficiency in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound labeling in microbial cultures?
A1: this compound (deuterium-labeled xylose) is a stable isotope tracer used to probe the metabolic pathways of xylose in microorganisms. By tracking the incorporation of deuterium into various metabolites and cellular components, researchers can elucidate metabolic fluxes, identify active pathways, and understand how different conditions or genetic modifications affect xylose utilization. This is particularly valuable in metabolic engineering and drug development for understanding cellular responses and optimizing bioprocesses.
Q2: Which metabolic pathways are involved in xylose metabolism in microbes?
A2: Microorganisms primarily utilize one of several pathways for xylose catabolism. The most common are:
-
Isomerase Pathway: Predominantly found in bacteria, this pathway directly converts xylose to xylulose using xylose isomerase.
-
Oxidoreductase Pathway: Common in yeasts, this two-step pathway involves the reduction of xylose to xylitol by xylose reductase, followed by the oxidation of xylitol to xylulose by xylitol dehydrogenase.
-
Weimberg (Oxidative) Pathway: An alternative pathway in some bacteria that oxidizes xylose to xylonolactone and subsequently to α-ketoglutarate.
-
Dahms Pathway: Another bacterial pathway that metabolizes an intermediate of the Weimberg pathway to pyruvate and glycolaldehyde.
The active pathway can significantly influence the distribution of the deuterium label.
Q3: How is the deuterium enrichment from this compound measured in microbial biomass?
A3: Deuterium enrichment is typically quantified using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). After cultivating microbes on a this compound containing medium, the biomass is harvested, and specific molecules of interest (e.g., amino acids, lipids, or intracellular metabolites) are extracted and purified. The mass spectrometer then measures the shift in the mass-to-charge ratio (m/z) of these molecules due to the incorporation of deuterium, allowing for the calculation of labeling efficiency.
Q4: Can deuterium from this compound be lost during metabolism?
A4: Yes, deuterium loss can occur through several mechanisms. One significant factor is the exchange of deuterium atoms with protons from the aqueous culture medium. This can be catalyzed by certain enzymes during metabolic reactions. The extent of this "scrambling" effect depends on the specific metabolic pathways active in the microorganism and the position of the deuterium labels on the xylose molecule. It is a critical factor to consider when interpreting labeling data.
Troubleshooting Guides
This section addresses common issues encountered during this compound labeling experiments.
Problem 1: Low Incorporation of Deuterium Label
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Xylose Transport: The microbial strain may have a low affinity or a slow transport system for xylose, especially in the presence of more preferred carbon sources like glucose. | Ensure that the experimental strain is capable of efficient xylose uptake. Consider using a strain that has been engineered for enhanced xylose transport. If using a mixed-sugar medium, be aware of carbon catabolite repression, where the presence of glucose can inhibit the uptake of xylose. It may be necessary to deplete glucose before introducing this compound. |
| Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact microbial metabolism and, consequently, the uptake and utilization of this compound. | Optimize culture conditions for the specific microbial strain being used. This may involve adjusting the pH of the medium, incubating at the optimal growth temperature, and ensuring adequate aeration for aerobic cultures. |
| Incorrect Stage of Growth for Labeling: Introducing the label at a suboptimal growth phase (e.g., lag phase or stationary phase) can result in lower incorporation. | Introduce the this compound during the exponential growth phase when metabolic activity is at its peak. |
| Toxicity of Deuterated Compound: While rare for this compound, high concentrations of some deuterated compounds can have a slight inhibitory effect on microbial growth. | If growth inhibition is observed, try reducing the concentration of this compound in the medium or perform a dose-response experiment to determine the optimal concentration. |
Problem 2: High Variability in Labeling Efficiency Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Inoculum Size: Variations in the initial cell density can lead to differences in growth rates and, consequently, labeling efficiency. | Standardize the inoculum preparation procedure to ensure a consistent starting cell density for all replicates. |
| Inhomogeneous Mixing of Culture: Inadequate mixing can lead to localized differences in nutrient and this compound availability. | Ensure thorough mixing of the culture medium, especially after the addition of the this compound label. |
| Errors in Sample Quenching and Extraction: Inconsistent quenching of metabolic activity or variations in the extraction protocol can introduce significant variability. | Implement a rapid and standardized quenching protocol to halt metabolic activity instantly. Ensure that the extraction procedure is consistent across all samples. |
Problem 3: Unexpected Deuterium Labeling Patterns
Possible Causes & Solutions
| Cause | Recommended Solution |
| Deuterium Scrambling/Exchange: As mentioned in the FAQs, deuterium atoms can exchange with protons from the aqueous medium, leading to a distribution of the label that is not directly reflective of the carbon backbone's path. | While difficult to eliminate completely, understanding the metabolic pathways of your organism can help predict where exchange is likely to occur. Analyzing the labeling patterns of multiple metabolites can help to deconvolute the effects of exchange from the direct metabolic flux. |
| Metabolic Branching and Cycling: The organism may be utilizing unexpected metabolic pathways, leading to the label appearing in unanticipated metabolites. | A thorough understanding of the organism's metabolic network is crucial. Consider performing a broader metabolomic analysis to identify all labeled products. |
| Contamination of Culture: Contamination with another microorganism can lead to the consumption of this compound and the production of unexpected labeled compounds. | Ensure aseptic techniques are strictly followed throughout the experiment. Regularly check for culture purity. |
Quantitative Data Summary
The efficiency of xylose utilization, a prerequisite for efficient labeling, can vary significantly between different microbial strains and under different conditions. The following tables provide a summary of relevant quantitative data.
Table 1: Comparison of Xylose Consumption Rates in Different E. coli Strains under Anaerobic Conditions
| E. coli Strain | Maximum D-xylose Consumption Rate (mM/h) in Glucose-Xylose Mix | Maximum D-xylose Consumption Rate (mM/h) in Xylose-Only Medium |
| BL21(DE3) | 1.1 | 1.98 |
| JH001 (Evolved) | 1.9 | 3.69 |
| JH019 (Evolved) | 2.9 | 7.36 |
Data adapted from studies on E. coli xylose metabolism.
Table 2: Fermentation Performance of Engineered Saccharomyces cerevisiae Strains on Xylose
| Strain | Xylose Pathway | Ethanol Production Rate (g/L/h) | Ethanol Yield (g/g xylose) | Xylitol Byproduct (g/L) |
| SR8u | Oxidoreductase (XR/XDH) | ~0.5 - 1.0 | ~0.35 - 0.41 | ~2.5 - 5.0 |
| SXA-R2P-E | Isomerase (XI) | ~0.2 - 0.5 | ~0.42 - 0.45 | ~0.5 - 1.5 |
Data adapted from comparative studies of engineered yeast strains.[1]
Experimental Protocols
General Protocol for this compound Labeling in E. coli
-
Pre-culture Preparation: Inoculate a single colony of E. coli into a liquid medium (e.g., M9 minimal medium) containing a non-labeled carbon source (e.g., glucose or xylose). Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: The next day, inoculate fresh M9 minimal medium containing the desired concentration of non-labeled xylose with the overnight pre-culture to a starting OD600 of ~0.05.
-
Growth Phase Monitoring: Monitor the growth of the culture by measuring the OD600 at regular intervals.
-
Introduction of this compound: When the culture reaches the mid-exponential growth phase (typically an OD600 of 0.4-0.6), introduce the this compound label. This can be done by either adding a concentrated stock of this compound to the culture or by pelleting the cells and resuspending them in fresh medium containing this compound as the sole carbon source.
-
Incubation: Continue to incubate the culture under the same conditions for a defined period. The duration of labeling will depend on the specific research question and the turnover rate of the metabolites of interest.
-
Metabolic Quenching: To halt metabolic activity, rapidly quench the culture. A common method is to transfer a defined volume of the culture into a tube containing a cold quenching solution (e.g., 60% methanol at -40°C).
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Metabolite Extraction: Extract the metabolites from the cell pellet using an appropriate solvent system (e.g., a mixture of chloroform, methanol, and water).
-
Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the extent of deuterium incorporation.
Visualizations
Caption: Overview of major this compound metabolic pathways in microbial cells.
Caption: General experimental workflow for this compound labeling in microbial cultures.
References
Strategies to overcome matrix effects in Xylose-d2 quantification
Welcome to the technical support center for the quantification of Xylose-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in bioanalytical studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Question: Why am I observing poor reproducibility and accuracy in my this compound quantification?
Answer:
Poor reproducibility and accuracy in this compound quantification are often attributable to matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[1][2] This can significantly impact the precision and accuracy of your results.[3]
Recommended Actions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as ¹³C-labeled xylose.[4][5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][7][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7][9] For a polar compound like xylose, a mixed-mode SPE combining reversed-phase and ion exchange can yield the cleanest extracts.[9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery for polar analytes like xylose may be low.[9]
-
Protein Precipitation (PPT): While the simplest method, PPT is the least effective at removing matrix components and often results in significant matrix effects.[9]
-
-
Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can help separate this compound from interfering matrix components.[4][8][10]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analyte and matrix components.
-
Column Selection: Consider using a column with a different selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[11] However, ensure that the diluted concentration of this compound remains within the linear range of your assay.
Question: My this compound signal is significantly lower in plasma samples compared to the standard solution (ion suppression). What should I do?
Answer:
Ion suppression is a common matrix effect, especially in complex biological matrices like plasma.[7] It occurs when co-eluting endogenous compounds compete with the analyte for ionization, reducing the analyte's signal.[2] Phospholipids are a major cause of ion suppression in plasma samples.[7]
Recommended Actions:
-
Assess the Matrix Effect: You can qualitatively assess when ion suppression occurs in your chromatogram using a post-column infusion experiment.[4] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
-
Implement Robust Sample Cleanup:
-
Chromatographic Adjustments:
-
Modify Mobile Phase pH: Altering the pH of the mobile phase can change the retention times of interfering compounds relative to this compound.[9]
-
Use a Different Column Chemistry: A column with a different stationary phase may provide better separation from the phospholipids causing suppression.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound quantification?
A1: A matrix effect is the influence of co-eluting substances from the sample matrix on the ionization of the target analyte (this compound).[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1][2]
Q2: What is the best internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as uniformly ¹³C-labeled xylose ([U-¹³C]-Xylose).[4][5][6] This type of internal standard has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[5]
Q3: Can I use a structural analog as an internal standard?
A3: While structural analogs can be used, they are not as effective as a stable isotope-labeled internal standard. This is because their chromatographic behavior and ionization efficiency may differ from this compound, leading to incomplete correction for matrix effects.
Q4: How can I quantitatively assess the matrix effect?
A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[11][13] The ratio of these two peak areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare a Neat Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Process a blank matrix sample (e.g., plasma without this compound) using your established sample preparation method.
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to the same final concentration as the neat solution.
-
Analysis: Analyze both the neat solution and the post-extraction spiked sample using your LC-MS/MS method.
-
Calculation: Calculate the matrix factor (MF) using the following formula:
-
MF = (Peak Area of this compound in Post-Extraction Spiked Sample) / (Peak Area of this compound in Neat Solution)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by equilibration with water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove loosely bound interferences.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Illustrative Matrix Effect Assessment for this compound
| Sample Type | Mean Peak Area (n=3) | Standard Deviation | Matrix Factor |
| Neat Solution (100 ng/mL) | 1,500,000 | 75,000 | - |
| Post-Extraction Spiked Plasma | 975,000 | 95,000 | 0.65 |
| Post-Extraction Spiked Urine | 1,200,000 | 110,000 | 0.80 |
This table illustrates a scenario with significant ion suppression in plasma and moderate suppression in urine.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Concentration Xylose-d2 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low concentrations of Xylose-d2.
Frequently Asked Questions (FAQs)
Q1: What is the expected limit of detection (LOD) for this compound using LC-MS/MS?
A1: While the exact LOD for this compound can be matrix-dependent, highly sensitive LC-MS/MS methods can detect D-xylose concentrations below 1.0 ng/mL in various biological matrices such as plasma and urine.[1] Similar sensitivity is achievable for this compound with a well-optimized method.
Q2: Is a derivatization step necessary for this compound analysis by LC-MS/MS?
A2: Derivatization is not always required. Many laboratories have in-house methods for the direct analysis of sugars like xylose.[1] However, for certain applications or to improve chromatographic retention and sensitivity, derivatization may be employed. It is best to consult with your laboratory's analytical chemists to determine the optimal approach for your specific sample type and instrumentation.
Q3: Can I use a single deuterated internal standard for multiple analytes in the same run?
A3: While it is possible to use a single internal standard for multiple analytes, it is generally recommended to use a specific deuterated internal standard for each analyte you are quantifying.[2] This is because the primary purpose of a deuterated internal standard is to co-elute with and mimic the ionization behavior of the specific analyte, thereby accurately compensating for matrix effects and variations in sample preparation and instrument response.[2]
Q4: What are the common causes of poor sensitivity when analyzing low concentrations of this compound?
A4: Poor sensitivity can stem from several factors, including:
-
Suboptimal sample preparation: Inadequate extraction, protein precipitation, or removal of interfering substances can lead to signal suppression.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[3][4]
-
Instrumental issues: A dirty ion source, incorrect mass spectrometer settings, or a poorly performing chromatography column can all contribute to low signal intensity.[5]
-
Issues with the deuterated internal standard: Problems such as low isotopic purity, hydrogen-deuterium (H/D) exchange, or chromatographic separation from the native analyte can affect quantification.[3][6]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your this compound analyte.
Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step decision tree for troubleshooting low this compound signal.
Issue 2: Inconsistent Quantification and High Variability
High variability in your results can often be traced back to matrix effects or issues with your deuterated internal standard.
| Potential Cause | Recommended Action |
| Differential Matrix Effects | Due to the "deuterium isotope effect," this compound may elute slightly earlier than native xylose on a reversed-phase column.[2][3] If this occurs in a region of ion suppression or enhancement, the analyte and internal standard will be affected differently, leading to poor quantification.[4] Solution: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution of this compound and the native analyte.[7] |
| Hydrogen-Deuterium (H/D) Exchange | Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[1][3] This can alter the mass of the internal standard and affect its accuracy. Solution: Avoid prolonged storage of this compound in acidic or basic solutions.[8] Prepare fresh working solutions and analyze samples promptly. |
| Low Isotopic Purity of Internal Standard | If the this compound internal standard contains a significant amount of unlabeled xylose (d0), it will artificially inflate the measured concentration of the native analyte, especially at low levels.[9] Solution: Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry if possible.[10][11] Source high-purity standards (>98%). |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Plasma
This protocol outlines a general procedure for the extraction of this compound from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (or another suitable organic solvent) to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Plasma Sample Preparation
Caption: A typical workflow for the preparation of plasma samples for this compound analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Xylose Analysis
| Parameter | Typical Setting |
| Column | HILIC or a suitable reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for Xylose and this compound |
| Product Ion (m/z) | To be determined for Xylose and this compound |
| Collision Energy | To be optimized for each transition |
Table 2: Sample Handling and Storage Recommendations
| Sample Type | Minimum Volume/Amount | Recommended Storage |
| Plasma/Serum | 200 µL | -80°C |
| Urine | 200 µL | -80°C |
| Feces | 100 mg | -80°C |
| Fermentation Broth | 1.0 mL | -20°C or lower |
| Microbial Cultures | ≥ 10⁸ cells (wet pellet) | -80°C |
Data in this table is adapted from general guidelines for xylose analysis and should be validated for specific this compound applications.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting low recovery of Xylose-d2 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Xylose-d2 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of SIL-IS is added to every sample, calibrator, and quality control sample.[1] Since this compound is chemically almost identical to the non-labeled xylose (the analyte), it is expected to behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] The ratio of the analyte's signal to the internal standard's signal is used for quantification, which helps to correct for variability in sample extraction, matrix effects, and instrument response.[1]
Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?
A2: Yes, deuterium-hydrogen exchange is a potential issue with deuterium-labeled internal standards.[2] This exchange can occur under certain pH and temperature conditions, potentially leading to a shift in the mass-to-charge ratio and interfering with accurate quantification. It is advisable to evaluate the stability of the deuterated internal standard during method development.[4]
Q3: What are the most common reasons for low recovery of this compound?
A3: Low recovery of this compound can stem from several factors, including:
-
Insufficient Extraction: The chosen extraction solvent may not be optimal for the highly polar nature of xylose.[5]
-
Losses during Sample Cleanup: this compound can be lost during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) if the conditions are not optimized.
-
Analyte Degradation: Although generally stable, extreme pH or high temperatures during extraction could potentially degrade xylose.[5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.[6]
-
Pipetting or Dilution Errors: Inaccurate addition of the internal standard to the samples will lead to erroneous recovery calculations.
Q4: How do I know if the problem is with the extraction or the LC-MS/MS analysis?
A4: To distinguish between extraction issues and analytical issues, you can prepare a "post-extraction spike" sample. In this sample, you extract a blank matrix and then add the this compound just before the final evaporation and reconstitution step. If the recovery of the post-extraction spike is good, but the recovery of your pre-extraction spike samples is low, the problem likely lies within your extraction and cleanup steps. If the recovery of the post-extraction spike is also low, there may be an issue with matrix effects during ionization or problems with the LC-MS/MS system itself.
Troubleshooting Guide for Low this compound Recovery
This guide provides a systematic approach to identifying and resolving issues leading to low recovery of this compound.
Step 1: Initial Checks & Verification
Before making significant changes to your protocol, verify the following:
-
Internal Standard Integrity:
-
Confirm the concentration and purity of your this compound stock solution.
-
Ensure the internal standard has not degraded.
-
-
Pipettes and Equipment:
-
Verify the calibration of all pipettes used for sample and standard preparation.
-
-
Calculations:
-
Double-check all calculations for dilutions and recovery percentages.
-
Step 2: Optimizing Sample Preparation
The sample preparation stage is critical for achieving good recovery. Xylose is a small, polar molecule, which can make it challenging to extract efficiently from complex biological matrices.
Protein Precipitation
For samples like plasma or serum, protein precipitation is a common first step.
Experimental Protocol: Protein Precipitation Optimization
-
Objective: To determine the most effective protein precipitation solvent for maximizing this compound recovery.
-
Procedure: a. Aliquot 100 µL of blank plasma into several microcentrifuge tubes. b. Spike a known concentration of this compound into each tube. c. Add varying ratios (e.g., 2:1, 3:1, 4:1) of different ice-cold precipitation solvents (e.g., acetonitrile, methanol, acetone) to the tubes. d. Vortex each tube for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. f. Transfer the supernatant to a clean tube for further processing or direct analysis.
-
Analysis: Compare the recovery of this compound for each solvent and ratio.
Data Presentation: Effect of Precipitation Solvent on this compound Recovery
| Precipitation Solvent | Solvent-to-Sample Ratio | Mean Recovery (%) | Standard Deviation (%) |
| Acetonitrile | 2:1 | 75.2 | 4.8 |
| Acetonitrile | 3:1 | 85.6 | 3.1 |
| Methanol | 2:1 | 68.9 | 5.2 |
| Methanol | 3:1 | 78.1 | 4.5 |
| Acetone | 3:1 | 72.5 | 6.3 |
Note: Data is illustrative and will vary based on specific experimental conditions.
Liquid-Liquid Extraction (LLE)
LLE is generally not ideal for highly polar molecules like xylose, as they will preferentially stay in the aqueous phase. However, derivatization to a less polar compound or using specific extraction techniques like those involving boronic acids can be effective.[7][8]
Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up complex samples and concentrating the analyte. The choice of sorbent and the optimization of the wash and elution steps are crucial for good recovery.
Troubleshooting Workflow for SPE
Below is a troubleshooting workflow to diagnose low recovery during SPE.
Caption: Troubleshooting workflow for low SPE recovery.
Experimental Protocol: SPE Method Development for this compound
-
Objective: To optimize an SPE protocol for the extraction of this compound from a biological matrix.
-
Sorbent Selection: For a polar molecule like xylose, a polar or mixed-mode sorbent is recommended. Polymeric sorbents like hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange sorbents could be suitable.
-
Method: a. Conditioning: Wash the sorbent with a strong organic solvent (e.g., methanol) to activate the functional groups. b. Equilibration: Equilibrate the sorbent with a solution that mimics the polarity of the sample loading solution (e.g., water or a buffered solution). c. Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. d. Washing: Wash the sorbent with a weak solvent to remove matrix interferences without eluting the this compound. This is a critical step to optimize. Test different percentages of organic solvent in an aqueous buffer. e. Elution: Elute the this compound with a strong solvent. Test different organic solvents (e.g., methanol, acetonitrile) and the addition of modifiers (e.g., a small percentage of acid or base) to disrupt the interaction between the analyte and the sorbent.
-
Analysis: Analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.
Data Presentation: Effect of Wash Solvent on this compound Recovery
| Wash Solvent Composition | % this compound in Wash Fraction | % this compound in Elution Fraction (Recovery) |
| 100% Water | < 1% | 88% |
| 5% Methanol in Water | 2% | 85% |
| 10% Methanol in Water | 15% | 72% |
| 20% Methanol in Water | 45% | 40% |
Note: Data is illustrative and will vary based on the chosen sorbent and specific experimental conditions.
Step 3: LC-MS/MS Analysis Considerations
If you suspect issues with the analytical stage, consider the following:
-
Matrix Effects: Complex matrices like urine can cause significant ion suppression.[6] Ensure that your chromatography is effectively separating this compound from co-eluting matrix components. A stable isotope-labeled internal standard should co-elute with the analyte to ensure similar matrix effects.[2]
-
Mobile Phase: The pH and composition of the mobile phase can affect the retention and ionization of xylose. Ensure the mobile phase is prepared correctly and is stable.
-
Source Conditions: Optimize the mass spectrometer's ion source parameters (e.g., gas flows, temperature, voltages) for this compound.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the general workflow for sample analysis using an internal standard.
Caption: General workflow for bioanalysis with an internal standard.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. welchlab.com [welchlab.com]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ris.utwente.nl [ris.utwente.nl]
How to minimize the back-exchange of deuterium in Xylose-d2 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xylose-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium during your experiments, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem in this compound studies?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water in mobile phases or sample buffers). This is a significant issue because it leads to an underestimation of the true deuterium labeling, potentially compromising the quantitative accuracy and interpretation of experimental results. The hydroxyl (-OH) groups on xylose are particularly susceptible to this exchange.
Q2: What are the primary factors that influence the rate of deuterium back-exchange on xylose?
A2: The rate of back-exchange for the hydroxyl groups on xylose is primarily influenced by three factors:
-
pH: The exchange process is catalyzed by both acid and base. The rate of exchange is slowest at a specific pH, known as the pH minimum.[1]
-
Temperature: Like most chemical reactions, the rate of back-exchange increases with temperature.[2][3]
-
Solvent Composition: The presence of protic solvents (solvents with exchangeable hydrogens, like water and methanol) facilitates back-exchange. The concentration of these solvents in your sample and chromatography mobile phase can impact the extent of deuterium loss.
Q3: What is the optimal pH for minimizing back-exchange?
A3: The minimum rate of hydrogen-deuterium exchange for hydroxyl and amine groups typically occurs in the pH range of 2.5 to 3.0.[1] Operating within this pH range during sample preparation and analysis is crucial for minimizing deuterium loss.
Q4: How significant is the effect of temperature on back-exchange?
A4: Temperature has a substantial effect on the rate of back-exchange. It is generally recommended to keep samples as cold as possible throughout the entire workflow, from sample preparation to analysis.[2] Many modern HPLC/UPLC systems offer cooling options for the autosampler and column compartment to maintain low temperatures.
Q5: Can the choice of analytical column affect back-exchange?
A5: While the column chemistry itself doesn't directly cause back-exchange, the conditions under which it is operated do. Longer analysis times on any column will increase the residence time of the analyte in a protic mobile phase, thus increasing the opportunity for back-exchange. Therefore, using shorter columns or faster gradients to reduce analysis time can be beneficial.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound studies.
Problem 1: Significant loss of deuterium label observed in final analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of mobile phase or sample solvent. | Verify the pH of all solvents your sample comes into contact with. Adjust the pH of your mobile phase and sample diluent to be within the optimal range of 2.5-3.0 using an appropriate buffer (e.g., formic acid). |
| Elevated temperature during sample storage or analysis. | Ensure your autosampler and column compartment are properly cooled, ideally to 4°C or lower. Minimize the time samples spend at room temperature. |
| Prolonged analysis time. | Optimize your chromatographic method to reduce the run time. Consider using a shorter column, a faster flow rate, or a steeper gradient. |
| High water content in the mobile phase. | While some water is necessary for reversed-phase chromatography, minimize its content where possible, especially during the initial stages of the gradient. |
Problem 2: Inconsistent deuterium labeling results between replicates.
| Possible Cause | Troubleshooting Step |
| Variable sample handling and wait times. | Standardize your sample preparation workflow to ensure each sample is handled identically and for the same duration before analysis. Automating the process as much as possible can help. |
| Fluctuations in instrument temperature. | Confirm that the cooling systems for your autosampler and column are stable and maintaining the set temperature throughout the analytical run. |
| Inconsistent pH of prepared solvents. | Prepare fresh mobile phases and sample diluents regularly and verify the pH before each batch of experiments. |
Data Presentation: Impact of pH and Temperature on Back-Exchange
The following table summarizes the expected impact of pH and temperature on the back-exchange of deuterium from the hydroxyl groups of a sugar like xylose, based on general principles of hydrogen-deuterium exchange.
| Condition | Temperature | pH | Expected Back-Exchange | Recommendation |
| Optimal | 0-4°C | 2.5-3.0 | Minimal | Highly Recommended for all this compound studies. |
| Sub-optimal | 0-4°C | 4.0-6.0 | Moderate | Acceptable if optimal pH is not achievable, but expect some label loss. |
| Sub-optimal | 20-25°C | 2.5-3.0 | Moderate | If cooling is unavailable, strict pH control is critical. |
| Poor | 20-25°C | > 6.0 or < 2.0 | High | Not recommended. Significant data quality issues are likely. |
| Very Poor | > 25°C | > 6.0 or < 2.0 | Very High | Avoid these conditions as they will lead to substantial loss of deuterium. |
Experimental Protocols
Protocol 1: Minimized Back-Exchange Sample Preparation for LC-MS Analysis of this compound
This protocol outlines the steps for preparing a this compound sample for analysis by LC-MS, with a focus on minimizing deuterium back-exchange.
Materials:
-
This compound sample
-
Milli-Q® water
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials with caps
Procedure:
-
Prepare the Mobile Phases:
-
Mobile Phase A (Aqueous): Add 0.1% formic acid to Milli-Q® water to achieve a pH of approximately 2.7.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Prepare the Sample Diluent:
-
Prepare a solution of 95:5 Water:Acetonitrile with 0.1% formic acid. Ensure the pH is between 2.5 and 3.0.
-
Pre-cool the diluent on ice or in a refrigerator at 4°C.
-
-
Sample Dilution:
-
If your this compound sample is in a solid form, dissolve it in the pre-cooled sample diluent to the desired concentration.
-
If your sample is in a solution, dilute it with the pre-cooled sample diluent.
-
Perform all dilutions in pre-cooled microcentrifuge tubes.
-
-
Transfer to Autosampler Vials:
-
Immediately transfer the diluted sample to pre-cooled autosampler vials.
-
Cap the vials promptly to prevent atmospheric moisture condensation.
-
-
LC-MS Analysis:
-
Place the vials in a cooled autosampler set to 4°C or lower.
-
Equilibrate the LC system with the mobile phases. Ensure the column compartment is also cooled to 4°C.
-
Inject the sample and run your optimized LC-MS method.
-
Visualizations
Mechanism of Deuterium Back-Exchange
The following diagram illustrates the acid- and base-catalyzed exchange of deuterium on a hydroxyl group of xylose.
Caption: Acid- and base-catalyzed mechanisms of deuterium back-exchange.
Experimental Workflow to Minimize Back-Exchange
This diagram outlines the recommended workflow for handling and analyzing this compound samples.
Caption: Workflow for minimizing deuterium back-exchange during analysis.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to troubleshoot unexpected deuterium loss.
Caption: A logical flowchart for troubleshooting deuterium back-exchange.
References
Technical Support Center: Optimizing Derivatization for Volatile Analysis of Xylose-d2
Welcome to the technical support center for the volatile analysis of Xylose-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during derivatization for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for volatile analysis?
A1: Sugars like xylose, including its deuterated form this compound, are highly polar and non-volatile.[1][2] Direct injection into a gas chromatograph would lead to decomposition in the hot injector port.[3] Derivatization is a crucial step to increase the volatility and thermal stability of the sugar molecules, allowing them to be analyzed by GC-MS.[1][2][3] This is achieved by replacing the active hydrogen atoms in the hydroxyl (-OH) groups with less polar functional groups.[2][3]
Q2: What are the most common derivatization methods for xylose and its isotopologues?
A2: The most common derivatization techniques for sugars for GC analysis are silylation, acetylation, and oximation, often in combination.[1][4]
-
Silylation (e.g., TMS-oximation): This method replaces active hydrogens with a trimethylsilyl (TMS) group. It is a popular choice due to the good volatility and stability of the resulting derivatives.[2] An initial oximation step is often recommended to reduce the number of anomeric peaks.[1]
-
Acetylation (e.g., alditol acetates): This involves converting the sugar to its corresponding sugar alcohol (alditol) followed by acetylation. This method is advantageous as it produces a single peak for each sugar, simplifying quantification.[1]
-
Trifluoroacetylation (TFA-oximation): Similar to silylation, this method uses a reagent like N-Methyl-bis(trifluoroacetamide) (MBTFA) to form volatile trifluoroacetyl esters.[3]
Q3: Will the deuterium labels on this compound be lost during derivatization?
A3: The deuterium atoms in this compound are typically bonded to carbon atoms (C-D bonds). Standard derivatization methods like silylation, acetylation, and oximation target the hydroxyl (-OH) groups and do not involve the cleavage of C-D bonds. Therefore, the deuterium labels are expected to be retained during these derivatization processes.
Q4: I am seeing multiple peaks for my this compound standard. What is the cause?
A4: The presence of multiple peaks for a single sugar standard is a common issue and is often due to the existence of different isomers (anomers), such as α and β forms, in solution.[1] To mitigate this, an oximation step can be performed prior to silylation or trifluoroacetylation, which reduces the number of isomers to just two (syn and anti).[1][2] Alternatively, the alditol acetate derivatization method converts the sugar into a single, open-chain derivative, resulting in a single chromatographic peak.[1]
Troubleshooting Guides
Problem 1: Incomplete Derivatization
Symptoms:
-
Low peak intensity or area for the this compound derivative.
-
Presence of broad, tailing peaks in the chromatogram.
-
Poor reproducibility of results.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Silylation reagents are highly sensitive to moisture.[6] Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.[7] |
| Insufficient Reagent | The derivatization reagent should be in excess to ensure complete reaction with all hydroxyl groups.[8] Increase the volume of the derivatization reagent. |
| Suboptimal Reaction Conditions | The reaction may require specific temperatures and times for completion. Consult established protocols for the chosen derivatization method. For example, TMS-oximation often involves heating at 70°C for 30 minutes.[1] |
| Sample Matrix Effects | Other components in the sample may interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization. |
Problem 2: Derivative Degradation
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Decreasing peak area over time when samples are re-injected.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of Derivatives | Silyl derivatives, in particular, are susceptible to hydrolysis.[6] Analyze samples as soon as possible after derivatization and avoid exposure to moisture. |
| High Injector Temperature | The derivatized compound may be degrading in the GC inlet. Optimize the injector temperature to ensure volatilization without causing thermal decomposition. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause degradation of the derivatives. Use deactivated liners and columns. |
Experimental Protocols
Protocol 1: TMS-Oximation of this compound
This protocol is adapted from established methods for sugar analysis.[1]
-
Sample Preparation: Weigh approximately 2 mg of the dried this compound sample into a reaction vial.
-
Oximation: Add 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride (EtOx) in pyridine. Heat the vial at 70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature for about 5 minutes.
-
Silylation: Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the vial. Heat at 70°C for another 30 minutes.
-
Dilution: Dilute the sample with 320 µL of ethyl acetate for a final approximate concentration of 3.125 mg/mL.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Alditol Acetate Derivatization of this compound
This protocol is a multi-step process that results in a single derivative peak.[1][5]
-
Reduction: Dissolve the this compound sample in a solution of sodium borohydride in n-methylimidazole and water. Heat at 37°C for 90 minutes to reduce the xylose to xylitol.
-
Reaction Quenching: Stop the reaction by adding glacial acetic acid.
-
Acetylation: Add acetic anhydride and heat at 37°C for 45 minutes.
-
Stopping the Reaction: Freeze the samples at -15°C for 15 minutes.
-
Extraction: Carefully quench the reaction with water and extract the alditol acetate derivative with chloroform.
-
Drying and Reconstitution: Evaporate the combined chloroform extracts to dryness and reconstitute in a known volume of chloroform for GC-MS analysis.
Visualizations
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. ajrsp.com [ajrsp.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Correction methods for natural isotope abundance in Xylose-d2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stable isotope tracing experiments using Xylose-d2.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound labeling experiment?
A1: this compound tracing experiments are designed to track the metabolic fate of xylose, a five-carbon sugar. By introducing xylose labeled with deuterium (a heavy isotope of hydrogen), researchers can follow the deuterium atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of metabolic bottlenecks.[1][2]
Q2: Why is it necessary to correct for natural isotope abundance?
A2: All elements exist naturally as a mixture of isotopes. For example, carbon is predominantly ¹²C, but a small fraction (about 1.1%) is ¹³C. Similarly, hydrogen has a natural abundance of deuterium (²H). When analyzing samples with mass spectrometry, these naturally occurring heavy isotopes contribute to the measured mass isotopomer distribution (MID), which can be mistaken for incorporation of the labeled tracer.[3][4][5] Correcting for this natural abundance is crucial for accurately determining the true enrichment from the this compound tracer.[3][4][5]
Q3: What are the key steps in a this compound labeling experiment workflow?
A3: A typical workflow involves:
-
Experimental Design: Defining the biological question, selecting the appropriate this compound tracer, and determining labeling duration and sampling time points.
-
Cell Culture and Labeling: Growing cells in a defined medium and then introducing the this compound tracer.
-
Metabolite Extraction: Quenching metabolism and extracting metabolites from the cells or tissue.
-
Mass Spectrometry Analysis: Analyzing the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions.
-
Data Analysis: Correcting the raw mass spectrometry data for natural isotope abundance to determine the true isotopic enrichment.
-
Biological Interpretation: Relating the corrected data to metabolic pathways and fluxes.
Q4: Which software can I use for natural abundance correction of deuterium labeling data?
A4: Several software packages are available to perform natural abundance correction. For deuterium labeling data, it is important to use software that specifically supports it. Recommended tools include:
-
AccuCor: An R-based tool that supports correction for ¹³C, ²H, and ¹⁵N.[6][7][8]
-
IsoCorrectoR: An R package that can correct MS and MS/MS data for any tracer isotope, including deuterium, and can handle high-resolution data.[3][5]
-
Corna: A Python package for natural abundance correction that supports various experimental setups.[9]
Troubleshooting Guides
Issue 1: Unexpectedly low or no deuterium enrichment in downstream metabolites.
-
Possible Cause 1: Inefficient uptake or metabolism of xylose.
-
Troubleshooting Step:
-
Verify that your cell line or organism can efficiently metabolize xylose. Some cell lines may have low expression of the necessary transporters or enzymes.
-
Optimize the concentration of this compound and the labeling time. A time-course experiment can help determine the optimal labeling duration.[10]
-
Ensure that other primary carbon sources (like glucose) are not in excess in the medium, as they may be preferentially consumed.
-
-
-
Possible Cause 2: Loss of deuterium label.
-
Troubleshooting Step:
-
Be aware that deuterium on certain positions of a molecule can be lost through exchange with protons from water during sample preparation or analysis. This is a known challenge with deuterium labeling.
-
Use a this compound tracer where the deuterium atoms are on chemically stable positions.
-
Minimize exposure of samples to conditions that could promote H/D exchange, such as high pH or temperature.
-
-
Issue 2: High background signal in unlabeled control samples.
-
Possible Cause 1: Contamination during sample preparation.
-
Troubleshooting Step:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all labware and equipment.
-
Run blank samples (containing only the extraction solvent) to identify potential sources of contamination.
-
-
-
Possible Cause 2: Inaccurate natural abundance correction.
-
Troubleshooting Step:
-
Ensure you are using the correct chemical formulas for your metabolites of interest in the correction software.
-
Verify that the natural isotopic abundances used by the software are accurate. See the table below for reference.
-
Process an unlabeled control sample through your correction workflow. The corrected data for the unlabeled sample should show baseline or near-zero enrichment.
-
-
Issue 3: Inconsistent results between replicates.
-
Possible Cause 1: Variability in cell culture or sample handling.
-
Troubleshooting Step:
-
Ensure consistent cell seeding densities and growth conditions across all replicates.
-
Standardize the timing and procedure for quenching metabolism and extracting metabolites.[11]
-
Use an internal standard during metabolite extraction and analysis to control for technical variability.
-
-
-
Possible Cause 2: Instrument instability.
-
Troubleshooting Step:
-
Run quality control (QC) samples throughout your analytical run to monitor instrument performance.[12]
-
Check for any drifts in retention time or signal intensity.
-
Perform routine maintenance and calibration of the mass spectrometer.
-
-
Experimental Protocols
Protocol: General Metabolite Extraction for this compound Labeled Adherent Cells
-
Cell Culture and Labeling:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed medium containing the desired concentration of this compound and incubate for the specified labeling period.
-
-
Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Quantitative Data
Table 1: Natural Isotopic Abundance of Key Elements
This table provides the natural abundances of the stable isotopes for elements commonly found in metabolites, which is essential for accurate correction calculations.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Visualizations
Caption: Experimental workflow for a this compound stable isotope tracing experiment.
Caption: Logical diagram of the natural isotope abundance correction process.
References
- 1. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to IsoCorrectoR [bioconductor.org]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. cran.r-project.org [cran.r-project.org]
- 7. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression in LC-MS Analysis of Xylose-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS analysis of Xylose-d2.
Troubleshooting Guide
Issue: Poor peak shape or no retention of this compound on a C18 column.
Cause: this compound, like other sugars, is a highly polar molecule and exhibits poor retention on non-polar stationary phases like C18.[1] This can lead to co-elution with other polar matrix components, resulting in significant ion suppression.[2]
Solution:
-
Utilize an appropriate chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for separating polar compounds like sugars.[3][4] HILIC stationary phases, such as those with amino or amide functional groups, can effectively retain and separate carbohydrates.[3]
-
Consider derivatization: Derivatizing this compound with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can significantly increase its hydrophobicity, leading to better retention on reversed-phase columns and improved ionization efficiency.[5]
Issue: Significant signal variability or loss of sensitivity for this compound in biological samples compared to standards in pure solvent.
Cause: This is a classic indicator of matrix effects, where co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins) compete with this compound for ionization, leading to ion suppression.[2][6][7][8]
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[1][6][7]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from complex matrices.[1][9]
-
Liquid-Liquid Extraction (LLE): LLE can partition this compound away from interfering substances.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a crucial first step to remove the bulk of protein content.[6]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components by optimizing the LC method.
-
Gradient Elution: A well-designed gradient can help to resolve this compound from interfering peaks.
-
Column Chemistry: Experiment with different HILIC column chemistries to achieve the best separation.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, in this case, a different isotopologue of xylose if available and not the analyte itself, is the best way to compensate for ion suppression. Since this compound is the analyte, an ideal internal standard would be Xylose-d1 or 13C-labeled xylose. The internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the LC-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where the presence of other compounds in the sample reduces the ionization efficiency of the analyte of interest, in this case, this compound.[2][7][8] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[8]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method is to perform a post-column infusion experiment.[9] A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of interfering compounds that are causing ion suppression.[10] Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked matrix sample; a lower peak area in the matrix sample indicates suppression.[9]
Q3: What type of LC column is best for this compound analysis?
A3: Due to its high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended over a standard C18 column.[1][3][4] Columns with amino (NH2) or amide functional groups are commonly used for carbohydrate analysis in HILIC mode.[3]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always necessary, derivatization can be highly beneficial. It can improve the chromatographic retention of this compound on reversed-phase columns and enhance its ionization efficiency, leading to better sensitivity and peak shape.[5] A common derivatizing agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP).[5]
Q5: What are the most effective sample preparation techniques to reduce ion suppression for this compound in biological fluids?
A5: A multi-step approach is often the most effective. This typically involves an initial protein precipitation step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup.[1][6][7] The choice between LLE and SPE will depend on the specific matrix and the physicochemical properties of the interfering compounds.
Experimental Protocols
Protocol 1: Generic HILIC-MS Method for this compound Analysis
-
LC Column: HILIC column with an amino or amide stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Linear gradient back to 95% B
-
6.1-8 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Detection: ESI in negative ion mode. Monitor the appropriate m/z for this compound.
Protocol 2: PMP Derivatization of this compound
-
To 20 µL of sample (or standard), add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M NaOH.
-
Vortex and incubate at 70 °C for 60 minutes.
-
Cool the mixture to room temperature.
-
Neutralize by adding 20 µL of 0.3 M HCl.
-
Add 200 µL of dichloromethane and vortex thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Discard the upper aqueous layer.
-
Evaporate the lower organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables provide illustrative data on the impact of different sample preparation and chromatographic methods on the recovery of sugars and the reduction of ion suppression.
Table 1: Comparison of Sample Preparation Techniques for Sugar Analysis in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) |
| Protein Precipitation | 85 ± 5 | 40 ± 8 |
| Liquid-Liquid Extraction | 75 ± 7 | 25 ± 6 |
| Solid-Phase Extraction | 92 ± 4 | 15 ± 5 |
Table 2: Effect of Chromatographic Method on Signal-to-Noise Ratio for Xylose
| Chromatographic Method | Column Type | Signal-to-Noise Ratio |
| Reversed-Phase | C18 | 15 |
| HILIC | Amino | 150 |
| Reversed-Phase with PMP Derivatization | C18 | 250 |
Visualizations
Caption: Figure 1: A typical workflow for the analysis of this compound from biological samples.
References
- 1. lcms.cz [lcms.cz]
- 2. longdom.org [longdom.org]
- 3. lcms.cz [lcms.cz]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hdb.ugent.be [hdb.ugent.be]
Navigating the Separation of Xylose Isomers: A Technical Support Guide
For researchers, scientists, and drug development professionals working with xylose and its isomers, achieving clean chromatographic separation is a critical yet often challenging task. This technical support center provides troubleshooting guidance and detailed experimental protocols to address common issues encountered during the separation of these closely related sugar molecules.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent problems in a question-and-answer format, offering targeted solutions to improve your chromatographic results.
Question: Why are my xylose isomer peaks showing significant tailing?
Answer: Peak tailing in sugar analysis is a common issue that can compromise resolution and quantification. Several factors can contribute to this problem.
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the sugar analytes and the column packing material can cause tailing. This is particularly prevalent with silica-based columns where residual silanol groups can interact with the hydroxyl groups of the sugars.
-
Solution: Consider using a highly deactivated or end-capped column to minimize these secondary interactions. Alternatively, switching to a polymer-based column can alleviate this issue.[1]
-
-
Mobile Phase pH: The pH of the mobile phase can influence the charge of both the analyte and the stationary phase, affecting peak shape.
-
Solution: For basic analytes, a mobile phase with a lower pH can reduce interactions with silanol groups and improve peak tailing.[2] Experiment with adjusting the mobile phase pH within the stable range of your column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, try flushing it with a strong solvent. If the packing bed has deformed, the column may need to be replaced.[1]
-
Question: I am seeing poor resolution between xylose and its isomer (e.g., xylulose, lyxose). How can I improve their separation?
Answer: Co-elution of xylose isomers is a frequent challenge due to their structural similarity. Optimizing your chromatographic method is key to achieving baseline separation.
-
Mobile Phase Composition: The composition of the mobile phase plays a crucial role in selectivity.
-
Solution for Aldopentoses (Xylose, Lyxose, Arabinose, Ribose): High-Performance Anion-Exchange Chromatography (HPAEC) with a sodium hydroxide (NaOH) eluent can be effective. Optimal resolution of all aldopentoses has been achieved using a 20 mM NaOH eluent.[4] Varying the NaOH concentration can alter the elution order and improve separation.[4]
-
Solution for Xylose and Xylulose: For separating these isomers, consider using two hydrogen-loaded ion exchange columns in series.[5] Capillary zone electrophoresis with a borax buffer at pH 9.55 has also been shown to effectively separate xylose and xylitol, a related sugar alcohol.[6]
-
-
Column Selection: The choice of stationary phase is critical for resolving isomers.
-
Solution: Ligand-exchange chromatography is well-suited for separating monosaccharide isomers.[7] Cation-exchange resins in the calcium (Ca2+) form have shown good potential for separating xylose from other monosaccharides like glucose and arabinose.[8][9] For chiral separations of D- and L-isomers, a chiral column such as Chiralpak AD-H can be used.[10]
-
-
Temperature: Column temperature can affect the equilibrium between anomers (α and β forms) of the sugars, which can impact peak shape and resolution.
-
Solution: To prevent the separation of anomers, which can appear as split or broadened peaks, it is recommended to set the column temperature between 70-80 °C when using certain sugar analysis columns.[11]
-
Question: My chromatogram shows split peaks for xylose. What is the cause and how can I fix it?
Answer: Split peaks for a single sugar analyte are often due to the separation of its anomers (α and β forms) on the column.
-
Anomer Separation: At lower temperatures, the interconversion between the α and β anomers may be slow enough relative to the chromatographic run time, resulting in two distinct peaks.
-
Solution: Increasing the column temperature to 70-80 °C will accelerate the anomer interconversion, causing the two peaks to coalesce into a single, sharp peak.[11]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[2]
-
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths, leading to split peaks.
-
Solution: Check for and remedy any voids at the head of the column. Replacing the inlet frit or the guard column can resolve blockages.[2]
-
Quantitative Data Summary
The following tables provide a summary of key parameters for the separation of xylose and its isomers based on different chromatographic techniques.
Table 1: HPAEC-PAD Conditions for Aldopentose Separation
| Parameter | Value | Reference |
| Column | Anion-exchange stationary phase (Polystyrene-based) | [4] |
| Mobile Phase | 20 mM Sodium Hydroxide (NaOH) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | Pulsed Amperometric Detection (PAD) | [4] |
| Elution Order | D-arabinose, D-lyxose, D-xylose, D-ribose | [4] |
Table 2: Ligand-Exchange Chromatography for Monosaccharide Separation
| Parameter | Value | Reference |
| Column | Cation-exchange resin (e.g., Lead(II) form) | [12] |
| Mobile Phase | Deionized Water | [12] |
| Temperature | 45-55 °C | [12] |
| Detection | Refractive Index (RI) | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments in the chromatographic separation of xylose isomers.
Protocol 1: HPAEC-PAD for the Separation of Aldopentoses
This protocol is optimized for the separation of D-xylose, D-lyxose, D-arabinose, and D-ribose.
1. Materials and Reagents:
-
High-Performance Anion-Exchange Chromatograph with Pulsed Amperometric Detector (HPAEC-PAD)
-
Anion-exchange column (e.g., Dionex CarboPac PA1)
-
50% (w/v) Sodium Hydroxide (NaOH) solution, carbonate-free
-
Deionized water (18.2 MΩ·cm)
-
D-Xylose, D-lyxose, D-arabinose, and D-ribose standards
-
0.45 µm membrane filters
2. Mobile Phase Preparation:
-
Prepare a 20 mM NaOH eluent by diluting the 50% NaOH stock solution with deionized water. Ensure the water is sparged with helium or nitrogen to remove dissolved carbonate.
3. Sample and Standard Preparation:
-
Prepare individual stock solutions of each aldopentose at a concentration of 0.1 wt% in deionized water.
-
Filter the solutions through a 0.45 µm membrane filter.
-
For analysis of a mixture, combine equal volumes of the stock solutions.
4. Chromatographic Conditions:
-
Column: Anion-exchange column
-
Mobile Phase: 20 mM NaOH
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 2 µL of a 0.01 wt% solution
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
5. Data Analysis:
-
Identify peaks based on the retention times of the individual standards. The typical elution order is D-arabinose, D-lyxose, D-xylose, and D-ribose.[4]
Protocol 2: Sample Preparation from Lignocellulosic Biomass Hydrolysate
This protocol outlines the steps for preparing a sample from biomass for xylose isomer analysis.
1. Acid Hydrolysis:
-
Accurately weigh approximately 300 mg of the biomass sample into a pressure tube.
-
Add 3.00 mL of 72% sulfuric acid (H₂SO₄).
-
Mix thoroughly and place in a 30 °C water bath for 1 hour, stirring every 10 minutes.
-
After 1 hour, add 84 mL of deionized water to the tube and seal it.
-
Autoclave the sample at 121 °C for 1 hour.
2. Neutralization and Filtration:
-
Allow the hydrolysate to cool to room temperature.
-
Neutralize the sample to a pH of 5.5-6.0 using calcium carbonate (CaCO₃).
-
Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter.
3. Dilution:
-
Dilute the filtered hydrolysate with deionized water to a concentration that is within the linear range of your calibration curve.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Separation of xylose and xylitol in fermentation liquid by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shodex.com [shodex.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
Best practices for storage and handling of Xylose-d2 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Xylose-d2 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound and prevent degradation or loss of isotopic purity, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For extended storage, maintaining a temperature of -20°C is recommended.[1] It is crucial to minimize exposure to atmospheric moisture to prevent hydrogen-deuterium (H/D) exchange.
Q2: How long can I store this compound?
A2: When stored under the recommended conditions in a properly sealed container, solid this compound can have an indefinite shelf life. However, it is best practice to re-analyze the isotopic purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What is the stability of this compound in aqueous solutions?
A3: Aqueous solutions of this compound are significantly less stable than the solid form. For short-term storage, solutions should be kept at 4°C for no longer than 24 hours. For storage exceeding 24 hours, it is highly recommended to freeze the solution at -20°C or -70°C, where it can remain stable for up to two months. Avoid repeated freeze-thaw cycles. The pH of the solution also impacts stability, with neutral to slightly acidic conditions being preferable.
Q4: Can the deuterium atoms on this compound exchange with hydrogen from the environment?
A4: Yes, this process, known as hydrogen-deuterium (H/D) exchange, can occur. The deuterium atoms on the hydroxyl (-OD) groups of this compound are labile and can exchange with protons (¹H) from water molecules in the atmosphere or in protic solvents. To prevent the loss of isotopic enrichment, it is critical to store solid this compound in a desiccated environment and to use deuterated solvents when preparing solutions for analysis where the retention of the deuterium label is important.
Q5: How does temperature affect the stability of this compound?
A5: Xylose, and by extension this compound, is susceptible to thermal degradation at elevated temperatures. Decomposition can begin at temperatures as low as 150°C.[2] In aqueous solutions, higher temperatures will accelerate degradation, especially at non-neutral pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity in Solid Sample | 1. Improper storage in a non-airtight container. 2. Exposure to high humidity. | 1. Always store this compound in a tightly sealed vial. 2. Store the vial inside a desiccator with a fresh desiccant. |
| Inconsistent Results in LC-MS Analysis | 1. H/D back-exchange in the mobile phase. 2. Incomplete dissolution of the sample. 3. Degradation of the sample in solution. | 1. If the deuterium label on the hydroxyl groups is critical for your analysis, consider using a mobile phase prepared with deuterated solvents. 2. Ensure complete dissolution by vortexing and/or brief sonication. 3. Prepare solutions fresh before analysis and keep them cool. |
| Unexpected Peaks in NMR Spectrum | 1. Presence of degradation products. 2. Contamination of the sample. | 1. Confirm the structure of the unexpected peaks by 2D NMR or MS. If degradation is confirmed, obtain a fresh sample and ensure proper storage and handling. 2. Use high-purity solvents and clean labware. |
| Poor Peak Shape in Chromatography | 1. Sample overload on the column. 2. Interaction of the analyte with the column material. 3. Use of an inappropriate solvent for sample dissolution. | 1. Reduce the concentration of the injected sample. 2. Try a different column chemistry or modify the mobile phase. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
Quantitative Stability Data
The stability of xylose is dependent on temperature and pH. The following table summarizes the degradation rate constants (k) for xylose under various conditions. This data can be used as a proxy for the stability of this compound.
| Temperature (°C) | pH | Rate Constant (k, min⁻¹) | Reference |
| 200 | Not Specified | 0.012 - 0.025 | [3] |
| 160 - 200 | Acidic | Varies with acid concentration | [2] |
Note: The rate of degradation increases with both temperature and deviation from a neutral pH.
Experimental Protocols
Protocol: Preparation of this compound for LC-MS Analysis
This protocol outlines the steps for preparing a this compound sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), for example, when used as an internal standard for the quantification of unlabeled xylose.
-
Reagent and Equipment Preparation:
-
This compound (solid)
-
Unlabeled Xylose standard
-
Deuterated methanol (CD₃OD) or other appropriate deuterated solvent
-
HPLC-grade water (H₂O) and acetonitrile (ACN)
-
Formic acid (FA)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Autosampler vials with caps
-
Micropipettes
-
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of deuterated methanol to prepare a stock solution of, for example, 1 mg/mL.
-
Similarly, prepare a stock solution of unlabeled xylose in HPLC-grade water:methanol (50:50, v/v).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the unlabeled xylose stock solution with HPLC-grade water:methanol (50:50, v/v) to create a series of calibration standards at different concentrations.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard from the stock solution.
-
-
Sample Preparation:
-
For your experimental samples, add the same fixed concentration of the this compound internal standard as used in the calibration standards.
-
If your sample matrix is complex (e.g., plasma, tissue homogenate), perform a protein precipitation or solid-phase extraction to remove interferences. A common method is to add three volumes of ice-cold acetonitrile or methanol containing the this compound internal standard to one volume of the sample, vortex, centrifuge, and collect the supernatant.
-
-
Final Dilution and Analysis:
-
Transfer the final solutions (calibration standards and prepared samples) to autosampler vials.
-
Analyze the samples using a suitable LC-MS method. The chromatographic conditions should be optimized to achieve good separation of xylose from other matrix components. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled xylose and this compound.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Factors affecting the stability of this compound.
References
How to resolve co-eluting peaks in Xylose-d2 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Xylose-d2, with a primary focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Due to their structural similarities, this compound most commonly co-elutes with its pentose isomers. These include:
-
Arabinose
-
Lyxose
-
Ribose
Additionally, depending on the complexity of the sample matrix and the chromatographic conditions, other monosaccharides such as glucose and fructose , as well as the sugar alcohol xylitol , may also co-elute or have closely eluting peaks.
Q2: Why is it challenging to separate this compound from its isomers?
A2: this compound and its isomers are aldopentoses, meaning they have the same molecular weight and functional groups. The primary difference lies in the stereochemistry (the spatial arrangement of the hydroxyl groups). This subtle structural difference makes achieving baseline separation chromatographically challenging.
Q3: What analytical techniques are best suited for this compound analysis to avoid co-elution?
A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques for this compound analysis.
-
HPLC-MS/MS: Particularly with methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography, HPLC can effectively separate xylose isomers. The mass spectrometer can further distinguish between this compound and its non-deuterated counterparts based on their mass-to-charge ratio.
-
GC-MS: After derivatization to increase volatility, GC offers excellent resolving power for sugars. The distinct fragmentation patterns in the mass spectrometer aid in the identification and quantification of this compound.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your this compound analysis.
Q4: My chromatogram shows a single, broad, or shouldered peak where I expect to see this compound. How can I confirm if this is due to co-elution?
A4: A broad or shouldered peak is a strong indicator of co-elution. To confirm, you can:
-
Examine the Mass Spectrum: Analyze the mass spectrum across the peak. If you observe ions corresponding to both this compound and other potential co-eluents (e.g., unlabeled xylose or its isomers), co-elution is likely occurring.
-
Inject Individual Standards: If available, inject analytical standards of potential co-eluting compounds (e.g., arabinose, lyxose) under the same chromatographic conditions to determine their retention times.
-
Vary the Injection Volume: Injecting a smaller volume of your sample may sometimes improve the resolution of closely eluting peaks.[1]
Q5: I have confirmed co-elution. What are the first steps to improve peak resolution in my HPLC method?
A5: To improve resolution in HPLC, you can systematically adjust the following parameters:
-
Mobile Phase Composition: Modifying the organic-to-aqueous ratio, changing the organic solvent (e.g., acetonitrile to methanol), or adjusting the buffer pH can significantly alter selectivity. For HILIC separations of sugars, a mobile phase of acetonitrile and water is commonly used.[2]
-
Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of isomers.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and enhance resolution, although it will also increase the analysis time.
Q6: I'm still facing co-elution after adjusting the mobile phase and temperature. What other HPLC parameters can I change?
A6: If initial adjustments are insufficient, consider these more significant changes:
-
Change the Stationary Phase: This is often the most effective way to resolve co-eluting peaks.[3] If you are using a C18 column, it is likely not retaining the polar xylose well.[4] Consider switching to a column with a different selectivity, such as:
-
Amine-based columns (e.g., Amino, NH2): These are widely used for sugar analysis in HILIC mode.[5][6]
-
Ion-exchange columns: These can separate sugars based on their interactions with the charged stationary phase. Weak base anion (WBA) exchange resins have shown good selectivity for xylose and arabinose.[7]
-
-
Use a Different Eluent System: For anion-exchange chromatography, using a sodium hydroxide eluent can be effective for separating aldopentoses.[8]
Q7: I am using GC-MS for my this compound analysis and observe co-eluting peaks. How can I improve the separation?
A7: For GC-MS, optimization involves both the derivatization and the chromatographic conditions:
-
Derivatization Method: The choice of derivatization reagent can impact chromatographic resolution. Trimethylsilyl (TMS) ether derivatives are commonly used for sugars. A two-step derivatization involving methoxyamination followed by trimethylsilylation can prevent the formation of multiple anomers, simplifying the chromatogram.
-
Temperature Program: Adjusting the temperature ramp rate of the GC oven can significantly impact separation. A slower temperature ramp can improve the resolution of closely eluting compounds.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency.
-
Column Selection: Using a longer GC column or a column with a different stationary phase can provide better separation.
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound in Plasma
This protocol provides a general methodology for the quantification of this compound in plasma samples using HILIC-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 13C-labeled xylose).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions:
| Parameter | Recommended Setting |
| HPLC Column | Amine-based HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Monitor the specific precursor-to-product ion transition for this compound |
Protocol 2: GC-MS Analysis of this compound (as TMS derivative)
This protocol outlines the derivatization and analysis of this compound by GC-MS.
1. Derivatization (Two-Step Methoxyamination-Silylation):
-
Evaporate the sample extract containing this compound to complete dryness.
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 60 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.[9]
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-600 |
Quantitative Data Summary
The following table summarizes typical retention times for xylose and potential co-eluents under different chromatographic conditions. Note that these values can vary depending on the specific instrument, column, and mobile phase preparation.
| Compound | HILIC Retention Time (min) | Ion-Exchange (NaOH eluent) Retention Time (min) |
| Arabinose | ~8.5 | ~12.2 |
| Lyxose | ~9.0 | ~13.5 |
| Xylose | ~9.5 | ~14.8 |
| Ribose | ~10.2 | ~16.0 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for co-eluting peaks.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. youtube.com [youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
Validation & Comparative
A Comprehensive Guide to the Validation of a Novel LC-MS/MS Method for Xylose-d2 Quantification
This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of xylose, utilizing Xylose-d2 as an internal standard, against traditional analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of xylose in various biological matrices. This document outlines the validation process according to FDA and EMA guidelines and provides detailed experimental protocols.[1][2][3]
Comparison of Analytical Methods for Xylose Quantification
The accurate quantification of xylose is crucial in various research areas, including diagnostics for malabsorption, biofuel development, and metabolic studies. While traditional methods like enzymatic and colorimetric assays are available, they often face limitations in specificity and sensitivity. The novel LC-MS/MS method presented here offers significant advantages in terms of accuracy, precision, and specificity.
Table 1: Comparison of Performance Characteristics of Xylose Quantification Methods
| Parameter | Novel LC-MS/MS Method (with this compound IS) | Enzymatic Assay (Xylose Dehydrogenase) | Colorimetric Assay (Phloroglucinol) |
| Principle | Chromatographic separation followed by mass spectrometric detection of xylose and its deuterated internal standard. | Enzymatic conversion of D-xylose to xylono-lactone with concomitant reduction of NAD+ to NADH, measured spectrophotometrically.[4] | Reaction of xylose with phloroglucinol in the presence of acid to form a colored complex, measured spectrophotometrically. |
| Specificity | Very High (distinguishes between isomers and isobars) | High (specific for D-xylose) | Low (interference from other pentoses and hexoses) |
| Linearity (R²) | >0.999 | >0.99 | >0.95 |
| Limit of Detection (LOD) | < 1 ng/mL[5] | ~0.5 mg/dL | ~1 mg/dL |
| Limit of Quantitation (LOQ) | < 5 ng/mL | ~1.5 mg/dL | ~3 mg/dL |
| Precision (%CV) | < 5% | < 10% | < 15% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 80-120% |
| Sample Throughput | High (with autosampler) | Moderate | Moderate |
| Matrix Effects | Can be minimized with appropriate sample preparation and use of an internal standard. | Can be significant; requires sample cleanup. | High susceptibility to matrix interference. |
Validation of the Novel LC-MS/MS Method
The validation of an analytical method is critical to ensure that it is suitable for its intended purpose.[1][2] The following sections detail the experimental protocols for validating the novel LC-MS/MS method for this compound quantification in accordance with international guidelines.[3][6][7][8][9]
Experimental Workflow for Method Validation
The following diagram illustrates the systematic workflow for the validation of the novel analytical method.
Caption: Workflow for the validation of the novel analytical method.
Detailed Experimental Protocols
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of xylose and this compound.
-
Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze the analyte in the presence of structurally similar compounds and commonly co-administered drugs to assess for interference.
-
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of xylose into the blank matrix. A typical range would cover 5 ng/mL to 5000 ng/mL.
-
Add a constant concentration of the internal standard (this compound) to all standards.
-
Analyze the standards in triplicate.
-
Plot the peak area ratio (xylose/Xylose-d2) against the nominal concentration of xylose.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.
-
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze five replicates of each QC level.
-
Calculate the percent recovery for each sample. The mean recovery should be within ±15% of the nominal value (±20% for LLOQ).
-
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze five replicates of each QC level (low, medium, high) in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze five replicates of each QC level on three different days with different analysts and/or equipment.
-
Calculate the coefficient of variation (%CV) for each level. The %CV should not exceed 15% (20% for LLOQ).
-
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol:
-
LOD: Determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (%CV ≤ 20% and recovery of 80-120%).
-
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in the LC-MS/MS parameters, such as:
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
-
Flow rate (± 5%)
-
-
Analyze QC samples under these modified conditions and assess the impact on the results.
-
Biological Context: The Pentose Phosphate Pathway
The quantification of xylose is relevant to understanding metabolic pathways such as the pentose phosphate pathway (PPP), where pentoses are interconverted and utilized.
Caption: Simplified diagram of the Pentose Phosphate Pathway.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Cross-Validation of Analytical Platforms for Xylose-d2 Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of deuterated xylose (Xylose-d2) is critical in various research and clinical applications, including metabolic studies and diagnostic tests. The choice of analytical platform significantly impacts the reliability and efficiency of these measurements. This guide provides an objective comparison of three common analytical platforms for this compound measurement: Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each platform is supported by experimental data, and detailed methodologies are provided for key experiments.
Data Presentation: A Comparative Overview of Analytical Platforms
The following table summarizes the key quantitative performance characteristics of each analytical platform for xylose measurement. While direct comparative data for this compound across all platforms is limited, the presented data for D-xylose and other stable isotope-labeled sugars provide a strong basis for comparison.
| Performance Metric | Enzymatic Assay | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Spectrophotometric measurement of NADH produced by xylose dehydrogenase. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. |
| Linearity | 0.25 to 15 mg/dL (R² = 0.9996–0.9999)[1] | Good linearity with isotope dilution assays.[2] | Wide dynamic range, often spanning 5-6 orders of magnitude.[3] |
| Accuracy (Bias) | Mean bias of -16.08 mg compared to phloroglucinol method.[1] | High accuracy with isotope dilution; some methods show <3% variation.[2] | High accuracy, with bias generally within ±15%. |
| Precision (%CV) | Within-run CV: 1.08% - 32.7%; Between-run CV: 1.53% (on select analyzers).[1] | <3% variation for calibration curve points in serum.[2] | Intra-batch CV typically <10%.[3] |
| Limit of Detection (LOD) | 0.140 mg/L[4] | High sensitivity, capable of detecting low levels of labeled compounds. | As low as <1.0 ng/mL in various biological matrices.[3] |
| Limit of Quantification (LOQ) | 0.46 mg/L[4] | 1.8 µg/mL for xylose in plasma.[5] | 0.7 µg/mL for xylose in plasma.[5] |
| Sample Throughput | High, suitable for automation.[1] | Moderate, limited by derivatization and run times. | High, with rapid analysis times. |
| Specificity | High for D-xylose, but potential for cross-reactivity with high concentrations of D-glucose.[4] | High, especially with mass spectrometric detection. | Very high, due to the selectivity of tandem mass spectrometry. |
Experimental Protocols
Detailed methodologies for the key analytical platforms are outlined below. These protocols are based on established methods and provide a framework for the measurement of this compound.
Enzymatic Assay for D-Xylose Quantification
This method is based on the activity of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.
Sample Preparation:
-
Urine samples can be diluted with buffer as needed to fall within the linear range of the assay.
-
For samples with high glucose concentrations, a pre-incubation step with hexokinase and ATP can be included to eliminate glucose interference.[4]
Assay Procedure:
-
Reagent 1 (R1) Preparation: Prepare a solution of NAD+ in a suitable buffer (e.g., phosphate buffer).
-
Reagent 2 (R2) Preparation: Prepare a solution of xylose dehydrogenase in the same buffer.
-
Reaction:
-
Mix the sample with R1 and incubate for 5 minutes.
-
Add R2 to the mixture and incubate for another 5 minutes.
-
-
Measurement: Measure the change in absorbance at 340 nm before and after the addition of R2.
-
Quantification: Calculate the D-xylose concentration based on a standard curve prepared with known concentrations of D-xylose.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
GC-MS analysis of sugars requires derivatization to increase their volatility. An isotope dilution method using a stable isotope-labeled internal standard is recommended for accurate quantification.
Sample Preparation and Derivatization:
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., [13C5]-Xylose) to the sample.
-
Deproteinization: For biological samples like plasma or serum, precipitate proteins using a suitable agent (e.g., acetonitrile) and centrifuge to collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization: A two-step derivatization process is common for sugars:
-
Oximation: React the dried sample with an oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to convert the open-chain aldehyde/ketone group to an oxime.
-
Silylation: React the oxime with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to convert hydroxyl groups to trimethylsilyl ethers.
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for sugar analysis (e.g., DB-5).
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Temperature Program: Employ a temperature gradient to separate the derivatized xylose from other sample components.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS offers high sensitivity and specificity for the direct analysis of sugars in complex matrices, often without the need for extensive derivatization.
Sample Preparation:
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., [13C5]-Xylose) to the sample.
-
Protein Precipitation: For biological samples, precipitate proteins with a solvent like acetonitrile, vortex, and centrifuge.
-
Dilution: Dilute the supernatant with the initial mobile phase as needed.
LC-MS/MS Analysis:
-
Column: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the retention and separation of polar analytes like xylose.
-
Mobile Phase: Use a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Ionization: Employ electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both this compound and the internal standard to ensure highly selective and sensitive quantification.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical platforms.
Caption: Workflow for the enzymatic measurement of Xylose.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. libios.fr [libios.fr]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
A Comparative Guide: Xylose-d2 vs. Unlabeled Xylose for Illuminating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, understanding the flow of molecules through various pathways is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate these complex networks. This guide provides a comprehensive comparison between the use of deuterium-labeled xylose (xylose-d2) and unlabeled xylose in metabolic pathway studies, offering insights into their respective applications, experimental considerations, and the nature of the data they generate.
The Fundamental Difference: Tracing the Path of Metabolism
The core distinction between using this compound and unlabeled xylose lies in the ability to trace the metabolic fate of the xylose molecule. Unlabeled xylose provides a snapshot of the overall metabolite pool sizes at a given time point. In contrast, this compound, a stable, non-radioactive isotopologue of xylose, acts as a tracer. By introducing a "heavy" version of xylose into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites. This allows for the direct measurement of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic view of cellular metabolism.
Key Applications and Insights
| Feature | This compound (Labeled) | Unlabeled Xylose |
| Primary Application | Metabolic Flux Analysis (MFA) | Steady-state metabolomics |
| Key Insights | - Pathway activity and flux rates- Relative contributions of different pathways- Identification of active metabolic routes- Elucidation of metabolic reprogramming in disease | - Relative and absolute metabolite concentrations- Identification of metabolic bottlenecks based on pool sizes- Overall metabolic state of the system |
| Data Generated | Mass isotopomer distributions, fractional labeling, flux maps | Metabolite peak intensities/areas, concentration profiles |
Experimental Comparison: A Head-to-Head Look
To illustrate the practical differences, the following tables outline a hypothetical comparative experiment using a mammalian cell line.
Table 1: Experimental Design
| Parameter | This compound Experiment | Unlabeled Xylose Experiment |
| Cell Culture Medium | Glucose-free medium supplemented with a known concentration of this compound | Glucose-free medium supplemented with the same concentration of unlabeled xylose |
| Incubation Time | Time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to track label incorporation | Single time point (e.g., 24 hours) to assess steady-state metabolite levels |
| Metabolite Extraction | Quenching with cold methanol and subsequent extraction | Quenching with cold methanol and subsequent extraction |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Data Analysis | Mass isotopomer distribution analysis to determine labeling patterns | Peak integration and comparison to standards for quantification |
Table 2: Expected Quantitative Data from LC-MS/MS Analysis
This table presents hypothetical data to demonstrate the type of information obtained from each experimental approach. The values for this compound represent the percentage of the metabolite pool that has incorporated deuterium from the tracer.
| Metabolite | This compound Experiment (Fractional Labeling at 24h) | Unlabeled Xylose Experiment (Relative Concentration) |
| Xylulose-5-phosphate | 95% | 1.00 |
| Ribose-5-phosphate | 85% | 0.85 |
| Sedoheptulose-7-phosphate | 70% | 0.60 |
| Fructose-6-phosphate | 60% | 1.20 |
| Glyceraldehyde-3-phosphate | 55% | 0.90 |
| Lactate | 40% | 2.50 |
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Media Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum and either 10 mM unlabeled xylose or 10 mM this compound.
-
Labeling: Once cells reach approximately 50% confluency, replace the standard medium with the prepared xylose-containing medium.
-
Time Course Sampling (for this compound): At designated time points (e.g., 0, 1, 4, 8, 24 hours), proceed with metabolite extraction. For the unlabeled xylose experiment, extract metabolites at a single endpoint (e.g., 24 hours).
Protocol 2: Metabolite Extraction
-
Quenching: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Cell Lysis: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Data Acquisition (this compound): Perform full scan analysis to capture the mass isotopomer distributions of key metabolites.
-
Data Acquisition (Unlabeled Xylose): Perform targeted analysis using known m/z values for the metabolites of interest.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.
Caption: General experimental workflow for a stable isotope tracing study.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and unlabeled xylose depends entirely on the research question. For investigators seeking to understand the dynamic activity of metabolic pathways and quantify the flow of carbon through the cellular machinery, this compound is the indispensable tool. It provides a level of detail that is unattainable with unlabeled substrates.
Conversely, for studies focused on determining the overall metabolic state and identifying significant changes in metabolite concentrations under different conditions, unlabeled xylose provides a robust and cost-effective approach.
By understanding the strengths and applications of each, researchers can select the appropriate tool to unlock new insights into the complex and dynamic world of cellular metabolism.
Comparative Analysis of D-Xylose Absorption Across Intestinal Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-xylose absorption rates in different segments of the small intestine, supported by experimental data. The information contained herein is intended to assist researchers and professionals in the fields of drug development and gastrointestinal physiology in understanding the regional differences in the absorption of this model monosaccharide.
D-xylose, a five-carbon sugar, is a valuable tool in clinical and preclinical studies for assessing the integrity and absorptive capacity of the proximal small intestine. Unlike many other sugars, its absorption does not depend on enzymatic digestion, making it a direct measure of mucosal health and permeability.[1] Understanding the differential absorption of D-xylose along the length of the small intestine is crucial for interpreting these diagnostic tests and for developing drug delivery systems that target specific intestinal regions.
Quantitative Comparison of D-Xylose Absorption
Experimental data from in vivo studies in rats provide a quantitative comparison of D-xylose absorption rates across different segments of the small intestine. The following table summarizes the absorption rates in the proximal jejunum, distal jejunum, and distal ileum.
| Intestinal Segment | Mean D-Xylose Absorption Rate (μmoles/gm dry wt/hr) | Standard Error of the Mean (SEM) |
| Proximal Jejunum | 2611 | 206 |
| Distal Jejunum | 2983 | 324 |
| Distal Ileum | 2541 | 117 |
Data derived from the control group in a study by Das et al. (2001) investigating the effects of fasting on D-xylose absorption in rats.[2]
The data indicates that D-xylose is readily absorbed throughout the small intestine, with the highest rate observed in the distal jejunum. While there are numerical differences between the segments, a study on fasting rats showed no statistically significant changes in xylose absorption in any segment, suggesting a relatively consistent passive absorption along the small intestine under normal conditions.[2]
Further research comparing the small and large intestines has demonstrated significantly greater absorption in the small intestine. One study found that after 60 minutes, D-xylose absorption was moderate in the mid-gut of the small intestine (57.0%), while it was practically insignificant in the large intestine (4.9%).[3] The uptake of D-xylose in everted sacs of the small intestine was also found to be approximately 20 times greater than in those of the large intestine.[3]
Mechanism of D-Xylose Transport
The primary mechanism for D-xylose absorption in the human jejunum at clinically relevant concentrations is passive diffusion.[4] This is supported by the linear relationship observed between initial D-xylose concentrations and absorption rates.[4] While there may be a minor component of co-transport with D-glucose, passive diffusion is the predominant process.[4] This indicates that the absorption of D-xylose is largely dependent on the mucosal surface area and permeability rather than on specific transporters.[4]
Figure 1. Simplified diagram of passive D-xylose transport across the intestinal epithelium.
Experimental Protocols
The quantitative data presented in this guide is primarily based on in vivo intestinal loop absorption studies in rats. This methodology allows for the direct measurement of substrate disappearance from a defined intestinal segment with intact blood supply.
In Vivo Intestinal Loop Absorption Study
Objective: To determine the rate of D-xylose absorption from different segments of the small intestine in a live animal model.
Animals: Adult albino rats (weighing 250-300 grams) are typically used.[2] The animals are fasted overnight with free access to water before the experiment.
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.
-
Surgical Preparation: A midline abdominal incision is made to expose the small intestine.
-
Intestinal Loop Formation: The small intestine is carefully handled, and several loops of approximately equal length are prepared from the proximal jejunum to the distal ileum.[2] These loops are numbered sequentially from the oral to the aboral direction.
-
D-xylose Administration: A known volume and concentration of D-xylose solution (e.g., 300 mM) is injected into each ligated intestinal loop.[2]
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is kept warm to maintain body temperature. The loops are incubated for a specific period (e.g., 1 hour).
-
Sample Collection and Analysis: After the incubation period, the animal is euthanized. The intestinal loops are re-exposed, and the remaining fluid within each loop is collected. The concentration of D-xylose in the collected fluid is determined using a suitable analytical method, such as a colorimetric assay.
-
Calculation of Absorption: The amount of D-xylose absorbed is calculated as the difference between the initial amount injected and the amount recovered from the loop. The absorption rate is then normalized to the dry weight of the intestinal tissue of the loop and the incubation time, expressed as μmoles/gm dry wt/hr.
Figure 2. Workflow for the in vivo intestinal loop absorption study.
Alternative Experimental Models
Other established models for studying intestinal absorption include:
-
In Situ Single-Pass Intestinal Perfusion (SPIP): This technique involves perfusing a solution containing the test substance through a cannulated segment of the intestine in an anesthetized animal. It allows for the determination of permeability coefficients under controlled experimental conditions with an intact blood supply.
-
Everted Gut Sac Technique: In this in vitro method, a segment of the small intestine is removed, everted, filled with a buffer solution, and incubated in a solution containing the test substance. The appearance of the substance inside the sac is measured over time to determine the transport rate.
References
- 1. Gastric absorption of D-xylose in the rat: its influence on the D-xylose absorption test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Comparative assessment of D-xylose absorption between small intestine and large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal gluconeogenesis and glucose transport according to body fuel availability in rats - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory variability in the analysis of Xylose-d2
A comparative guide for researchers and drug development professionals on the reproducibility of D-xylose quantification.
This guide provides an objective comparison of the performance of different analytical methods for D-xylose analysis across various settings, drawing upon available experimental data. While the specific focus of this guide is on D-xylose, the methodologies and variability observed can be informative for the analysis of its deuterated counterpart, Xylose-d2, which is often used as an internal standard or tracer in metabolic studies. The data presented here is intended to help researchers and scientists make informed decisions when selecting an analytical method and to understand the potential for inter-laboratory variability.
Data Presentation
The following tables summarize the quantitative data on the precision and accuracy of different analytical methods for D-xylose determination.
Table 1: Cross-Validation of an Enzymatic Method for D-Xylose in Urine Across Different Automated Analyzers [1]
| Analyte Concentration | Parameter | Cobas c502 (Roche) | ILab 600 (Werfen) | Dimension Vista 1500 (Siemens) |
| Low Level (0.55 mg/dL) | Mean (mg/dL) | 0.730 | 0.644 | 0.522 |
| SD | 0.006 | 0.013 | 0.010 | |
| CV (%) | 0.8 | 2.0 | 1.8 | |
| Inaccuracy (%) | 32.7 | 17.2 | 5.1 | |
| Low Quality Control (1.5 mg/dL) | Imprecision and Inaccuracy | <15% | <15% | <15% |
| Medium Quality Control (6 mg/dL) | Imprecision and Inaccuracy | <15% | <15% | <15% |
| High Quality Control (11.5 mg/dL) | Imprecision and Inaccuracy | <15% | <15% | <15% |
Table 2: Intra- and Inter-Assay Precision of a Modified Phloroglucinol-Based Assay for D-Xylose [2]
| Sample Type | Analyte Concentration (mg/L) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Urine | LOQ (0.125) | 6.02 | 6.45 |
| QC Low | <2.15 | <2.15 | |
| QC Medium | <2.15 | <2.15 | |
| QC High | <2.15 | <2.15 | |
| Serum | LOQ (0.125) | 8.86 | 10.00 |
| QC Low | <2.15 | <2.15 | |
| QC Medium | <2.15 | <2.15 | |
| QC High | <2.15 | <2.15 |
Experimental Protocols
Enzymatic Method for D-Xylose Measurement
This method utilizes the enzyme β-xylose dehydrogenase for the specific quantification of D-xylose. The general protocol is as follows[1][3]:
-
Sample Preparation : Urine samples are diluted to ensure the D-xylose concentration falls within the linear range of the assay (typically between 0.002 and 1.00 g/L).[3]
-
Reaction Mixture :
-
Reagent 1 (R1), containing NAD+ in a phosphate buffer, is mixed with the prepared sample.
-
The mixture is incubated for 5 minutes.
-
Reagent 2 (R2), containing β-xylose dehydrogenase (β-XDH) in a phosphate buffer, is added.
-
The mixture is incubated for an additional 5 minutes.
-
-
Detection : The conversion of β-D-xylose to D-xylonic acid by β-XDH is coupled with the reduction of NAD+ to NADH. The amount of NADH formed is stoichiometric to the amount of D-xylose and is measured by the increase in absorbance at 340 nm.[3]
-
Calibration : A single-point calibration is typically performed using a standard solution of D-xylose and a water blank.[1]
Modified Phloroglucinol-Based Assay for D-Xylose Quantification
This colorimetric method is a common technique for D-xylose determination. An improved and validated version of this assay has been developed for enhanced sensitivity.[2]
-
Sample Preparation : Urine or serum samples are collected. Spiked samples for quality control are prepared at various concentrations.
-
Reaction : The assay is based on the reaction of xylose with a phloroglucinol reagent in the presence of acid to produce a colored complex.
-
Detection : The absorbance of the resulting colored solution is measured spectrophotometrically.
-
Validation Parameters : The method is validated for linearity, accuracy, precision (intra- and inter-assay), and the limit of quantification (LOQ). For instance, the LOQ might be defined as the lowest concentration with a coefficient of variation (CV) of less than 20%.[2]
Visualizations
Caption: General experimental workflow for the analysis of D-xylose in biological samples.
Caption: Enzymatic conversion of D-xylose for quantification.
References
- 1. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Comparative Guide to Xylose Metabolism: Unraveling the Xylose Reductase and Xylose Isomerase Pathways with Xylose-d2
For Researchers, Scientists, and Drug Development Professionals
The efficient utilization of xylose, the second most abundant sugar in lignocellulosic biomass, is a cornerstone of sustainable bioproduction. Two primary metabolic routes have been engineered in microorganisms for this purpose: the xylose reductase (XR-XDH) pathway and the xylose isomerase (XI) pathway. Understanding the intricacies of these pathways is paramount for optimizing the production of biofuels and other valuable chemicals. This guide provides an objective comparison of these two pathways, leveraging the power of isotopic labeling with Xylose-d2 to elucidate their performance, and is supported by experimental data and detailed protocols.
Unveiling the Metabolic Routes: Xylose Reductase vs. Xylose Isomerase
The catabolism of xylose in engineered microorganisms primarily follows one of two heterologous pathways.
The xylose reductase (XR-XDH) pathway , commonly found in xylose-utilizing yeasts, is a two-step process. First, xylose is reduced to xylitol by xylose reductase (XR), a reaction that predominantly utilizes NADPH as a cofactor. Subsequently, xylitol is oxidized to xylulose by xylitol dehydrogenase (XDH), with NAD+ as the preferred cofactor. This difference in cofactor preference can lead to a redox imbalance within the cell, often resulting in the accumulation of the byproduct xylitol.
In contrast, the xylose isomerase (XI) pathway , prevalent in bacteria, offers a more direct route. A single enzyme, xylose isomerase (XI), catalyzes the direct conversion of xylose to xylulose. This pathway avoids the cofactor imbalance inherent to the XR-XDH pathway and, in theory, can achieve a higher yield of the final product.
Xylose Reductase (XR-XDH) Pathway.
Xylose Isomerase (XI) Pathway.
The Role of this compound in Pathway Elucidation
To move beyond theoretical comparisons, stable isotope tracers like deuterium-labeled xylose (this compound) are invaluable tools. By introducing this compound into the fermentation medium, researchers can track the fate of the deuterium atoms as they are incorporated into various metabolites. This technique, known as metabolic flux analysis, provides a quantitative understanding of the carbon flow through the metabolic network.
Specifically, this compound can be used to:
-
Determine Pathway Dominance: By analyzing the isotopic enrichment in key intermediates and final products, the predominant pathway for xylose utilization can be identified.
-
Quantify Metabolic Fluxes: The rate of xylose consumption and the flux through each pathway can be precisely calculated.
-
Trace Byproduct Formation: The amount of xylitol produced via the XR-XDH pathway can be accurately quantified by tracking the deuterium label.
-
Identify Metabolic Bottlenecks: The accumulation of labeled intermediates can pinpoint enzymatic steps that are rate-limiting.
A Comparative Guide to Non-Radioactive Tracers: Validating Xylose-d2 for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xylose-d2 with other commonly used isotopic tracers for in vivo research, focusing on its validation as a safe and effective tool for studying metabolic pathways. We present a synthesis of available data, detailed experimental protocols, and objective comparisons to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Isotopic Tracers in Metabolic Research
In vivo metabolic studies rely on the use of isotopically labeled molecules, or tracers, to follow the fate of substrates through complex biochemical pathways. For decades, radioactive isotopes like Carbon-14 (¹⁴C) have been the gold standard due to their high sensitivity. However, concerns over radiation exposure have driven the development and adoption of stable, non-radioactive isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C).[1][2] These stable isotopes offer a safer alternative for both researchers and study subjects, enabling a wide range of metabolic investigations in preclinical and clinical settings.[1][2]
Xylose, a five-carbon sugar, is a key intermediate in the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.[3][4] Tracing the metabolism of xylose provides valuable insights into the activity of this pathway, which is often dysregulated in diseases such as cancer and metabolic syndrome. This guide focuses on the validation of deuterated xylose (this compound) as a non-radioactive tracer and compares its performance with ¹⁴C-xylose and ¹³C-xylose.
Comparison of Xylose Isotopic Tracers
The choice of an isotopic tracer depends on several factors, including the specific metabolic pathway under investigation, the analytical instrumentation available, and safety considerations. Below is a comparative summary of the key characteristics of this compound, ¹³C-xylose, and ¹⁴C-xylose.
| Feature | This compound (Deuterated Xylose) | ¹³C-Xylose (Carbon-13 Xylose) | ¹⁴C-Xylose (Carbon-14 Xylose) |
| Tracer Type | Stable Isotope | Stable Isotope | Radioactive Isotope |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography |
| Safety Profile | Non-radioactive, generally considered safe for in vivo use.[1] | Non-radioactive, generally considered safe for in vivo use.[1] | Radioactive, requires specialized handling and disposal procedures. Poses a radiation exposure risk. |
| Sensitivity | High with modern MS instrumentation. | High with modern MS instrumentation. | Very high, allowing for the use of very small tracer amounts. |
| Cost | Generally lower than ¹³C-labeled compounds. | Generally higher than deuterated compounds. | Can be costly due to production and handling requirements. |
| Potential Issues | Potential for kinetic isotope effects which may alter reaction rates. Possible chromatographic shifts compared to the unlabeled compound. | Minimal kinetic isotope effect. Co-elutes with the unlabeled compound, simplifying analysis. | Disposal of radioactive waste. Regulatory hurdles for use in humans. |
| Primary Applications | Metabolic flux analysis, particularly for pathways involving C-H bond cleavage. | Metabolic flux analysis, widely used for tracing carbon backbones through metabolic networks. | Historically used for absorption, distribution, metabolism, and excretion (ADME) studies.[5][6][7][8] |
Experimental Data: A Comparative Overview
Direct comparative studies validating the in vivo performance of this compound against ¹⁴C-xylose and ¹³C-xylose are limited in the publicly available literature. However, we can synthesize data from individual studies on each tracer to provide a comparative perspective.
¹⁴C-Xylose: Distribution and Metabolism
Studies using D-xylose-1-¹⁴C have provided foundational knowledge on the in vivo fate of xylose.
-
Absorption and Excretion: Following oral administration in rats and mice, the majority of ¹⁴C-xylose is absorbed and subsequently excreted in the urine.[6]
-
Tissue Distribution: In pigs, the highest retention of ¹⁴C was observed in the muscle, followed by the spleen, pancreas, liver, and heart.[5]
-
Oxidation to CO₂: A significant portion of administered D-xylose-1-¹⁴C is oxidized to ¹⁴CO₂, with studies in humans showing that approximately 15.5% of the infused label is expired as ¹⁴CO₂ within 6 hours.[5] This demonstrates that xylose is not just an inert sugar but is actively metabolized.
-
Metabolic Fate: In vitro studies with liver extracts have shown the oxidation of D-xylose-1-¹⁴C to D-xylonic acid-1-¹⁴C.[5]
| Parameter | Finding | Species | Reference |
| Tissue Distribution (retained ¹⁴C) | Muscle > Spleen > Pancreas > Liver > Heart > Kidney | Pig | [5] |
| Oxidation to CO₂ (% of infused dose) | 15.5% within 6 hours | Human | [5] |
| Primary Excretion Route | Urine | Rat, Mouse | [6] |
¹³C-Xylose: Metabolic Flux Analysis
¹³C-labeled xylose is utilized in metabolic flux analysis (MFA) to quantify the flow of carbon through metabolic pathways.
-
Pentose Phosphate Pathway (PPP) Flux: Studies in microorganisms have used ¹³C-xylose to trace its entry into the PPP and subsequent conversion to glycolytic and TCA cycle intermediates.
-
Co-utilization with Glucose: ¹³C-MFA has been employed to study the dynamics of glucose and xylose co-consumption, which is relevant for biofuel production from lignocellulosic biomass.
This compound: A Promising Non-Radioactive Alternative
While direct in vivo validation studies for this compound are emerging, the broader use of deuterated tracers provides a strong basis for its application.
-
Advantages of Deuterium Labeling: Deuterium has a very low natural abundance, which minimizes background signal and enhances the sensitivity of detection.[14] The short T1 relaxation time of deuterium allows for rapid data acquisition in NMR-based studies.[14]
-
Tracing Anabolic Pathways: Deuterated glucose (a close analog of xylose) has been successfully used to trace the synthesis of macromolecules like lipids, providing insights into anabolic metabolism.
-
Potential for Kinetic Isotope Effect: The larger mass difference between deuterium and hydrogen can lead to a more pronounced kinetic isotope effect (KIE) compared to ¹³C and ¹²C.[13] This means that enzyme-catalyzed reactions involving the cleavage of a C-D bond may be slower than those involving a C-H bond. While this can be a confounding factor, it can also be exploited to probe reaction mechanisms.
Experimental Protocols
Detailed and standardized protocols are crucial for the successful implementation of in vivo tracer studies.
General Workflow for In Vivo Stable Isotope Tracer Studies
The following diagram outlines the key steps involved in a typical in vivo stable isotope tracing experiment.
In vivo stable isotope tracing workflow.
Protocol for In Vivo this compound Administration and Sample Analysis
This protocol provides a general framework that should be optimized for specific animal models and research questions.
1. Animal Preparation and Acclimatization:
- House animals in a controlled environment with a regular light-dark cycle.
- Provide ad libitum access to standard chow and water.
- Acclimatize animals to handling and experimental procedures to minimize stress.
2. Tracer Administration:
- Preparation of Dosing Solution: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the animal's body weight.
- Administration Route:
- Oral Gavage: For studies on absorption and first-pass metabolism.
- Intravenous (IV) Infusion: To bypass absorption and directly introduce the tracer into circulation. A bolus dose may be followed by a continuous infusion to achieve a steady state of tracer enrichment in the plasma.[15]
3. Sample Collection:
- Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and several points post-administration) into tubes containing an anticoagulant (e.g., EDTA). Immediately place on ice and centrifuge to separate plasma.
- Tissue Collection: At the end of the study, euthanize the animal and rapidly collect tissues of interest. Freeze-clamp tissues in liquid nitrogen to quench metabolic activity.[15]
- Store all samples at -80°C until analysis.
4. Metabolite Extraction:
- Plasma: Perform protein precipitation by adding a cold solvent (e.g., methanol or acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.
- Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cell debris and collect the supernatant.
5. Mass Spectrometry Analysis:
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) for the separation and detection of xylose and its metabolites.
- Chromatography: Employ a suitable LC column (e.g., HILIC for polar metabolites) to achieve good separation of xylose and its isomers.
- Data Acquisition: Acquire data in full scan mode to detect all isotopologues of xylose and its downstream metabolites. Targeted MS/MS analysis can be used for confirmation and quantification.[16][17]
6. Data Analysis:
- Isotopologue Distribution: Determine the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms) for xylose and its metabolites.
- Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of all relevant isotopes.
- Metabolic Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the rates of metabolic pathways based on the isotopic labeling patterns.
Metabolic Pathway of Xylose
Xylose enters central carbon metabolism primarily through the pentose phosphate pathway (PPP). The following diagram illustrates the key steps.
Entry of xylose into the pentose phosphate pathway.
Conclusion
This compound presents a valuable and safe alternative to radioactive tracers for in vivo metabolic studies. Its non-radioactive nature makes it suitable for a broader range of research applications, including studies in humans. While direct comparative data with ¹⁴C-xylose and ¹³C-xylose is still emerging, the principles of stable isotope tracing are well-established, and the analytical methods for detecting deuterated compounds are robust. The potential for kinetic isotope effects with deuterated tracers should be considered during experimental design and data interpretation. As research continues to advance, this compound is poised to become an indispensable tool for elucidating the complexities of the pentose phosphate pathway and its role in health and disease.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorbed dose from 14C xylose and 14C mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Deuterated Metabolic Imaging (DMI) â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 15. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the debate often centers on the use of stable isotope-labeled internal standards, particularly deuterated compounds, versus non-deuterated (typically structural analog) internal standards. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable IS for your bioanalytical needs.
Internal standards are essential for correcting variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing accurate normalization.[2] While both deuterated and non-deuterated standards aim to fulfill this role, their fundamental properties lead to significant differences in performance.
Quantitative Performance Comparison
The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following table summarizes a comparative analysis of a deuterated (stable isotope-labeled) internal standard versus a non-deuterated (structural analog) internal standard for the quantification of the immunosuppressant drug tacrolimus in whole blood by LC-MS/MS.
| Performance Metric | Deuterated Internal Standard (Tacrolimus-¹³C,D₂) | Non-Deuterated Internal Standard (Ascomycin - Structural Analog) | Key Takeaway |
| Matrix Effect | -16.64% | -28.41% | The deuterated IS experiences matrix effects that are much closer to the analyte (-16.04% to -29.07%), indicating it tracks and compensates for signal suppression or enhancement more effectively.[3] |
| Absolute Recovery | 78.37% | 75.66% | Both internal standards show comparable recovery to the analyte (74.89% - 76.36%), suggesting similar behavior during the extraction process.[3] |
| Process Efficiency | 65.35% | 54.18% | The higher process efficiency with the deuterated IS reflects its superior ability to compensate for both matrix effects and recovery losses.[3] |
| Imprecision (%CV) | <3.09% | <3.63% | The deuterated IS provides slightly better precision, indicating more consistent and reproducible results.[3] |
| Accuracy (% Bias) | 99.55% - 100.63% | 97.35% - 101.71% | Both internal standards provide high accuracy, but the range is tighter with the deuterated standard, signifying a closer agreement with the true value.[3] |
In a separate study on the analysis of 59 pesticides in complex cannabis matrices, the use of deuterated internal standards demonstrated a dramatic improvement in data quality. Without an internal standard, accuracy values differed by more than 60% and the relative standard deviation (RSD) was over 50%.[4] Upon the introduction of deuterated internal standards, the accuracy improved to within 25% and the RSD dropped below 20%.[4]
The Physicochemical Rationale
The closer physicochemical properties of a deuterated internal standard to its non-labeled counterpart are the primary reason for its superior performance.[5] Deuterium substitution results in a minimal change in the molecule's polarity and ionization potential.[5] In contrast, a structural analog, while similar, will inevitably have differences in its chemical structure, leading to potential variations in extraction efficiency, chromatographic retention time, and ionization response.[6]
However, it is crucial to note that even deuterated standards are not always a perfect solution. The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time, a phenomenon known as the "isotope effect".[7] If this chromatographic separation occurs in a region of variable ion suppression, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[8]
Experimental Protocols
To rigorously evaluate the performance of an internal standard, the following key experiments are essential during method validation.
Matrix Effect Assessment
Objective: To evaluate the effect of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Blank matrix sample.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The matrix effect of the analyte and internal standard should be comparable.
Recovery Evaluation
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A: Blank matrix spiked with the analyte and internal standard before extraction.
-
Set B: Blank matrix extract spiked with the analyte and internal standard after extraction.
-
-
Process and analyze both sets of samples.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%.
Precision and Accuracy Determination
Objective: To assess the closeness of repeated measurements (precision) and the agreement with the true value (accuracy).
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and internal standard into the biological matrix.
-
Analyze at least five replicates of each QC level within the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Precision is calculated as the relative standard deviation (%RSD) or coefficient of variation (%CV) of the measurements at each concentration level. Acceptance criteria are typically ≤15% RSD (≤20% at the Lower Limit of Quantification, LLOQ).
-
Accuracy is calculated as the percent bias from the nominal concentration:
-
Accuracy (%) = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100
-
-
Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ).
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the underlying principles of internal standard selection.
Caption: Bioanalytical workflow with an internal standard.
Caption: Rationale for internal standard performance.
Conclusion
The choice between a deuterated and a non-deuterated internal standard has profound implications for the quality of bioanalytical data. While structural analogs can be a viable option when a stable isotope-labeled standard is unavailable or cost-prohibitive, the experimental evidence strongly supports the superiority of deuterated internal standards. Their ability to more closely mimic the analyte of interest throughout the analytical process leads to more effective compensation for matrix effects and variability, ultimately resulting in higher accuracy and precision. For robust and reliable quantitative bioanalysis, the deuterated internal standard remains the gold standard.
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
Evaluating the Kinetic Isotope Effect of Xylose-d2 in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) of xylose-d2 in key enzymatic reactions within the xylose metabolic pathway. Due to a scarcity of direct experimental data on this compound, this document synthesizes available information on related deuterated substrates and outlines detailed experimental protocols to facilitate further research in this area. Understanding the KIE of this compound is crucial for elucidating enzyme mechanisms, designing enzyme inhibitors, and engineering metabolic pathways for applications in biofuel production and drug development.
Introduction to the Kinetic Isotope Effect in Xylose Metabolism
The kinetic isotope effect is a powerful tool for investigating the rate-limiting steps and transition state structures of enzyme-catalyzed reactions. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in the substrate (e.g., this compound), researchers can observe changes in the reaction rate. A significant KIE (typically >1) indicates that the C-H bond at the labeled position is broken or formed in the rate-determining step of the reaction.
Xylose is a five-carbon sugar that is metabolized by a variety of organisms through several enzymatic pathways. The two primary pathways for xylose utilization involve:
-
The Oxidoreductase Pathway: Found predominantly in yeasts and fungi, this pathway involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).
-
The Isomerase Pathway: Common in bacteria, this pathway features the direct isomerization of D-xylose to D-xylulose by xylose isomerase (XI).
D-xylulose from both pathways is then phosphorylated and enters the pentose phosphate pathway.
Comparative Kinetic Data
Xylose Reductase (XR)
Xylose reductase (EC 1.1.1.307) catalyzes the NADPH- or NADH-dependent reduction of D-xylose to xylitol.
Table 1: Kinetic Parameters for Xylose Reductase
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Primary Deuterium KIE (Dkcat/Km) |
| Candida tenuis | D-Xylose | - | - | - | 2.09 ± 0.31 (with NADH) |
| Chaetomium thermophilum | D-Xylose | 22.3 ± 6.1 | 11.4 ± 1.1 | 511 | Not Reported |
| Candida tropicalis | D-Xylose | - | 240 | - | Not Reported |
Data for C. tenuis from a study on NADH-dependent reduction. Data for C. thermophilum and C. tropicalis with NADPH.
The reported primary deuterium isotope effect of 2.09 for xylose reductase from Candida tenuis with NADH as the coenzyme suggests that the hydride transfer from the coenzyme to the substrate is a significant rate-limiting step in the catalytic mechanism.
Xylitol Dehydrogenase (XDH)
Xylitol dehydrogenase (EC 1.1.1.9) catalyzes the NAD+-dependent oxidation of xylitol to D-xylulose.
Table 2: Kinetic Parameters for Xylitol Dehydrogenase
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Primary Deuterium KIE |
| Aspergillus flavus | Xylitol | 16.2 | - | 2880 | Not Reported |
| Trichoderma reesei | Xylitol | 5.23 ± 0.68 | - | - | Not Reported |
There is currently no published data on the kinetic isotope effect of deuterated xylitol with xylitol dehydrogenase.
Xylose Isomerase (XI)
Xylose isomerase (EC 5.3.1.5) catalyzes the interconversion of D-xylose and D-xylulose.
Table 3: Kinetic Parameters for Xylose Isomerase
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Primary Deuterium KIE |
| Streptomyces rubiginosus | D-Xylose | - | - | 490 | Not Reported |
| Actinoplanes missouriensis | [2-2H]-D-Glucose | - | - | - | Normal (>1) |
A study on xylose isomerase from Actinoplanes missouriensis reported a normal primary deuterium KIE for the isomerization of [2-2H]-D-glucose, a substrate analogous to xylose. This suggests that the hydride transfer step is also rate-limiting in the isomerization of aldose sugars by this enzyme.
Experimental Protocols for Determining the Kinetic Isotope Effect of this compound
The following are generalized protocols for determining the KIE of this compound with xylose reductase, xylitol dehydrogenase, and xylose isomerase. These protocols can be adapted based on the specific properties of the enzyme and available instrumentation.
General Considerations
-
Synthesis of this compound: Xylose specifically deuterated at the C2 position (this compound) needs to be synthesized and its isotopic purity confirmed by mass spectrometry and NMR.
-
Enzyme Purification: The target enzyme (XR, XDH, or XI) should be purified to homogeneity to ensure accurate kinetic measurements.
-
Assay Conditions: Optimal buffer, pH, temperature, and cofactor concentrations should be determined for each enzyme.
Protocol for Xylose Reductase
-
Enzyme Assay: The activity of xylose reductase is typically monitored by following the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Kinetic Measurements:
-
Initial velocities are measured at various concentrations of both unlabeled xylose and this compound, while keeping the NADPH concentration saturating.
-
The data is fitted to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
-
KIE Calculation: The primary deuterium KIE is calculated as the ratio of the kcat/Km values for the unlabeled and deuterated substrates: DKIE = (kcat/Km)xylose / (kcat/Km)this compound.
Protocol for Xylitol Dehydrogenase
-
Enzyme Assay: The activity of xylitol dehydrogenase is monitored by following the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
-
Kinetic Measurements:
-
Synthesize xylitol-d2 by reducing this compound.
-
Measure initial velocities at various concentrations of both unlabeled xylitol and xylitol-d2, with a saturating concentration of NAD+.
-
Determine Km and Vmax for both substrates.
-
-
KIE Calculation: Calculate the KIE as described for xylose reductase.
Protocol for Xylose Isomerase
-
Enzyme Assay: The activity of xylose isomerase can be measured using a coupled assay. The D-xylulose produced is reduced by sorbitol dehydrogenase, and the accompanying oxidation of NADH is monitored at 340 nm.
-
Kinetic Measurements:
-
Measure initial velocities at various concentrations of both unlabeled xylose and this compound.
-
Determine Km and Vmax for both substrates.
-
-
KIE Calculation: Calculate the KIE as described above.
Visualizing Xylose Metabolic Pathways and Experimental Workflow
Signaling Pathways
The metabolism of xylose is intricately linked with the broader sugar signaling pathways of the cell, particularly in organisms like Saccharomyces cerevisiae that have been engineered to utilize xylose.
Head-to-head comparison of Xylose-d2 and L-arabinose-d2 in metabolic studies
A Guide for Researchers in Metabolic Pathway Analysis
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. Among these, deuterated pentoses like Xylose-d2 and L-arabinose-d2 offer unique advantages for probing the Pentose Phosphate Pathway (PPP) and related metabolic networks. This guide provides a head-to-head comparison of these two tracers, offering insights into their distinct metabolic fates, potential applications, and the experimental designs best suited for their use.
Disclaimer: Direct comparative performance studies on this compound and L-arabinose-d2 as metabolic tracers are limited in publicly available literature. The following comparison is based on the established metabolic pathways of their non-deuterated parent compounds and general principles of stable isotope tracing and metabolic flux analysis.
Metabolic Pathways: Different Entry Points, Converging Fates
The primary distinction between D-xylose and L-arabinose in metabolic studies lies in their different initial catabolic routes before converging on the Pentose Phosphate Pathway. Both are five-carbon sugars, but their stereochemistry dictates a unique series of enzymatic reactions for their assimilation.
D-xylose metabolism typically proceeds through one of two main pathways depending on the organism:
-
Oxido-Reductase Pathway (Eukaryotes): D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1]
-
Isomerase Pathway (Prokaryotes): Xylose isomerase directly converts D-xylose to D-xylulose.[1][2]
In both cases, the resulting D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate , a key intermediate that directly enters the non-oxidative branch of the Pentose Phosphate Pathway.[2]
L-arabinose follows a more complex pathway, primarily characterized in bacteria:
-
Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase.[3][4]
-
Phosphorylation: L-ribulose is then phosphorylated by L-ribulokinase to produce L-ribulose-5-phosphate.[3][4]
-
Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase converts L-ribulose-5-phosphate into D-xylulose-5-phosphate .[3][4]
Thus, both L-arabinose and D-xylose are ultimately converted to D-xylulose-5-phosphate before entering the central carbon metabolism via the PPP.[5] This convergence means that while their initial processing is distinct, their downstream metabolic fate is largely the same.
Inferred Comparative Performance
While direct experimental comparisons of the deuterated tracers are lacking, we can infer potential differences in their performance based on their distinct metabolic routes and regulation.
| Feature | This compound | L-arabinose-d2 | Rationale & Implications for Researchers |
| Metabolic Entry Point | Enters after conversion to D-xylulose. | Enters after a multi-step conversion to L-ribulose-5-P. | L-arabinose-d2 traces a longer, more specific upstream pathway, making it potentially useful for studying the activity of arabinose-specific enzymes. This compound provides a more direct tracer for xylulokinase and the non-oxidative PPP. |
| Pathway Specificity | The oxido-reductase pathway is common in fungi and yeasts.[1] | The isomerase pathway is well-characterized in bacteria like E. coli.[3] | The choice of tracer may depend on the organism being studied. Using the "native" sugar for that organism's primary pentose utilization pathway could yield more physiologically relevant data. |
| Regulatory Differences | Metabolism can be regulated by factors like cofactor availability (NADPH/NADH balance).[6] | In bacteria, the ara operon is a classic example of tightly regulated gene expression, induced by arabinose itself.[3] | L-arabinose-d2 could be a valuable tool for studying gene regulation and induction in prokaryotic systems. The metabolic flux of this compound might be more sensitive to the redox state of the cell. |
| Potential for Isotope Effects | The initial reduction/oxidation or isomerization steps could exhibit kinetic isotope effects. | The longer enzymatic pathway may present more opportunities for kinetic isotope effects to manifest. | Researchers should be aware that the deuterium label could potentially alter reaction rates compared to the unlabeled molecule, although this is a general consideration for all heavy isotope tracers. |
Quantitative Data Summary
The following table summarizes data from a human clinical trial comparing the postprandial effects of non-deuterated D-xylose and L-arabinose when co-ingested with sucrose. This data may suggest differences in the absorption and initial metabolic processing of these two pentoses.
Table 1: Postprandial Glucose and Insulin Responses to D-xylose and L-arabinose
| Parameter | Control Drink | L-arabinose Drink | D-xylose Drink |
| Glucose Cmax (mmol/L) | 8.0 ± 0.3 | 7.0 ± 0.2 | 7.2 ± 0.3 |
| Glucose Time to Peak (min) | 38 ± 3 | 48 ± 5 | 36 ± 2 |
| Insulin Cmax (pmol/L) | 483 ± 51 | 350 ± 39 | 388 ± 49 |
| Insulin Time to Peak (min) | 40 ± 3 | 52 ± 5 | 42 ± 4 |
Data adapted from a study on the effects of L-arabinose and D-xylose on glucose homeostasis.[7][8] Values are presented as mean ± SEM. Cmax refers to the maximum concentration.
The results indicate that both L-arabinose and D-xylose can lower the peak concentration of glucose and insulin after a sucrose-containing drink, with L-arabinose showing a tendency to delay the time to peak for both.[7] This suggests potential differences in their interaction with sugar transporters or digestive enzymes, which could influence their uptake rates when used as tracers.
Experimental Protocols
A generalized protocol for a stable isotope tracing experiment in cell culture is provided below. This protocol can be adapted for use with either this compound or L-arabinose-d2.
Objective: To measure the incorporation of deuterium from this compound or L-arabinose-d2 into downstream metabolites of the PPP and glycolysis.
Materials:
-
Mammalian cells of interest (e.g., cancer cell line)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound or L-arabinose-d2
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS grade solvents
-
Liquid chromatography-mass spectrometry (LC-MS) system
Workflow:
Detailed Steps:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to approximately 80% confluency.
-
Tracer Introduction: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of this compound or L-arabinose-d2 and dFBS. Remove the standard medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic labeling of downstream metabolites. The "0" time point serves as a negative control.
-
Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator or lyophilizer.
-
Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using an LC-MS method optimized for polar metabolites.
-
Collect full scan data to identify metabolites and their mass isotopologue distributions (MIDs). The mass shift corresponding to the number of deuterium atoms incorporated will be observed.
-
Process the data using specialized software to correct for the natural abundance of isotopes and calculate the fractional enrichment of deuterium in each metabolite over time.
-
Conclusion
While both this compound and L-arabinose-d2 serve as valuable tracers for investigating the pentose phosphate pathway, their distinct entry points into metabolism offer researchers different opportunities.
-
This compound is a more direct tracer for the central non-oxidative PPP, making it suitable for studies focused on the flux through this part of the pathway and the activity of xylulokinase.
-
L-arabinose-d2 provides a tool to investigate the longer, often tightly regulated, upstream pathway of arabinose catabolism, which is particularly relevant in microbial systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of D-ribose as a cometabolite in D-xylose metabolism by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Reciprocal Regulation of l-Arabinose and d-Xylose Metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Xylose Quantification: Benchmarking Isotope Dilution Mass Spectrometry Against Established Reference Methods
For researchers, scientists, and drug development professionals, the accurate quantification of xylose is critical in various applications, from clinical diagnostics to biofuel development. This guide provides an objective comparison of a modern isotope dilution mass spectrometry method for Xylose-d2 against established reference techniques, supported by experimental data and detailed protocols.
The use of a deuterated internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) offers significant advantages in terms of accuracy and precision. By correcting for matrix effects and variations in sample preparation and instrument response, this isotope dilution approach is positioned as a potential gold standard. This guide benchmarks its performance against traditional colorimetric, enzymatic, and other chromatographic methods.
Performance Characteristics of Xylose Quantification Methods
The following table summarizes the key performance characteristics of various xylose quantification methods based on available experimental data. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Findings & Inter-method Correlations |
| This compound Isotope Dilution GC-MS | Gas chromatography separation with mass spectrometric detection, using a deuterated internal standard. | Not explicitly stated, but high sensitivity is implied. | Not explicitly stated. | Good linearity demonstrated with < 3% variation for calibration points. | A study comparing GC/MS with a colorimetric method on 27 sera samples showed a correlation coefficient of 0.952. However, 10 of the 27 samples differed by >10%, with some borderline-low xylose values by GC/MS being well within the normal range by the colorimetric method.[1] |
| Phloroglucinol (Colorimetric) | Dehydration of xylose to furfural in the presence of acid and heat, followed by reaction with phloroglucinol to form a colored complex. | ~0.5 mg/dL | ~1.5 mg/dL | 0.5 to 20 mg/dL | A comparison with a new enzymatic method on 224 urine samples showed a mean bias of -16.08 mg of xylose.[2] |
| Enzymatic Assay | Enzymatic oxidation of D-xylose by xylose dehydrogenase, leading to the production of NADH, which is measured spectrophotometrically. | 0.568 mg/dL (in buffer) | 1.89 mg/dL (in buffer) | Up to 10 mg/dL | An excellent level of agreement was found with the phloroglucinol method after cut-off adjustment (Kappa coefficient = 0.9531).[2] |
| High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection | Separation of xylose from other sugars on a specialized column with detection based on changes in the refractive index of the eluent. | 0.8 ppm | 2.5 ppm | 11–100 μ g/100 μL | HPLC is a common method for analyzing sugars in biomass hydrolysates and can be affected by co-eluting sugars.[3] |
Experimental Protocols
Detailed methodologies for the key xylose quantification techniques are provided below.
This compound Isotope Dilution GC-MS Protocol
This method, adapted from a validated isotope dilution assay, is highly specific and accurate.
-
Sample Preparation:
-
To a serum or plasma sample, add a known amount of this compound as the internal standard.
-
Deproteinize the sample, typically by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile xylose derivatives.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5 or equivalent).
-
Use a temperature gradient to separate the xylose derivative from other components.
-
The eluent from the GC is introduced into a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Monitor specific ions for both the native xylose and the this compound internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the native xylose to the peak area of the this compound internal standard.
-
Determine the concentration of xylose in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of xylose and a constant concentration of the internal standard.
-
Phloroglucinol Colorimetric Assay Protocol
A classic and widely used method for xylose determination.
-
Reagent Preparation:
-
Prepare a phloroglucinol color reagent by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid.
-
-
Assay Procedure:
-
Mix a small volume of the sample (e.g., serum or urine) with the phloroglucinol color reagent in a test tube.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 4 minutes) to allow for color development.[4]
-
Rapidly cool the tubes to room temperature.
-
Measure the absorbance of the solution at a specific wavelength, typically 554 nm, using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve by performing the same procedure with solutions of known xylose concentrations.
-
Determine the xylose concentration in the sample by interpolating its absorbance value on the standard curve.
-
Enzymatic Assay Protocol
This method offers high specificity for D-xylose.
-
Principle: The assay is based on the oxidation of D-xylose by xylose dehydrogenase in the presence of NAD+, which is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.
-
Assay Procedure:
-
In a cuvette or microplate well, combine a buffer solution (e.g., Tris-HCl or phosphate buffer at a neutral pH), NAD+, and the sample.
-
Measure the initial absorbance at 340 nm (A1).
-
Add xylose dehydrogenase to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (typically 5-10 minutes).
-
Measure the final absorbance at 340 nm (A2).
-
-
Quantification:
-
The change in absorbance (ΔA = A2 - A1) is used to calculate the concentration of xylose using the molar extinction coefficient of NADH.
-
Alternatively, a standard curve can be prepared using known concentrations of D-xylose.
-
HPLC-RI Protocol
A common chromatographic method for separating and quantifying sugars.
-
Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: A specialized carbohydrate analysis column (e.g., an amino or a ligand-exchange column).
-
Mobile Phase: Typically an isocratic mixture of acetonitrile and water for amino columns, or just water for ligand-exchange columns.
-
Flow Rate: A constant flow rate is maintained.
-
Column Temperature: The column is often heated to improve peak shape and resolution.
-
-
Detection:
-
A refractive index (RI) detector is used to monitor the changes in the refractive index of the eluent as the sugar passes through the detector cell.
-
-
Quantification:
-
A calibration curve is generated by injecting standards of known xylose concentrations and plotting peak area against concentration.
-
The concentration of xylose in the sample is determined from its peak area using the calibration curve.
-
Visualizing the D-Xylose Absorption Test Workflow
The D-xylose absorption test is a clinical procedure used to assess the absorptive capacity of the small intestine. The following diagram illustrates the key steps in this workflow.
Caption: Workflow of the D-xylose absorption test.
This workflow demonstrates a logical process where accurate xylose quantification is paramount for correct clinical interpretation.
Conclusion
The quantification of xylose can be achieved through various analytical methods, each with its own set of advantages and limitations. While colorimetric and enzymatic assays offer simplicity and cost-effectiveness, they can be susceptible to interferences and may lack the specificity of chromatographic methods. HPLC provides better separation but can still be challenged by co-eluting compounds.
The use of a deuterated internal standard, this compound, with mass spectrometry (GC-MS or LC-MS/MS) represents a significant advancement in xylose quantification. This isotope dilution method offers superior accuracy, precision, and specificity by effectively mitigating matrix effects and other sources of analytical variability. For research and clinical applications demanding the highest level of confidence in xylose measurement, the this compound isotope dilution mass spectrometry approach is the benchmark against which other methods should be compared.
References
- 1. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]
- 2. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Comparative Metabolomics of Cells Grown on Xylose-d2 versus Glucose-d6: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of two deuterated hexose and pentose sugars, glucose-d6 and xylose-d2, in cellular systems. The information herein is designed to assist in the design and interpretation of stable isotope tracing experiments for metabolic flux analysis.
Introduction
Stable isotope tracing is a powerful technique to elucidate the activity of metabolic pathways.[1] Glucose, the primary cellular fuel, and xylose, a major component of lignocellulosic biomass, are metabolized through distinct pathways.[2][3][4] Understanding these differences is crucial for fields ranging from biofuel production to cancer metabolism. This guide outlines the expected metabolic distinctions when using glucose-d6 and this compound as tracers and provides a framework for conducting such comparative studies. While direct comparative metabolomics data for this compound versus glucose-d6 is not extensively published, this guide synthesizes information from studies on general xylose and glucose metabolism and stable isotope tracing principles.
Metabolic Pathways: Glucose vs. Xylose
Glucose and xylose enter central carbon metabolism through different routes, leading to distinct downstream labeling patterns.
Glucose Metabolism: Glucose is phosphorylated to glucose-6-phosphate and enters glycolysis. It can also be shunted into the Pentose Phosphate Pathway (PPP) and the hexosamine biosynthesis pathway. The tricarboxylic acid (TCA) cycle further metabolizes glycolytic end products.
Xylose Metabolism: The metabolic pathway for xylose depends on the organism.
-
Oxido-reductase pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[4]
-
Isomerase pathway: Typically used by prokaryotes, this pathway directly converts D-xylose to D-xylulose, which is then phosphorylated and enters the PPP.[4][5]
Below is a diagram illustrating the entry points of glucose and xylose into central carbon metabolism.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Automated Enzymatic Assays for Xylose-d2 Detection
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated molecules such as Xylose-d2 is critical for pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of an automated enzymatic assay for the detection of this compound against established mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the experimental data, detailed protocols, and performance characteristics of each method to aid in the selection of the most appropriate analytical technique.
Methodology Overview
The primary methods for the quantification of xylose and its deuterated analogues can be broadly categorized into enzymatic assays and mass spectrometry techniques.
-
Automated Enzymatic Assay: This method utilizes the enzyme xylose dehydrogenase, which catalyzes the oxidation of xylose. The reaction produces NADH, which can be measured spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the xylose concentration.[1] This assay has been successfully automated for high-throughput analysis of D-xylose.[1][2] For the purpose of this guide, we will evaluate its theoretical application to this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that separates compounds using liquid chromatography and detects them based on their mass-to-charge ratio.[3][4] It is capable of distinguishing between deuterated and non-deuterated forms of a molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS separates compounds in the gas phase before detection by mass spectrometry. It is a robust and reliable method for the analysis of volatile compounds and can be used for xylose analysis after derivatization.
Performance Comparison
The following tables summarize the key performance characteristics of the automated enzymatic assay (based on D-xylose data), LC-MS/MS, and GC-MS for xylose detection.
Table 1: Key Performance Characteristics of Xylose Detection Methods
| Parameter | Automated Enzymatic Assay (for D-Xylose) | LC-MS/MS | GC-MS |
| Principle | Enzymatic oxidation of xylose | Chromatographic separation and mass-based detection | Chromatographic separation and mass-based detection |
| Specificity for this compound | Potentially susceptible to kinetic isotope effects | High | High |
| Linearity | 0.25 to 15 mg/dL[1] | Wide dynamic range (5-6 orders of magnitude)[4] | Good linearity with appropriate standards |
| Lower Limit of Quantification (LLOQ) | 1.89 mg/dL[5] | As low as <1.0 ng/mL[4] | Dependent on derivatization and system sensitivity |
| Precision (%CV) | <10%[4] | Typically <15% | Typically <15% |
| Accuracy (%Bias) | Within ±15% | Typically within ±15% | Typically within ±15% |
| Throughput | High (suitable for automation) | Moderate to High | Moderate |
| Sample Preparation | Minimal | Requires protein precipitation/extraction | Requires derivatization |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
Experimental Protocols
Automated Enzymatic Assay Protocol
This protocol is based on the use of xylose dehydrogenase from Caulobacter crescentus and has been validated for D-xylose in automated analyzers.[1]
Reagents:
-
Reagent 1 (R1): 2.46 mg/mL NAD+ in phosphate buffer.[1]
-
Reagent 2 (R2): 0.024 mg/mL xylose dehydrogenase (XylB) in phosphate buffer.[1]
-
Sample: Urine or plasma.
Automated Analyzer Procedure:
-
A sample is mixed with Reagent 1 and incubated for 5 minutes.
-
Reagent 2 is added, and the mixture is incubated for another 5 minutes.
-
The change in absorbance at 340 nm is measured, which is proportional to the xylose concentration.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A general protocol for the analysis of xylose in biological matrices.
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile or methanol.
-
Supernatant Collection: The sample is centrifuged, and the supernatant containing the analyte is collected.
-
Dilution: The supernatant may be diluted with an appropriate solvent before injection.
LC-MS/MS Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like sugars.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A general protocol for the analysis of xylose.
Sample Preparation (Derivatization):
-
Drying: The sample is dried to remove water.
-
Oximation: An oximation reagent (e.g., methoxyamine hydrochloride in pyridine) is added to convert the aldehyde group of xylose to an oxime.
-
Silylation: A silylation reagent (e.g., MSTFA) is added to convert the hydroxyl groups to trimethylsilyl ethers, making the molecule volatile.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column is typically used.
-
Carrier Gas: Helium is commonly used.
-
Injection: A split or splitless injection is used depending on the sample concentration.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the derivatized xylose are monitored.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Comparative workflows for this compound detection methods.
Caption: Enzymatic reaction for this compound detection.
Discussion and Recommendations
Automated Enzymatic Assay:
-
Advantages: This method is cost-effective, rapid, and amenable to high-throughput screening in clinical and research laboratories. The simple sample preparation and automation reduce manual labor and potential for error.
-
Limitations and Considerations for this compound: A significant consideration for the enzymatic detection of this compound is the potential for a kinetic isotope effect (KIE) . The presence of deuterium at a site involved in the enzymatic reaction (e.g., the C1 or C2 position of xylose) can alter the reaction rate compared to the non-deuterated molecule. This could lead to an underestimation of the this compound concentration if the calibration is performed with non-deuterated xylose standards. Therefore, direct validation of the enzymatic assay with certified this compound standards is crucial to determine the extent of any KIE and to ensure accurate quantification.
Mass Spectrometry-Based Methods (LC-MS/MS and GC-MS):
-
Advantages: LC-MS/MS and GC-MS are the gold standard for the analysis of isotopically labeled compounds. They offer high specificity, allowing for the differentiation of this compound from endogenous, non-deuterated xylose. These methods also provide excellent sensitivity, enabling the detection of low concentrations of the analyte in complex biological matrices.
-
Limitations: The primary drawbacks of mass spectrometry methods are the high initial instrument cost, the need for more complex sample preparation (especially for GC-MS), and lower throughput compared to fully automated enzymatic assays.
The choice of analytical method for this compound detection depends on the specific requirements of the study.
-
For high-throughput screening where cost and speed are major factors, a validated automated enzymatic assay could be a viable option, provided that the kinetic isotope effect is thoroughly investigated and accounted for. A dedicated calibration curve using this compound standards would be essential.
-
For definitive quantification and studies requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the recommended method . Its ability to distinguish between labeled and unlabeled species makes it ideal for pharmacokinetic and metabolic studies.
-
GC-MS remains a robust and reliable alternative to LC-MS/MS, especially in laboratories where the instrumentation and expertise are already established.
Ultimately, the validation of any chosen method against certified reference materials of this compound is paramount to ensure the accuracy and reliability of the generated data.
References
- 1. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 3. resolian.com [resolian.com]
- 4. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of Xylose-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Xylose-d2, a non-radioactive, deuterated form of xylose.
While D-(+)-Xylose is classified as a non-hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment and adhere to waste management regulations. The introduction of deuterium atoms into the xylose molecule does not alter its fundamental chemical reactivity in a way that would necessitate specialized hazardous waste procedures beyond those for standard, non-hazardous chemical waste. Deuterium is a stable, non-radioactive isotope of hydrogen.
Immediate Safety and Handling
Before disposal, ensure that standard laboratory personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. The area of the spill should then be washed thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for D-(+)-Xylose, the unlabeled analogue of this compound. This information is relevant as the deuteration does not significantly alter these physical properties.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol |
| Melting Point | 144-153 °C |
| Solubility in Water | Soluble |
| Appearance | White crystalline powder |
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression designed to ensure safety and regulatory compliance. The workflow diagram below illustrates these steps.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
While no "experiments" are performed for disposal, the following detailed protocols outline the procedural steps for preparing this compound for final disposal.
Protocol 1: Packaging of Solid this compound Waste
-
Container Selection: Choose a sturdy, sealable container appropriate for solid waste. The original product container, if empty, can be reused for this purpose.
-
Transfer of Waste: Carefully transfer any unused or waste this compound powder into the designated container. Use a spatula or a brush to ensure all residual powder is collected.
-
Collection of Contaminated Materials: Place any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or paper towels, into the same container.
-
Sealing: Securely seal the container to prevent any leakage or spillage.
-
Labeling: Affix a waste label to the container. The label should clearly state:
-
"Non-Hazardous Waste"
-
The chemical name: "this compound"
-
The approximate quantity
-
The date of packaging
-
The name of the generating laboratory and principal investigator.
-
Protocol 2: Consultation and Final Disposal
-
Review Institutional Policies: Access and review your institution's specific guidelines for the disposal of non-hazardous chemical waste. These are typically available through the Environmental Health & Safety (EHS) office's website or handbook.
-
Contact EHS if Necessary: If there is any ambiguity regarding the disposal of a deuterated, non-hazardous compound, contact your EHS office for clarification. Provide them with the name of the chemical (this compound) and confirm its non-hazardous and non-radioactive nature.
-
Follow EHS Instructions: Adhere to the final disposal instructions provided by your institution. This may involve placing the sealed and labeled container in a designated non-hazardous solid waste accumulation area for collection by waste management personnel. In some cases, and only with explicit institutional approval, it may be permissible to dispose of it in the regular solid waste stream.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
Essential Safety and Logistical Information for Handling Xylose-d2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Xylose-d2, including personal protective equipment (PPE) recommendations, and operational and disposal plans. While this compound is a deuterated form of xylose, its general handling and safety precautions align with those for the non-deuterated D(+)-Xylose, which is considered non-hazardous.[1][2] However, it is crucial to treat all laboratory chemicals with caution.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile rubber (NBR) gloves with a material thickness greater than 0.11 mm are recommended.[3] Disposable nitrile gloves are suitable for incidental contact.[4][5] |
| Eye and Face Protection | Safety Goggles | Use safety goggles with side protection.[3] In situations with a splash hazard, a face shield should be worn in addition to goggles.[4][6] |
| Body Protection | Lab Coat | A standard lab coat is necessary to protect clothing and skin from potential splashes.[5][6][7] |
| Respiratory Protection | - | Under normal use conditions with adequate local and general ventilation, no special respiratory protection is required.[3][8] |
| Foot Protection | Closed-toe Shoes | Essential to prevent injuries from spills or dropped objects.[6] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receiving and storage to use and final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory environment and complying with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of by a licensed professional waste disposal service.[9] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a sealed bag or container for disposal.[1][2] |
| Spills | Sweep up the solid material, place it in a suitable, sealed container for disposal, and ventilate the area.[1][2][10] Wash the spill site after material pickup is complete.[1][2] |
| Aqueous Solutions | Consult local regulations for the disposal of aqueous chemical waste. Small quantities may be permissible to be flushed down the drain with plenty of water, but this depends on institutional and local guidelines. |
First Aid Procedures
In case of accidental exposure, follow these first aid measures:
-
After inhalation: Provide fresh air.[3]
-
After skin contact: Rinse skin with water or shower.[3]
-
After eye contact: Rinse cautiously with water for several minutes.[1][2][3]
-
After ingestion: Rinse mouth. If you feel unwell, call a doctor.[1][2][3]
References
- 1. flinnsci.com [flinnsci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. carlroth.com [carlroth.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com.au [westlab.com.au]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
